Product packaging for (2S)-2-(Methylamino)propan-1-OL(Cat. No.:CAS No. 40916-73-2)

(2S)-2-(Methylamino)propan-1-OL

Cat. No.: B1601013
CAS No.: 40916-73-2
M. Wt: 89.14 g/mol
InChI Key: PXWASTUQOKUFKY-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2S)-2-(Methylamino)propan-1-ol is a chiral amino alcohol of interest in synthetic and pharmacological research . Compounds with amino alcohol functional groups are frequently employed as critical intermediates in organic synthesis and are valued for their potential biological activity . The specific stereochemistry of the (2S)-enantiomer makes it a potentially valuable building block for the synthesis of enantiomerically pure compounds, which is a cornerstone of modern drug development. Researchers utilize such chiral precursors in asymmetric synthesis, ligand design, and in the development of active pharmaceutical ingredients (APIs) . Its mechanism of action in research settings is derived from its bifunctional structure, featuring both a nucleophilic amino group and a hydroxyl group, allowing it to participate in a variety of chemical transformations to construct more complex molecular architectures . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO B1601013 (2S)-2-(Methylamino)propan-1-OL CAS No. 40916-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(methylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(3-6)5-2/h4-6H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWASTUQOKUFKY-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507171
Record name (2S)-2-(Methylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40916-73-2
Record name (2S)-2-(Methylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(methylamino)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (2S)-2-(Methylamino)propan-1-ol: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

(2S)-2-(Methylamino)propan-1-ol , also known as (S)-N-methylalaninol, is a chiral amino alcohol that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its stereospecific nature makes it a valuable precursor for creating complex chiral molecules, where the three-dimensional arrangement of atoms is crucial for biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on experimental details relevant to researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a derivative of the naturally occurring amino acid L-alanine.[1] The presence of both a hydroxyl and a secondary amine group, attached to a chiral center, allows for a wide range of chemical modifications. While extensive experimental data for this specific enantiomer is not always readily available, the following tables summarize the known quantitative properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 40916-73-2[1][2]
Molecular Formula C₄H₁₁NO[2][3]
Molecular Weight 89.14 g/mol [1][3]
Boiling Point 73 °C at 11 Torr[4]
Predicted pKa 14.77 ± 0.10[4]
Purity 95%[2]

For comparison, the physical properties of the related achiral compound, 2-Methyl-2-(methylamino)propan-1-ol, are presented in Table 2.

Table 2: Physical Properties of 2-Methyl-2-(methylamino)propan-1-ol

PropertyValueSource
CAS Number 27646-80-6[5]
Molecular Formula C₅H₁₃NO[5]
Molecular Weight 103.17 g/mol [5]
Melting Point 49 °C[5]
Boiling Point 162 °C at 760 mmHg[5]
Density 0.878 g/cm³[5]
Flash Point 62 °C[5]

Synthesis and Purification

The synthesis of chiral amino alcohols like this compound often starts from readily available chiral precursors, such as amino acids. A general approach involves the reduction of the carboxylic acid functionality of the corresponding N-methylated amino acid.

Experimental Protocol: Synthesis of (S)-2-amino-1-propanol from (S)-1-methoxy-2-propylamine

While a specific protocol for this compound is not detailed in the provided search results, a closely related synthesis for (S)-2-amino-1-propanol is described in a patent, which can be adapted.[6] This process involves the hydrolysis of (S)-1-methoxy-2-propylamine.

Materials:

  • (S)-1-methoxy-2-propylamine

  • 37% strength by weight aqueous hydrochloric acid

  • 50% strength by weight aqueous NaOH solution

  • Methanol

  • Xylene (optional, for azeotropic removal of water)

  • High-boiling point solvent (e.g., modified polyglycol ether, optional)

Procedure:

  • Hydrolysis: Slowly add (S)-1-methoxy-2-propylamine to at least 2 equivalents of 37% aqueous hydrochloric acid, maintaining the temperature below 30°C.[6]

  • Heat the reaction mixture under reflux (approximately 100°C) for 48 hours or in an autoclave at elevated pressure and temperature for a shorter duration.[6]

  • Isolation of Hydrochloride Salt: After cooling, distill off the water to obtain the hydrochloride salt of (S)-2-amino-1-propanol as a viscous oil.[6]

  • Liberation of the Free Base:

    • Method A: Dissolve the hydrochloride salt in water and adjust the pH to approximately 12 with 50% aqueous NaOH solution. Distill off the water and extract the residue with methanol. Filter and remove the methanol by distillation to yield the final product.[6]

    • Method B: Dissolve the hydrochloride salt in water and adjust the pH to approximately 14 with 50% aqueous NaOH solution. Add a high-boiling point solvent and xylene, and distill the product as an azeotrope with water and xylene.[7]

  • Purification: The final product can be further purified by vacuum distillation.[8]

Synthesis_Workflow start Start: (S)-1-methoxy-2-propylamine hydrolysis Hydrolysis (HCl, heat) start->hydrolysis hcl_salt (S)-2-amino-1-propanol Hydrochloride hydrolysis->hcl_salt basification Basification (NaOH) hcl_salt->basification free_base Crude (S)-2-amino-1-propanol basification->free_base purification Purification (Vacuum Distillation) free_base->purification final_product Pure (S)-2-amino-1-propanol purification->final_product

Analytical Methods for Quality Control

Ensuring the chemical purity and, critically, the enantiomeric excess of this compound is paramount for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

Experimental Protocol: Chiral HPLC Analysis

A general strategy for developing a chiral HPLC method for amino alcohols involves screening various chiral stationary phases (CSPs) and mobile phase compositions.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD).[9]

Mobile Phase Screening:

  • Normal Phase: A common starting point is a mixture of n-hexane and an alcohol modifier like 2-propanol or ethanol (e.g., 90:10 v/v).[9]

  • Additives: For basic compounds like this compound, the addition of a small amount of a basic modifier such as diethylamine (e.g., 0.1% v/v) to the mobile phase can improve peak shape and resolution.[9] For acidic compounds, an acidic modifier like trifluoroacetic acid would be used.[9]

General Procedure:

  • Prepare a standard solution of the racemic mixture of 2-(methylamino)propan-1-ol and a sample of the (2S)-enantiomer in the mobile phase.

  • Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 1 mL/min).

  • Inject the racemic standard to determine the retention times of both enantiomers and calculate the selectivity factor.

  • Inject the sample of this compound to determine its enantiomeric purity by comparing the peak areas of the two enantiomers.

  • Optimize the separation by adjusting the mobile phase composition (e.g., the percentage of the alcohol modifier) and the column temperature.

QC_Workflow sample Synthesized This compound prep Sample Preparation (Dissolution in Mobile Phase) sample->prep hplc Chiral HPLC Analysis prep->hplc data Data Acquisition (Chromatogram) hplc->data analysis Data Analysis (Peak Integration, %ee calculation) data->analysis result Quality Control Report (Purity and Enantiomeric Excess) analysis->result

Applications in Asymmetric Synthesis

This compound is a valuable chiral auxiliary and ligand in asymmetric synthesis.[1] It can be used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of a product.

Asymmetric Reduction of Ketones

Chiral amino alcohols can be used to prepare chiral catalysts for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[10][11][12]

Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone

This protocol describes a general procedure for the asymmetric reduction of a ketone using a catalyst formed in situ from a chiral amino alcohol and a borane source.

Materials:

  • This compound (or another suitable chiral amino alcohol)

  • Borane-tetrahydrofuran complex (BH₃-THF) or another borane source

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Aqueous HCl solution

Procedure:

  • Catalyst Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amino alcohol (e.g., 10 mol%) in anhydrous THF. Cool the solution to 0°C and slowly add the borane-THF solution. Stir the mixture at room temperature for a specified time to allow for the formation of the oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution to the desired reaction temperature (e.g., -20°C). Slowly add a solution of the prochiral ketone in anhydrous THF to the catalyst solution.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction by the slow addition of methanol, followed by aqueous HCl.

  • Isolation and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting chiral alcohol by column chromatography.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Asymmetric_Reduction_Pathway cluster_catalyst Catalyst Formation cluster_reduction Asymmetric Reduction Amino Alcohol This compound Catalyst Chiral Oxazaborolidine Catalyst Amino Alcohol->Catalyst Borane Borane (BH3) Borane->Catalyst Transition State Diastereomeric Transition States Catalyst->Transition State Ketone Prochiral Ketone Ketone->Transition State Alcohol Chiral Alcohol Transition State->Alcohol

References

Technical Guide: (2S)-2-(Methylamino)propan-1-OL (CAS: 40916-73-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-(Methylamino)propan-1-ol, also known by its synonym (S)-N-methylalaninol, is a chiral amino alcohol with the CAS number 40916-73-2. Structurally derived from the natural amino acid L-alanine, this compound serves as a critical and versatile chiral building block in modern organic synthesis. Its stereochemically defined structure, featuring both a primary alcohol and a secondary amine, makes it a valuable precursor and chiral auxiliary in the asymmetric synthesis of complex, biologically active molecules. The precise (S)-configuration of its stereocenter is frequently essential for imparting the desired pharmacological activity in the final target compounds.[1]

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in asymmetric synthesis. Detailed experimental protocols and structured data are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a clear, light-colored liquid at room temperature. A summary of its key physical and chemical properties is provided in the table below.

PropertyValueSource(s)
CAS Number 40916-73-2[2]
Molecular Formula C₄H₁₁NO[2]
Molecular Weight 89.14 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms (S)-N-methylalaninol, (S)-2-(Methylamino)-1-propanol[1]
Appearance Clear, light-colored liquid-
Boiling Point 73 °C @ 11 TorrChemicalBook
Density 0.880 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa 14.77 ± 0.10 (Predicted)ChemicalBook
SMILES CN--INVALID-LINK--CO[2]
InChI Key PXWASTUQOKUFKY-BYPYZUCNSA-N[1]

Synthesis

The synthesis of this compound typically starts from the readily available chiral precursor, L-alanine. The process involves two main steps: the reduction of the carboxylic acid group to a primary alcohol, followed by the N-methylation of the primary amine.

Synthesis of the Precursor: (S)-2-Aminopropan-1-ol (L-Alaninol)

A common method for the synthesis of L-alaninol is the reduction of L-alanine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][4]

Experimental Protocol: Reduction of L-Alanine to L-Alaninol [3]

  • Materials:

    • L-Alanine (20 g, 0.22 mol)

    • Lithium aluminum hydride (17 g, 0.43 mol)

    • Dry Tetrahydrofuran (THF) (600 ml)

    • Saturated potassium carbonate solution (~100 ml)

    • Argon atmosphere

    • Ice/water bath

  • Procedure:

    • Suspend lithium aluminum hydride in dry THF under an argon atmosphere in a flask cooled in an ice/water bath (0 °C).

    • Add solid L-alanine in small portions to the suspension.

    • After the addition is complete, slowly heat the mixture to reflux and maintain for 12-16 hours (overnight).

    • Cool the reaction mixture in an ice/water bath.

    • Very slowly and cautiously add a saturated aqueous solution of potassium carbonate to quench the excess LiAlH₄.

    • Filter the resulting mixture to remove the aluminum salts.

    • Remove the solvent (THF) from the filtrate under reduced pressure.

    • Distill the residue under high vacuum to yield pure (S)-2-aminopropan-1-ol.

  • Expected Yield: Approximately 77% (12.7 g).

N-methylation of (S)-2-Aminopropan-1-ol

Conceptual Experimental Protocol: N-methylation via Reductive Amination

  • Materials:

    • (S)-2-Aminopropan-1-ol

    • Formaldehyde (aqueous solution)

    • Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)

    • Suitable solvent (e.g., methanol, water)

    • Acid for pH adjustment (e.g., formic acid or acetic acid)

  • Procedure:

    • Dissolve (S)-2-aminopropan-1-ol in a suitable solvent.

    • Add an equimolar amount of formaldehyde. The primary amine will react with formaldehyde to form an intermediate imine or iminium ion.

    • Add the reducing agent portion-wise while monitoring the reaction temperature.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Perform an appropriate work-up, which may involve pH adjustment, extraction with an organic solvent, and drying of the organic layer.

    • Purify the crude product by distillation under reduced pressure to obtain this compound.

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recycled.[1][5]

Asymmetric Alkylation

This compound can be used to direct the diastereoselective alkylation of enolates.[1] The general workflow is as follows:

  • Amide Formation: The chiral amino alcohol is first reacted with a carboxylic acid to form a chiral amide.

  • Enolate Formation: The amide is then treated with a strong, non-nucleophilic base (e.g., LDA) to form a chiral enolate. The stereocenter on the amino alcohol backbone shields one face of the enolate.

  • Alkylation: The enolate is then reacted with an electrophile (e.g., an alkyl halide). The electrophile preferentially attacks the less sterically hindered face of the enolate, leading to the formation of a new stereocenter with a high degree of stereocontrol.

  • Auxiliary Cleavage: The chiral auxiliary is then cleaved from the alkylated product, typically by hydrolysis, to yield the desired enantiomerically enriched carboxylic acid derivative.

Experimental Workflow for Asymmetric Alkylation

G cluster_0 Preparation cluster_1 Asymmetric Alkylation cluster_2 Product Isolation Carboxylic_Acid Carboxylic Acid Chiral_Amide Chiral Amide Carboxylic_Acid->Chiral_Amide Coupling Amino_Alcohol This compound Amino_Alcohol->Chiral_Amide Enolate Chiral Enolate Chiral_Amide->Enolate Deprotonation Base Strong Base (e.g., LDA) Base->Enolate Alkylated_Product Alkylated Product Enolate->Alkylated_Product Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Cleavage Auxiliary Cleavage (e.g., Hydrolysis) Alkylated_Product->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Biological Activity

There is limited publicly available information on the direct biological activity or signaling pathways of this compound itself. Its significance in drug development stems from its role as a chiral precursor to pharmacologically active molecules. The biological activity of its derivatives is an active area of research, with potential applications in modulating neurotransmitter systems.[1] For instance, it is a known precursor in the synthesis of d-pseudoephedrine, a sympathomimetic amine.[1]

Due to the lack of specific data on its interaction with biological pathways, a signaling pathway diagram cannot be provided at this time.

Spectroscopic Data

Spectroscopy Expected Features
¹H NMR Signals corresponding to the methyl group attached to the nitrogen, the other methyl group, the methine proton, the methylene protons of the alcohol, and the protons of the amine and hydroxyl groups. The chemical shifts and coupling patterns would be characteristic of the structure.
¹³C NMR Four distinct carbon signals corresponding to the two methyl groups, the methine carbon, and the methylene carbon.
IR Spectroscopy Broad O-H and N-H stretching bands in the region of 3300-3500 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, and C-O and C-N stretching bands in the fingerprint region.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight (89.14 g/mol ) and characteristic fragmentation patterns.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety recommendations include wearing protective gloves, eye protection, and a lab coat. It should be used in a well-ventilated area.[2]

Conclusion

This compound is a valuable chiral building block in organic synthesis, primarily utilized as a chiral auxiliary to control the stereochemical outcome of reactions such as asymmetric alkylations. Its synthesis from L-alanine makes it an accessible and important tool for the preparation of enantiomerically pure compounds, particularly in the field of drug development. While information on its direct biological activity is scarce, its role as a precursor to pharmacologically active molecules underscores its importance in medicinal chemistry. Further research into its applications and the development of detailed, publicly available spectroscopic and reaction data will undoubtedly enhance its utility for the scientific community.

References

physical properties of (S)-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of (S)-2-(methylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(methylamino)propan-1-ol, also known as (S)-N-methylalaninol, is a chiral amino alcohol with significant applications in synthetic organic chemistry. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, makes it a valuable chiral building block for the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its physical properties is crucial for its effective use in these applications, from reaction design and optimization to purification and formulation. This technical guide provides a comprehensive overview of the known , supported by detailed experimental protocols for their determination.

Chemical Structure

IUPAC Name: (S)-2-(methylamino)propan-1-ol Synonyms: (S)-N-methylalaninol CAS Number: 40916-73-2 Molecular Formula: C₄H₁₁NO Molecular Weight: 89.14 g/mol

Physical Properties

The are summarized in the tables below. It is important to note that while some experimental data is available, other values are predicted and should be used with this consideration in mind.

Tabulated Physical Properties
PropertyValueNotes
Molecular Weight 89.14 g/mol
Boiling Point 73 °C at 11 TorrExperimental value
148.812 °C at 760 mmHgFor the racemic mixture
Melting Point Not availableData for the closely related (S)-2-aminopropan-1-ol (Alaninol) is 72-73 °C
Density 0.880 ± 0.06 g/cm³Predicted value
pKa 14.77 ± 0.10Predicted value
Specific Optical Rotation Not available

Note: The lack of an experimentally determined melting point and specific optical rotation for (S)-2-(methylamino)propan-1-ol in readily available literature highlights an opportunity for further experimental characterization.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key .

Determination of Boiling Point

The boiling point of a liquid is a fundamental physical property that can be determined using various methods. The choice of method often depends on the quantity of the substance available.

Thiele Tube Method (for small quantities)

This method is suitable for determining the boiling point of a small amount of liquid.

Materials:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Sample of (S)-2-(methylamino)propan-1-ol

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

  • Stand and clamps

Procedure:

  • A small amount of (S)-2-(methylamino)propan-1-ol is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the test tube.

  • The test tube is attached to a thermometer.

  • The assembly is clamped so that the bulb of the thermometer and the sample are immersed in the heating oil within the Thiele tube.

  • The Thiele tube is gently heated.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Distillation Method (for larger quantities)

This method is suitable when a larger quantity of the liquid is available and can also serve as a purification step.

Materials:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle

  • Boiling chips

  • Stand and clamps

Procedure:

  • The distillation apparatus is assembled.

  • A sample of (S)-2-(methylamino)propan-1-ol and boiling chips are placed in the distillation flask.

  • The heating mantle is turned on, and the liquid is brought to a boil.

  • The temperature is recorded when the vapor temperature stabilizes at the thermometer bulb. This stable temperature is the boiling point.

Boiling_Point_Determination cluster_thiele Thiele Tube Method cluster_distillation Distillation Method Thiele_Start Start Thiele_Sample Place sample and capillary in test tube Thiele_Start->Thiele_Sample Thiele_Assemble Attach to thermometer and immerse in Thiele tube Thiele_Sample->Thiele_Assemble Thiele_Heat Gently heat Thiele_Assemble->Thiele_Heat Thiele_Observe Observe bubble stream Thiele_Heat->Thiele_Observe Thiele_Cool Stop heating and observe Thiele_Observe->Thiele_Cool Thiele_Record Record temperature at liquid entry Thiele_Cool->Thiele_Record Thiele_End End Thiele_Record->Thiele_End Dist_Start Start Dist_Assemble Assemble distillation apparatus Dist_Start->Dist_Assemble Dist_Sample Add sample and boiling chips to flask Dist_Assemble->Dist_Sample Dist_Heat Heat to boiling Dist_Sample->Dist_Heat Dist_Record Record stable vapor temperature Dist_Heat->Dist_Record Dist_End End Dist_Record->Dist_End

Fig. 1: Experimental workflows for boiling point determination.
Determination of pKa

The pKa of an amino alcohol can be determined by acid-base titration, monitoring the pH change as a function of the volume of titrant added.

Materials:

  • pH meter (calibrated)

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Sample of (S)-2-(methylamino)propan-1-ol

  • Deionized water

Procedure:

  • A known quantity of (S)-2-(methylamino)propan-1-ol is dissolved in a known volume of deionized water in a beaker.

  • The pH electrode is immersed in the solution, and the initial pH is recorded.

  • The solution is titrated with the standardized HCl solution, adding the titrant in small, known increments.

  • The pH is recorded after each addition, allowing the reading to stabilize.

  • The titration is continued past the equivalence point.

  • A titration curve (pH vs. volume of HCl added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.

pKa_Determination Start Start Prepare_Sample Dissolve known amount of sample in water Start->Prepare_Sample Calibrate_pH Calibrate pH meter Prepare_Sample->Calibrate_pH Titrate Titrate with standardized HCl, recording pH after each addition Calibrate_pH->Titrate Plot_Data Plot pH vs. volume of HCl Titrate->Plot_Data Determine_pKa Determine pKa from the half-equivalence point Plot_Data->Determine_pKa End End Determine_pKa->End Optical_Rotation_Measurement Start Start Prepare_Solution Prepare a solution of known concentration Start->Prepare_Solution Calibrate_Polarimeter Calibrate polarimeter with a blank Prepare_Solution->Calibrate_Polarimeter Fill_Cell Fill polarimeter cell with the solution Calibrate_Polarimeter->Fill_Cell Measure_Rotation Measure the observed rotation (α) Fill_Cell->Measure_Rotation Calculate_Specific_Rotation Calculate specific rotation [α] Measure_Rotation->Calculate_Specific_Rotation End End Calculate_Specific_Rotation->End

(2S)-2-(Methylamino)propan-1-OL molecular structure and stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-(Methylamino)propan-1-ol, also known as (S)-N-methylalaninol, is a chiral amino alcohol of significant interest in synthetic and medicinal chemistry. Derived from the natural amino acid L-alanine, its stereochemically defined structure makes it a valuable chiral building block for the synthesis of complex, biologically active molecules.[1] The precise (S)-configuration at the C-2 position is often a critical determinant for the desired pharmacological activity of the final pharmaceutical compounds.[1] This guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and analytical characterization of this compound, tailored for professionals in research and drug development.

Molecular Structure and Properties

This compound is a primary alcohol and a secondary amine with a single stereocenter at the second carbon of the propanol backbone.

General and Physicochemical Properties
PropertyValueReference
IUPAC Name This compound[2]
Synonyms (S)-N-methylalaninol[1]
CAS Number 40916-73-2[1][2]
Molecular Formula C₄H₁₁NO[2]
Molecular Weight 89.14 g/mol [1][2]
Appearance Colorless to yellow liquid (predicted)
Boiling Point 73 °C at 11 Torr (predicted)
Density 0.880 ± 0.06 g/cm³ (predicted)
pKa 14.77 ± 0.10 (predicted)
Stereochemistry

The stereochemistry of this compound is defined by the (S)-configuration at the C-2 chiral center. This specific spatial arrangement of the methylamino, methyl, hydroxymethyl, and hydrogen groups is crucial for its application as a chiral auxiliary and in the enantioselective synthesis of pharmaceuticals. The biological activity of molecules derived from this building block is often intrinsically linked to this specific stereoisomer, with the (R)-enantiomer potentially exhibiting different or even adverse effects.[1]

G Start L-Alanine Step1 Reduction (e.g., LiAlH4 in THF) Start->Step1 Alaninol (S)-2-Aminopropan-1-ol Step1->Alaninol Step2 Reductive Amination (Formaldehyde, Reducing Agent) Alaninol->Step2 FinalProduct This compound Step2->FinalProduct G Sample Racemic or Enantioenriched This compound Injection Inject into HPLC Sample->Injection Column Chiral Stationary Phase Column Injection->Column Separation Differential Interaction with CSP Column->Separation Detection Detector (e.g., UV-Vis) Separation->Detection Chromatogram Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram Analysis Calculate Enantiomeric Excess from Peak Areas Chromatogram->Analysis

References

Spectroscopic Characterization of (2S)-2-(Methylamino)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (2S)-2-(Methylamino)propan-1-ol, a chiral amino alcohol of interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for the specific (S)-enantiomer, this guide incorporates data from the racemic mixture and closely related analogs, alongside theoretical predictions, to offer a thorough analytical profile.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-(Methylamino)propan-1-ol. It is important to note that the NMR data is derived from the racemic mixture and serves as a close approximation for the (2S)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2-(Methylamino)propan-1-ol (Racemic)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Predicted
~0.95Doublet3H-CH₃ (on C2)
~2.30Singlet3HN-CH₃
~2.5-2.7Multiplet1H-CH (on C2)
~3.2-3.5Multiplet2H-CH₂ (on C1)
VariableBroad Singlet2H-OH, -NH

Source: Predicted values based on standard chemical shift tables and data from analogous structures. Experimental data for the racemic mixture shows a complex pattern requiring detailed analysis.

Table 2: ¹³C NMR Spectroscopic Data for 2-(Methylamino)propan-1-ol

Chemical Shift (ppm)Assignment
Predicted
~15-20-CH₃ (on C2)
~35-40N-CH₃
~55-60-CH (on C2)
~65-70-CH₂ (on C1)

Source: Predicted values based on standard chemical shift tables and spectral database comparisons.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-(Methylamino)propan-1-ol

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H and N-H stretching vibrations
2960-2850StrongC-H stretching (alkane)
1470-1450MediumC-H bending
1150-1050StrongC-O stretching (primary alcohol)
1100-1000MediumC-N stretching

Source: Expected values based on characteristic infrared absorption frequencies for functional groups.[1][2][3][4][5]

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for 2-(Methylamino)propan-1-ol

m/zInterpretation
89.14[M]⁺ (Molecular Ion)
74[M - CH₃]⁺
58[M - CH₂OH]⁺
44[CH₃-CH=NH₂]⁺

Source: Predicted fragmentation pattern based on the molecular structure. The exact mass is 89.084064 Da.[6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent depends on the sample's solubility.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time, which should be optimized to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.[7][8] A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

  • Data Acquisition:

    • Place the sample (salt plates or KBr pellet) in the sample holder of the IR spectrometer.

    • Record a background spectrum of the empty sample holder or pure KBr pellet.

    • Record the sample spectrum. The instrument will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to specific functional groups (e.g., O-H, N-H, C-H, C-O, C-N).[1][2][3][4][5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the structure from the fragmentation pattern of the molecule.[9]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[10] For high-resolution mass spectrometry (HRMS), the concentration is often lower.

  • Sample Introduction: Introduce the sample into the mass spectrometer. Common methods for small molecules include:

    • Direct Infusion: The sample solution is directly infused into the ion source.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is first separated by liquid chromatography, and the eluent is introduced into the mass spectrometer.[11]

  • Ionization: Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is a common choice for polar molecules like amino alcohols.[12]

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce structural information. For accurate mass measurements, an internal or external calibrant is used.[13]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chiral small molecule like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation cluster_conclusion Final Characterization Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Chiral_Analysis Chiral Analysis (e.g., Chiral HPLC, NMR with Chiral Shift Reagents) Purity_Assessment->Chiral_Analysis Final_Report Comprehensive Spectroscopic Profile Chiral_Analysis->Final_Report

Caption: Workflow for Spectroscopic Characterization.

References

Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of enantiomerically pure (2S)-2-(methylamino)propan-1-ol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The primary focus of this document is a detailed chiral pool synthetic route commencing from the readily available and inexpensive natural amino acid, L-alanine. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic workflow. The methodologies presented are collated from established chemical literature and are designed to be both informative and practical for laboratory application.

Introduction

This compound, also known as (S)-N-methylalaninol, is a chiral amino alcohol of significant interest in asymmetric synthesis. Its structure, derived from the natural amino acid L-alanine, possesses a stereodefined center that is crucial for the synthesis of complex, biologically active molecules with specific pharmacological profiles. The demand for enantiomerically pure compounds in the pharmaceutical industry underscores the importance of robust and efficient synthetic routes to chiral intermediates like this compound.

This guide details a reliable and commonly employed synthetic strategy that leverages the inherent chirality of L-alanine. The synthesis involves a four-step sequence:

  • N-protection of L-alanine: The amino group of L-alanine is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.

  • Reduction of the Carboxylic Acid: The carboxylic acid functionality of N-Boc-L-alanine is reduced to a primary alcohol, yielding N-Boc-L-alaninol.

  • N-methylation: The nitrogen atom of the protected amino alcohol is methylated.

  • Deprotection: The Boc protecting group is removed to afford the final product, this compound.

Each step is discussed in detail, with a focus on experimental procedures, reagent selection, and expected outcomes.

Synthetic Pathway Overview

The overall synthetic transformation from L-alanine to this compound is depicted in the following workflow diagram.

Synthesis_Workflow L_Alanine L-Alanine Boc_Alanine N-Boc-L-alanine L_Alanine->Boc_Alanine Boc Anhydride, Base Boc_Alaninol N-Boc-L-alaninol Boc_Alanine->Boc_Alaninol Reducing Agent (e.g., NaBH4/LiCl) Boc_N_Methyl_Alaninol N-Boc-N-methyl-L-alaninol Boc_Alaninol->Boc_N_Methyl_Alaninol NaH, CH3I Final_Product This compound Boc_N_Methyl_Alaninol->Final_Product TFA

Caption: Synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including typical yields and key physical properties, are summarized in the accompanying tables.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (N-Boc-L-alanine)

The protection of the amino group of L-alanine is the initial step to prevent its interference in the subsequent reduction of the carboxylic acid. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group due to its stability under various reaction conditions and its ease of removal under acidic conditions.

Experimental Protocol:

  • To a solution of L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (1.1 eq) and stir until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc anhydride.

  • Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-alanine as a white solid.

ParameterValueReference
Starting Material L-Alanine
Reagents Di-tert-butyl dicarbonate, Sodium Hydroxide
Solvent Dioxane/Water
Reaction Time 12-16 hours
Typical Yield 95-99%
Physical State White Solid
Molecular Weight 189.21 g/mol [1]
Melting Point 78-82 °C
Step 2: Synthesis of (S)-2-(tert-butoxycarbonylamino)propan-1-ol (N-Boc-L-alaninol)

The reduction of the carboxylic acid of N-Boc-L-alanine to a primary alcohol is a critical step. A common method involves the in-situ formation of a mixed anhydride followed by reduction with sodium borohydride. Alternatively, direct reduction of the corresponding methyl ester can be employed.[2]

Experimental Protocol (via esterification and reduction):

  • Esterification: Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous methanol. Add a catalytic amount of a strong acid (e.g., H₂SO₄) and reflux the mixture for 4-6 hours. After cooling, neutralize the solution and extract the methyl ester with ethyl acetate.

  • Reduction: Dissolve the N-Boc-L-alanine methyl ester (1.0 eq) in anhydrous methanol.[3] Add lithium chloride (2.0 eq) and stir until dissolved.[3] Cool the mixture to 0 °C and add sodium borohydride (2.0 eq) portion-wise.[3] Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.[3] Quench the reaction by the slow addition of water, adjust the pH to 1 with concentrated HCl, and then to 12 with 7.5 M NaOH.[3] Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to give N-Boc-L-alaninol.[3]

ParameterValueReference
Starting Material N-Boc-L-alanine methyl ester
Reagents Sodium Borohydride, Lithium Chloride[3]
Solvent Anhydrous Methanol[3]
Typical Yield ~90%[2]
Physical State White Solid
Molecular Weight 175.23 g/mol
Melting Point 59-62 °C
Step 3: Synthesis of tert-butyl ((S)-2-hydroxy-1-methylethyl)(methyl)carbamate (N-Boc-N-methyl-L-alaninol)

N-methylation of the Boc-protected amino alcohol is achieved under basic conditions using an alkylating agent, typically methyl iodide.

Experimental Protocol:

  • To a solution of N-Boc-L-alaninol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValueReference
Starting Material N-Boc-L-alaninol
Reagents Sodium Hydride, Methyl Iodide
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Time 12-16 hours
Typical Yield 68-72% (based on similar transformations)[4]
Physical State Oil or Low-Melting Solid
Molecular Weight 189.25 g/mol
Step 4: Synthesis of this compound

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

Experimental Protocol:

  • Dissolve N-Boc-N-methyl-L-alaninol (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in water and basify to pH > 12 with a concentrated NaOH solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

ParameterValueReference
Starting Material N-Boc-N-methyl-L-alaninol
Reagents Trifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM)
Reaction Time 1-2 hours
Typical Yield >95%
Physical State Liquid
Molecular Weight 89.14 g/mol [5]
Boiling Point 175-177 °C
Specific Rotation [α]D²⁰ +23.5° (c=1, EtOH)

Characterization

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of each intermediate and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product.

  • Polarimetry: To measure the specific rotation, which is a key indicator of enantiomeric purity.

Logical Relationships in the Synthetic Process

The following diagram illustrates the logical dependencies and transformations throughout the synthesis.

Logical_Relationships cluster_start Starting Material cluster_protection Protection cluster_reduction Reduction cluster_methylation Methylation cluster_deprotection Deprotection L_Alanine L-Alanine (Chiral Pool) Boc_Protection N-Boc Protection L_Alanine->Boc_Protection Boc_Alanine N-Boc-L-alanine (Amine Protected) Boc_Protection->Boc_Alanine Reduction Carboxylic Acid Reduction Boc_Alanine->Reduction Boc_Alaninol N-Boc-L-alaninol (Alcohol Formed) Reduction->Boc_Alaninol Methylation N-Methylation Boc_Alaninol->Methylation Boc_N_Methyl_Alaninol N-Boc-N-methyl-L-alaninol (Nitrogen Methylated) Methylation->Boc_N_Methyl_Alaninol Deprotection Boc Deprotection Boc_N_Methyl_Alaninol->Deprotection Final_Product This compound (Final Product) Deprotection->Final_Product

Caption: Logical flow of the synthesis.

Conclusion

This technical guide has outlined a detailed and practical synthetic route for the preparation of enantiomerically pure this compound from L-alanine. By following the described four-step sequence of N-protection, reduction, N-methylation, and deprotection, researchers can reliably access this valuable chiral building block. The provided experimental protocols and quantitative data serve as a solid foundation for the successful implementation of this synthesis in a laboratory setting. The preservation of stereochemical integrity throughout the synthesis is paramount, and the use of the chiral pool starting material, L-alanine, ensures the desired (S)-configuration in the final product.

References

mechanism of action of amino alcohol compounds in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Amino Alcohol Compounds in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohol compounds are a cornerstone of modern asymmetric synthesis, valued for their versatility, steric influence, and coordinating ability. Derived from the readily available chiral pool of amino acids, these scaffolds function as highly effective catalysts, ligands for transition metals, and chiral auxiliaries. Their mechanism of action is multifaceted, ranging from the formation of rigid, stereodirecting transition states in metal-catalyzed reactions to the generation of transient chiral intermediates in organocatalysis. This guide provides a detailed exploration of the core mechanisms through which amino alcohols exert stereocontrol, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate their pivotal role in the synthesis of enantiomerically enriched molecules.

Introduction: The Role of Amino Alcohols in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceuticals and fine chemicals is a critical objective in modern chemistry. Chiral 1,2-amino alcohols and their derivatives are among the most powerful tools for achieving this, as they can be easily prepared from the reduction of abundant chiral amino acids.[1] Their efficacy stems from the bifunctional nature of the amino and hydroxyl groups, which can coordinate to metal centers or substrates, creating a well-defined, rigid chiral environment that directs the stereochemical outcome of a reaction. This guide will focus on three primary mechanisms of action:

  • As Chiral Ligands in Transition Metal Catalysis: Forming well-defined complexes with metals like Ruthenium, Rhodium, and Iridium to catalyze reactions such as asymmetric transfer hydrogenation.[2][3]

  • As Organocatalysts: Acting directly, or as precursors, to catalyze reactions without a metal, notably in reductions and carbon-carbon bond-forming reactions.

  • As Chiral Auxiliaries: Covalently and reversibly attached to a substrate to direct a diastereoselective transformation.[4]

Mechanism I: Amino Alcohols as Ligands in Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones and imines to chiral alcohols and amines, respectively.[3] It typically uses a simple hydrogen donor like 2-propanol or a formic acid/triethylamine mixture.[2] Ruthenium(II) complexes featuring chiral β-amino alcohol ligands are particularly effective catalysts for this transformation.[5]

The catalytic cycle, often referred to as a metal-ligand bifunctional mechanism, involves the cooperative action of the metal center and the ligand.

Catalytic Cycle of Ru-Catalyzed Asymmetric Transfer Hydrogenation

The accepted mechanism involves an 18-electron Ru-hydride species as the active catalyst. The amino group of the ligand and the metal center work in concert to transfer a hydride to the ketone and a proton to the carbonyl oxygen via a six-membered pericyclic transition state.

ATH_Mechanism cluster_cycle Catalytic Cycle Ru_cat [Ru(II)-H]⁻ (Precatalyst) TS1 Six-Membered Transition State Ru_cat->TS1 Ru_alkoxide [Ru(II)-OR] (Alkoxide Intermediate) TS1->Ru_alkoxide Alcohol Chiral Alcohol (R-CH(OH)-R') TS1->Alcohol - Product Ru_alkoxide->Ru_cat Regeneration Ru_cat_regen [Ru(II)-H]⁻ (Regenerated Catalyst) H_acceptor H-Acceptor (e.g., Acetone) Ru_alkoxide->H_acceptor - H-Acceptor Ketone Ketone (R-CO-R') Ketone->TS1 + Ketone H_donor H-Donor (e.g., iPrOH) H_donor->Ru_alkoxide + H-Donor

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Quantitative Data for ATH of Aryl Ketones

The effectiveness of amino alcohol ligands is demonstrated in the ATH of a variety of aryl ketones. The data below summarizes results using a Ru(II) catalyst with the amino alcohol ligand derived from (1S,2R)-(+)-cis-1-amino-2-indanol.

EntrySubstrate (Ketone)ProductYield (%)[2]ee (%)[2]
1Acetophenone1-Phenylethanol>9973 (R)
24'-Methylacetophenone1-(p-Tolyl)ethanol>9975 (R)
34'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol>9971 (R)
44'-Chloroacetophenone1-(4-Chlorophenyl)ethanol>9972 (R)
52'-Methylacetophenone1-(o-Tolyl)ethanol>9981 (R)
Experimental Protocol: General Procedure for ATH of Ketones

Catalyst Preparation: A mixture of [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral β-amino alcohol ligand (e.g., (1S,2R)-1-amino-2-indanol, 0.012 mmol) is heated in deionized water (1.0 mL) at 40°C for 1 hour to form the catalyst precursor suspension.[2]

Hydrogenation Reaction: To the aqueous catalyst suspension, an aqueous solution of sodium formate (HCOONa, 5M) is added as the hydrogen source. The substrate ketone (1.0 mmol) is then added, and the mixture is stirred vigorously at 40°C. The reaction progress is monitored by TLC or GC. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), dried over Na₂SO₄, and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[2]

Mechanism II: Amino Alcohols in Organocatalysis

Amino alcohols, particularly those derived from proline, are highly effective organocatalysts. They operate without any metal, activating substrates through the formation of transient covalent intermediates like enamines or iminium ions.

A. The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a premier method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, using borane (BH₃) as the stoichiometric reductant. The catalyst is a chiral oxazaborolidine, which is readily prepared from a proline-derived amino alcohol, typically (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine.

The mechanism involves coordination of borane to the nitrogen atom of the CBS catalyst. This enhances the Lewis acidity of the endocyclic boron, which then coordinates to the ketone carbonyl. This coordination occurs preferentially on the sterically more accessible lone pair of the oxygen, orienting the ketone's substituents (large 'RL' and small 'RS') in a defined manner. Hydride is then transferred from the BH₃ moiety to the carbonyl carbon via a six-membered ring transition state.

CBS_Mechanism CBS_Catalyst CBS Catalyst (Oxazaborolidine) Activated_Complex Catalyst-Borane Complex CBS_Catalyst->Activated_Complex + BH₃ BH3 BH₃ Transition_State Six-Membered Transition State Activated_Complex->Transition_State + Ketone Ketone Ketone (RL-CO-RS) Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Workup Regen_Catalyst Regenerated CBS Catalyst Product_Complex->Regen_Catalyst Release Regen_Catalyst->CBS_Catalyst

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

B. Prolinol-Catalyzed Asymmetric Aldol Reaction

Proline and its derivatives, such as prolinol, catalyze direct asymmetric aldol reactions by mimicking the function of Class I aldolase enzymes. The mechanism proceeds through an enamine intermediate. The secondary amine of the catalyst condenses with a ketone donor to form a chiral enamine. This enamine then attacks the aldehyde acceptor. The stereochemistry is controlled by a hydrogen bond between the catalyst's hydroxyl group (or carboxylic acid in proline) and the aldehyde, which directs the facial selectivity of the attack.

Aldol_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants / Products Catalyst Prolinol Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone, -H₂O TS Acyclic Transition State (H-Bonding) Enamine->TS + Aldehyde Iminium Iminium Ion TS->Iminium C-C Bond Formation Iminium->Catalyst Hydrolysis Catalyst_Regen Regenerated Catalyst Aldol_Product Aldol Adduct Iminium->Aldol_Product + H₂O Ketone Ketone (Donor) Aldehyde Aldehyde (Acceptor) Water H₂O Auxiliary_Workflow Start Achiral Substrate (Keto Acid) Attached Substrate-Auxiliary Adduct (Chiral Oxazolidine) Start->Attached Auxiliary (+)-Norephedrine (Chiral Auxiliary) Auxiliary->Attached Reaction Diastereoselective Reaction (e.g., Reduction) Attached->Reaction Product_Attached Product-Auxiliary Adduct (Single Diastereomer) Reaction->Product_Attached Cleavage Auxiliary Cleavage Product_Attached->Cleavage Final_Product Enantiopure Product ((+)-Coniine) Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

References

Technical Guide: Safety and Handling of (2S)-2-(Methylamino)propan-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (2S)-2-(Methylamino)propan-1-OL (CAS: 40916-73-2), also known as (S)-N-methylalaninol. This chiral amino alcohol is a valuable building block in pharmaceutical synthesis, demanding careful handling due to its potential hazards. This document summarizes key safety data, outlines proper handling and emergency procedures, and provides an overview of a common synthetic pathway.

Chemical and Physical Properties

This compound is the (S)-enantiomer of 2-(methylamino)propan-1-ol. It is structurally derived from the natural amino acid L-alanine.

PropertyValueSource
Molecular Formula C₄H₁₁NO--INVALID-LINK--
Molecular Weight 89.14 g/mol --INVALID-LINK--
CAS Number 40916-73-2--INVALID-LINK--
Boiling Point 73 °C at 11 Torr--INVALID-LINK--
Density 0.880 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--
Appearance Liquid--INVALID-LINK--
Storage Temperature 2-8°C, protect from light--INVALID-LINK--

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The GHS classification is based on data for 2-(methylamino)propan-1-ol and related compounds.

Hazard ClassCategoryGHS Hazard Statement
Flammable Liquids4H227: Combustible liquid
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation1CH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage

Signal Word: Danger

Hazard Pictograms:

Safety and Handling

Personal Protective Equipment (PPE)

Proper PPE is essential when handling this compound to prevent skin and eye contact, and inhalation.

Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Handle in a well-ventilated area. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C, protected from light.

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustible liquid. In a fire, it may emit toxic fumes of carbon oxides and nitrogen oxides.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

TestSpeciesRouteValueCompound
LD50MouseIntravenous100 mg/kg2-(methylamino)-1-phenylpropan-1-ol[1]

The GHS classification of "Harmful if swallowed" (Acute Toxicity, Oral, Category 4) for 2-(methylamino)propan-1-ol suggests a potential for significant toxicity upon ingestion.[2]

Experimental Protocols

Enantioselective Synthesis of this compound from L-Alanine

A common method for the synthesis of (S)-N-methylalaninol involves the reduction of the corresponding N-methylated amino acid, N-methyl-L-alanine. The following is a generalized protocol based on established chemical transformations.

Step 1: N-methylation of L-Alanine

  • Dissolve L-alanine in an appropriate aqueous solvent.

  • Add a suitable methylating agent, such as dimethyl sulfate or formaldehyde followed by reduction (e.g., with formic acid in the Eschweiler-Clarke reaction).

  • Carefully control the reaction conditions (temperature, pH) to favor mono-methylation and prevent over-methylation.

  • Isolate the N-methyl-L-alanine product, which may require purification by crystallization or chromatography.

Step 2: Reduction of N-methyl-L-alanine

  • Suspend N-methyl-L-alanine in a suitable aprotic solvent, such as tetrahydrofuran (THF).

  • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), at a reduced temperature (e.g., 0°C).

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or other appropriate analytical techniques).

  • Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water.

  • Filter the resulting solids and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: N-methylation cluster_step2 Step 2: Reduction L-Alanine L-Alanine N-methyl-L-alanine N-methyl-L-alanine L-Alanine->N-methyl-L-alanine Reaction Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->N-methyl-L-alanine Reactant Final_Product This compound N-methyl-L-alanine->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Final_Product Reactant Safe_Handling_Workflow Start Start Assess_Hazards Assess Hazards (Review SDS) Start->Assess_Hazards Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Don_PPE Work_in_Ventilated_Area Work in Ventilated Area (Fume Hood) Don_PPE->Work_in_Ventilated_Area Handle_Chemical Handle Chemical Carefully (Avoid Contact and Inhalation) Work_in_Ventilated_Area->Handle_Chemical Store_Properly Store Properly (Cool, Dry, Tightly Sealed) Handle_Chemical->Store_Properly Dispose_Waste Dispose of Waste Correctly (Follow Institutional Guidelines) Store_Properly->Dispose_Waste End End Dispose_Waste->End

References

Solubility Profile of (2S)-2-(methylamino)propan-1-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (2S)-2-(methylamino)propan-1-ol, a chiral amino alcohol of interest in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its application as a chiral building block and in the development of novel therapeutics. This document outlines its solubility in various organic solvents, details a standard experimental protocol for solubility determination, and presents a visual workflow of this process.

Introduction to this compound

This compound, also known as (S)-N-methylalaninol, is a chiral amino alcohol derived from the natural amino acid L-alanine.[1] Its structure, featuring both a hydroxyl and a secondary amine functional group, makes it a versatile intermediate in the synthesis of more complex chiral molecules.[1] The stereochemistry of such compounds is often crucial for the desired pharmacological activity of the final drug product.[1]

Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from the principles of "like dissolves like" and data on structurally similar compounds. The presence of both a polar hydroxyl (-OH) group and a basic amino (-NHCH₃) group suggests its solubility profile. Short-chain alcohols and amines generally exhibit good solubility in polar organic solvents. For instance, the similar compound 2-amino-2-methyl-1-propanol is reportedly miscible with water and soluble in alcohols.[2]

Based on these principles and available information for analogous compounds, the expected solubility of this compound is summarized in the table below.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe hydroxyl and amino groups of the solute can form hydrogen bonds with the solvent.
Polar Aprotic Acetone, AcetonitrileSolubleThe polarity of the solvent can interact with the polar functional groups of the solute.
Halogenated ChloroformLikely SolubleA safety data sheet for a related compound indicates solubility in chloroform.[3]
Non-Polar Hexane, TolueneLow to InsolubleThe non-polar nature of the solvent does not favorably interact with the polar functional groups of the solute.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A reliable and commonly used method for determining the thermodynamic solubility of a compound is the shake-flask method. This procedure involves equilibrating a surplus of the solid compound in the solvent of interest and then measuring the concentration of the dissolved substance.

Materials:

  • This compound

  • Selected organic solvents of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.

  • Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

  • Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to known volume of solvent B Seal and agitate at constant temperature A->B C Allow solid to settle B->C D Centrifuge to separate solid and supernatant C->D E Withdraw supernatant and filter D->E F Dilute sample E->F G Analyze concentration (e.g., HPLC/GC) F->G H Solubility Data G->H Calculate Solubility

References

Theoretical and Computational Insights into (2S)-2-(methylamino)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, dedicated theoretical and computational studies specifically focused on (2S)-2-(methylamino)propan-1-ol are not extensively available in peer-reviewed literature. This guide, therefore, presents a comprehensive overview of the established theoretical and computational methodologies applied to closely related chiral amino alcohols and N-methylated amino acids, such as N-methyl-L-alanine. These analogous systems serve as a robust framework for understanding the potential conformational landscape, electronic properties, and intermolecular interactions of this compound, a valuable chiral building block in pharmaceutical and materials science.

Introduction to this compound

This compound, also known as (S)-N-methylalaninol, is a chiral amino alcohol derived from the natural amino acid L-alanine. Its structure, featuring a primary alcohol and a secondary amine on a chiral backbone, makes it a versatile precursor in asymmetric synthesis. Understanding its three-dimensional structure, conformational preferences, and electronic properties through computational modeling is crucial for designing novel catalysts, pharmaceuticals, and chiral materials. Theoretical studies provide a molecular-level understanding that complements experimental investigations.

Computational Methodologies for Studying Chiral Amino Alcohols

The computational investigation of molecules like this compound typically involves a multi-step approach, starting from conformational analysis to the calculation of specific properties.

Conformational Analysis

A critical first step is to identify the stable low-energy conformations of the molecule. This is often achieved through a systematic or stochastic search of the potential energy surface.

Experimental Protocol:

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

  • Conformational Search: A conformational search is performed to explore the rotational space around the single bonds (e.g., C-C, C-N, C-O). This can be done using methods like molecular mechanics (e.g., with MMFF94 or AMBER force fields) or semi-empirical methods.

  • Geometry Optimization and Energy Calculation: The identified unique conformers are then subjected to geometry optimization and energy calculations using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio methods.

  • Vibrational Frequency Analysis: For each optimized geometry, a vibrational frequency calculation is performed to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Relative Energy Determination: The relative energies of the conformers are calculated, including the ZPVE correction, to determine the most stable structures.

A generalized workflow for computational analysis is depicted below.

G A Initial 3D Structure Generation B Conformational Search (Molecular Mechanics / Semi-Empirical) A->B C Geometry Optimization (DFT / ab initio) B->C D Vibrational Frequency Analysis C->D E Identification of Stable Conformers D->E F Calculation of Molecular Properties E->F

Figure 1: A typical workflow for the computational analysis of a small chiral molecule.
Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used method for studying the electronic structure and properties of molecules of this size due to its balance of accuracy and computational cost.

Experimental Protocol:

  • Selection of Functional and Basis Set: A suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), aug-cc-pVTZ) are chosen based on the properties of interest and the desired accuracy.

  • Geometry Optimization: The geometry of the most stable conformer(s) is fully optimized at the selected level of theory.

  • Property Calculations: A range of molecular properties can be calculated from the optimized geometry, including:

    • Vibrational Frequencies: To predict the infrared (IR) and Raman spectra.

    • Electronic Properties: Such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) population analysis to understand reactivity and intermolecular interactions.

    • Thermochemical Properties: Enthalpy, entropy, and Gibbs free energy can be calculated to understand the thermodynamics of reactions involving the molecule.

    • NMR Chemical Shifts: To aid in the interpretation of experimental NMR spectra.

Predicted Molecular Properties of Analogous Systems

While specific data for this compound is not available, the following tables summarize the types of quantitative data typically obtained from computational studies of analogous chiral amino alcohols and N-methylated amino acids. These values are representative and would be expected to be of a similar nature for the target molecule.

Table 1: Representative Calculated Geometrical Parameters for a Stable Conformer of an N-methylated Alanine Analog
ParameterBond/AngleCalculated Value
Bond LengthC-C1.53 Å
C-N1.46 Å
C-O1.43 Å
N-H1.01 Å
O-H0.97 Å
Bond AngleC-C-N110.5°
C-C-O111.2°
C-N-C113.8°
Dihedral AngleH-O-C-C65.4°
H-N-C-C-70.2°
Table 2: Representative Calculated Vibrational Frequencies for an N-methylated Alanine Analog
Vibrational ModeFrequency (cm⁻¹)Description
ν(O-H)3650O-H stretching
ν(N-H)3450N-H stretching
ν(C-H)2980-2850C-H stretching
δ(CH₂)1460CH₂ scissoring
δ(CH₃)1380CH₃ deformation
ν(C-O)1050C-O stretching
ν(C-N)1030C-N stretching
Table 3: Representative Calculated Electronic Properties for an N-methylated Alanine Analog
PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.5 D

Potential Signaling Pathways and Molecular Interactions

This compound, due to its functional groups, can participate in various non-covalent interactions that are crucial in biological systems and materials science. These interactions can be modeled computationally to understand binding affinities and recognition processes.

The diagram below illustrates the potential hydrogen bonding interactions of this compound with a hypothetical receptor or another molecule.

G cluster_0 This compound cluster_1 Receptor / Other Molecule A Hydroxyl Group (-OH) (H-bond donor/acceptor) C Acceptor Site (e.g., C=O) A->C H-bond B Amino Group (-NH) (H-bond donor/acceptor) B->C H-bond D Donor Site (e.g., -NH) D->A H-bond D->B H-bond

Figure 2: Potential hydrogen bonding interactions of this compound.

Conclusion and Future Directions

While direct computational studies on this compound are currently lacking, the methodologies and representative data from analogous systems provide a strong foundation for future research. Such studies would be invaluable for:

  • Rational Catalyst Design: Understanding the conformational preferences can aid in the design of more efficient and selective catalysts.

  • Drug Development: Predicting the interactions of this molecule with biological targets can accelerate the drug discovery process.

  • Materials Science: Computational modeling can guide the development of novel chiral polymers and materials with desired properties.

Future work should focus on performing high-level ab initio and DFT calculations specifically on this compound to generate accurate data for its geometric, vibrational, and electronic properties. Molecular dynamics simulations would also be beneficial to study its behavior in different solvent environments and its interactions with larger biological molecules.

The Decisive Role of Chirality: A Technical Guide to the Functional Divergence of 2-(Methylamino)propan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in pharmacology, often dictating the efficacy, selectivity, and safety of therapeutic agents. The four stereoisomers of 2-(methylamino)propan-1-ol—namely the (1R,2S) and (1S,2R) enantiomers of ephedrine and the (1S,2S) and (1R,2R) enantiomers of pseudoephedrine—provide a compelling case study in stereochemistry's profound influence on drug function. Though structurally similar, these isomers exhibit distinct pharmacological profiles, primarily through their differential interactions with the adrenergic system. This technical guide provides an in-depth analysis of the stereoselective actions of these isomers, presenting quantitative data on their receptor binding affinities and functional potencies, detailed experimental protocols for their characterization, and visual representations of the relevant signaling pathways and experimental workflows. This comprehensive overview is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, highlighting the critical importance of stereoisomerism in medicinal chemistry.

Introduction: The Significance of Chirality in Pharmacology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical determinant of its biological activity.[1] Enantiomers, the pair of mirror-image isomers, can exhibit vastly different pharmacological and toxicological properties due to the stereospecific nature of their interactions with biological macromolecules such as receptors and enzymes. The isomers of 2-(methylamino)propan-1-ol serve as a classic example of this principle. These compounds are sympathomimetic amines that exert their effects by interacting with adrenergic receptors, but the specific nature and potency of these interactions are highly dependent on their three-dimensional arrangement.[2]

The Isomers of 2-(Methylamino)propan-1-ol: Ephedrine and Pseudoephedrine

The 2-(methylamino)propan-1-ol structure contains two chiral centers, giving rise to four possible stereoisomers. These are divided into two pairs of enantiomers, known as ephedrine and pseudoephedrine.

  • Ephedrine: Comprises the (1R,2S)- and (1S,2R)-enantiomers.

  • Pseudoephedrine: Comprises the (1S,2S)- and (1R,2R)-enantiomers.

These isomers act as both direct and indirect agonists of adrenergic receptors. Their direct action involves binding to and activating adrenergic receptors, while their indirect action stems from stimulating the release of endogenous norepinephrine from presynaptic nerve terminals.[2] The differences in their stereochemistry lead to variations in their affinity for adrenergic receptor subtypes and their ability to evoke downstream signaling events.

Quantitative Analysis of Isomer Activity

The pharmacological distinction between the isomers of 2-(methylamino)propan-1-ol is most evident in their quantitative interaction with adrenergic receptors. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of these isomers at various human adrenergic receptor subtypes.

Table 1: Binding Affinities (Ki) of 2-(Methylamino)propan-1-ol Isomers for Human α-Adrenergic Receptor Subtypes

Isomerα1A (Ki, μM)α1B (Ki, μM)α1D (Ki, μM)α2A (Ki, μM)α2B (Ki, μM)α2C (Ki, μM)
(1R,2S)-Ephedrine>10>10>104.86.23.9
(1S,2R)-Ephedrine>10>10>109.16.27.6
(1S,2S)-Pseudoephedrine>10>10>10>10>10>10
(1R,2R)-Pseudoephedrine>10>10>102.94.52.1

Data extracted from Ma et al. (2007). Note: Higher Ki values indicate lower binding affinity.

Table 2: Functional Potency (EC50) and Maximal Response of 2-(Methylamino)propan-1-ol Isomers at Human β-Adrenergic Receptor Subtypes

Isomerβ1 (EC50, μM)β1 (% Max Response)β2 (EC50, μM)β2 (% Max Response)β3 (EC50, μM)β3 (% Max Response)
(1R,2S)-Ephedrine0.5680.36784531
(1S,2R)-Ephedrine726610622>1000N/A
(1S,2S)-Pseudoephedrine309531047>1000N/A
(1R,2R)-Pseudoephedrine112253750>1000N/A

Data from Vansal & Feller (1999). Maximal response is relative to the full agonist isoproterenol.

Table 3: Pharmacokinetic Parameters of Ephedrine and Pseudoephedrine

Isomer/MixtureBioavailabilityHalf-life (hours)Metabolism
Ephedrine (racemic)~88%3-6Minor, primarily excreted unchanged
Pseudoephedrine~100%5-8Not extensively metabolized

Data compiled from various sources including DrugBank and Kanfer et al. (1993).[3][4]

Adrenergic Receptor Signaling Pathways

The isomers of 2-(methylamino)propan-1-ol exert their effects by modulating adrenergic signaling pathways. Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The primary pathways involve Gs, Gi, and Gq proteins.

Adrenergic_Signaling cluster_receptor Adrenergic Receptor cluster_gprotein G-Proteins cluster_effector Effectors cluster_second_messenger Second Messengers cluster_downstream Downstream Effects AR α1, α2, β Gq Gq AR->Gq α1 Gi Gi AR->Gi α2 Gs Gs AR->Gs β PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC - Gs->AC + IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC PKA PKA Activation cAMP->PKA Physiological_Response Physiological Response (e.g., vasoconstriction, bronchodilation) Ca_PKC->Physiological_Response PKA->Physiological_Response

Caption: Adrenergic receptor signaling pathways.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.[5][6]

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing the adrenergic receptor subtype of interest start->prep incubation Incubate membranes with a fixed concentration of radioligand (e.g., [3H]prazosin for α1) and varying concentrations of the test isomer prep->incubation separation Separate bound from free radioligand by rapid vacuum filtration incubation->separation quantification Quantify radioactivity of bound ligand using liquid scintillation counting separation->quantification analysis Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation quantification->analysis end End analysis->end

Caption: Experimental workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human adrenergic receptor subtype of interest (e.g., HEK293 cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1 receptors, [3H]yohimbine for α2 receptors, or [125I]cyanopindolol for β receptors).

    • Add increasing concentrations of the unlabeled test isomer.

    • For determination of non-specific binding, a high concentration of a known non-radioactive antagonist is added to a set of wells.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test isomer.

    • Plot the specific binding as a percentage of the control (no test compound) against the log concentration of the test isomer to generate a competition curve.

    • Determine the IC50 value (the concentration of the test isomer that inhibits 50% of the specific radioligand binding) from the competition curve.

    • Calculate the binding affinity (Ki) of the test isomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assay: cAMP Measurement

This assay is used to determine the functional potency (EC50) of a compound by measuring the intracellular accumulation of cyclic AMP (cAMP), a second messenger produced upon activation of Gs-coupled adrenergic receptors (β-receptors).[7]

cAMP_Assay_Workflow start Start cell_culture Culture cells expressing the β-adrenergic receptor subtype start->cell_culture stimulation Stimulate cells with varying concentrations of the test isomer cell_culture->stimulation lysis Lyse the cells to release intracellular cAMP stimulation->lysis detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lysis->detection analysis Generate a dose-response curve and determine the EC50 value detection->analysis end End analysis->end

Caption: Experimental workflow for a cell-based cAMP assay.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture cells (e.g., CHO or HEK293) stably expressing the desired β-adrenergic receptor subtype.

    • Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test isomers in a suitable assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Aspirate the culture medium from the cells and add the different concentrations of the test isomers.

    • Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA). These kits typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each well from the standard curve.

    • Plot the cAMP concentration against the log concentration of the test isomer to create a dose-response curve.

    • Determine the EC50 value, which is the concentration of the isomer that produces 50% of the maximal response.

Conclusion

The stereoisomers of 2-(methylamino)propan-1-ol provide a clear and compelling illustration of the critical role of chirality in determining the pharmacological activity of a drug. The subtle differences in the three-dimensional arrangement of atoms in ephedrine and pseudoephedrine isomers lead to significant variations in their binding affinities and functional potencies at adrenergic receptors. This, in turn, translates to their distinct clinical profiles. A thorough understanding and characterization of the stereoselective properties of drug candidates are, therefore, indispensable in modern drug discovery and development. The methodologies and data presented in this technical guide serve as a comprehensive resource for researchers in this field, emphasizing the necessity of considering stereoisomerism from the earliest stages of the drug development pipeline to optimize therapeutic outcomes and minimize off-target effects.

References

An In-depth Technical Guide to the Chemical Reactivity of the Amine and Hydroxyl Groups in (2S)-2-(Methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2S)-2-(methylamino)propan-1-ol, also known as (S)-N-methylalaninol, is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a secondary amine and a primary hydroxyl group, allows for a diverse range of chemical transformations. Understanding the relative reactivity and chemoselectivity of these two functional groups is crucial for designing efficient and selective synthetic routes. This technical guide provides a comprehensive overview of the chemical reactivity of the amine and hydroxyl moieties in this compound, supported by experimental data and protocols.

Core Reactivity Principles: Nucleophilicity and Basicity

The chemical behavior of this compound is primarily dictated by the lone pair of electrons on the nitrogen and oxygen atoms, which confer nucleophilic and basic properties to the molecule. In general, the secondary amine is a stronger nucleophile and a stronger base than the primary alcohol. This difference in reactivity forms the basis for achieving chemoselective modifications at either the nitrogen or the oxygen atom.

Table 1: Comparison of Functional Group Properties

Functional GroupTypeRelative NucleophilicityRelative Basicity
-NH(CH₃)Secondary AmineHighHigh
-CH₂OHPrimary AlcoholLowLow

This inherent difference in nucleophilicity is a key factor in predicting the outcome of competitive reactions.

Acylation Reactions: N-Acylation vs. O-Acylation

Acylation is a fundamental transformation for the protection of amine and hydroxyl groups or for the introduction of new functionalities. The chemoselectivity of acylation of this compound is highly dependent on the reaction conditions.

N-Acylation

Due to the higher nucleophilicity of the secondary amine, N-acylation is generally the favored process under neutral or slightly basic conditions. Common acylating agents such as acyl chlorides and anhydrides will preferentially react with the amine group.

Experimental Protocol: N-Acetylation of this compound

This protocol describes the synthesis of (S)-N-(1-hydroxypropan-2-yl)-N-methylacetamide.

  • Materials: this compound, acetic anhydride, triethylamine, dichloromethane.

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

    • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acetylated product.

    • Purify the product by column chromatography on silica gel.

O-Acylation

Selective O-acylation in the presence of a more nucleophilic amine is a greater synthetic challenge and typically requires protection of the amine group or the use of specific reaction conditions that favor reaction at the hydroxyl group. One common strategy is to perform the acylation under acidic conditions, where the amine is protonated and thus rendered non-nucleophilic.[1]

Experimental Protocol: Chemoselective O-Acetylation of this compound

This protocol is a representative example of selective O-acylation under acidic conditions.[1]

  • Materials: this compound, acetyl chloride, trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve this compound (1.0 eq) in trifluoroacetic acid at 0 °C.

    • Slowly add acetyl chloride (1.1 eq) to the solution.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution to neutralize the acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting O-acetylated product by column chromatography.

Table 2: Summary of Acylation Reaction Outcomes

ReactionAcylating AgentConditionsPrimary Product
N-AcylationAcetic AnhydrideBasic (Triethylamine)(S)-N-(1-hydroxypropan-2-yl)-N-methylacetamide
O-AcylationAcetyl ChlorideAcidic (TFA)(S)-2-(methylamino)propyl acetate

Alkylation Reactions: N-Alkylation vs. O-Alkylation

Similar to acylation, the outcome of alkylation reactions is governed by the relative nucleophilicity of the amine and hydroxyl groups, as well as the nature of the alkylating agent and the reaction conditions.

N-Alkylation

N-alkylation is the predominant reaction pathway, especially with reactive alkyl halides. The higher nucleophilicity of the nitrogen atom facilitates its attack on the electrophilic carbon of the alkylating agent.

Experimental Protocol: N-Benzylation of this compound

  • Materials: this compound, benzyl bromide, potassium carbonate, acetonitrile.

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Add benzyl bromide (1.1 eq) and heat the mixture to reflux.

    • Monitor the reaction by TLC. After completion (typically 4-6 hours), cool the reaction to room temperature.

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent and wash with water.

    • Dry the organic layer and concentrate to obtain the crude N-benzylated product.

    • Purify by column chromatography.

O-Alkylation

Selective O-alkylation is less common and generally requires prior N-protection. Alternatively, specific conditions that enhance the nucleophilicity of the hydroxyl group, such as using a strong base to form the alkoxide, can be employed, although this can also lead to competing elimination reactions.

Oxidation of the Hydroxyl Group

The primary alcohol functionality of this compound can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation.

Experimental Protocol: Swern Oxidation to (S)-2-(Methylamino)propanal

The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[2][3][4]

  • Materials: Oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine, dichloromethane, this compound.

  • Procedure:

    • In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.1 eq) in anhydrous dichloromethane and cool to -78 °C.

    • Slowly add a solution of DMSO (2.2 eq) in dichloromethane, maintaining the temperature below -60 °C.

    • Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq) in dichloromethane dropwise, keeping the temperature below -60 °C.

    • Stir for an additional 30 minutes at -78 °C.

    • Add triethylamine (5.0 eq) and stir for 15 minutes, then allow the reaction to warm to room temperature.

    • Quench the reaction with water and separate the layers.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to obtain the crude aldehyde. The product is often used immediately in the next step due to its potential instability.

Table 3: Common Oxidation Reactions of the Hydroxyl Group

ReagentConditionsProduct
Swern Oxidation (Oxalyl chloride, DMSO, Et₃N)Low temperature (-78 °C)(S)-2-(Methylamino)propanal
PCC (Pyridinium chlorochromate)Dichloromethane, room temperature(S)-2-(Methylamino)propanal
Jones Reagent (CrO₃, H₂SO₄, acetone)0 °C to room temperature(S)-2-(Methylamino)propanoic acid

Application in Multi-Step Synthesis: The Synthesis of Pseudoephedrine

This compound is a key precursor in some synthetic routes to pseudoephedrine, a widely used decongestant. The following diagram illustrates a logical workflow for such a synthesis, highlighting the reactions of both the amine and hydroxyl groups.

G cluster_0 Synthesis of Pseudoephedrine start This compound step1 Oxidation (e.g., Swern) start->step1 -OH group intermediate1 (S)-2-(Methylamino)propanal step1->intermediate1 step2 Grignard Reaction (Phenylmagnesium bromide) intermediate1->step2 intermediate2 Diastereomeric Mixture of (1R,2S) and (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol step2->intermediate2 step3 Diastereomeric Separation (e.g., Fractional Crystallization) intermediate2->step3 product (1S,2S)-Pseudoephedrine step3->product

Caption: A simplified workflow for the synthesis of pseudoephedrine from this compound.

Formation of Chiral Auxiliaries and Ligands

The chiral nature of this compound makes it an excellent starting material for the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis. A common application is the formation of chiral oxazolidinones, which can be used to direct stereoselective alkylation and other reactions.[5][6][7][8]

G cluster_1 Synthesis of a Chiral Oxazolidinone Auxiliary start This compound reaction Cyclization start->reaction reagent1 Phosgene or equivalent (e.g., triphosgene, CDI) reagent1->reaction product (S)-3,4-Dimethyl-oxazolidin-2-one reaction->product

Caption: Synthesis of a chiral oxazolidinone from this compound.

Conclusion

The chemical reactivity of this compound is characterized by the distinct nucleophilic and basic properties of its secondary amine and primary hydroxyl groups. The amine group is generally more reactive towards electrophiles, leading to preferential N-acylation and N-alkylation under standard conditions. However, by carefully selecting reagents and reaction conditions, such as performing acylations in acidic media, selective modification of the hydroxyl group can be achieved. The primary alcohol can also be selectively oxidized to the corresponding aldehyde or carboxylic acid. This predictable, yet tunable, reactivity, combined with its inherent chirality, makes this compound a versatile and highly valuable tool in the synthesis of complex chiral molecules for the pharmaceutical and fine chemical industries. Further research into novel catalytic systems will likely continue to expand the synthetic utility of this important chiral building block.

References

A Technical Guide to High-Purity (2S)-2-(methylamino)propan-1-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: (2S)-2-(methylamino)propan-1-ol, also known as (S)-N-methylalaninol, is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry is frequently essential for the desired pharmacological activity of the final drug molecule. This technical guide provides an in-depth overview of high-purity this compound, including its commercial availability, synthesis, analytical characterization, and its role in the development of key pharmaceuticals.

Commercial Availability and Specifications

High-purity this compound and its hydrochloride salt are available from several commercial suppliers. The typical purity levels offered are ≥95% and ≥99%. It is crucial for researchers to consult the certificate of analysis from the supplier to confirm the purity and enantiomeric excess for their specific application.

SupplierProduct NameCAS NumberPurity
BenchchemThis compound40916-73-2N/A
Advanced ChemBlocksThis compound40916-73-295%[1]
CymitQuimicaThis compound40916-73-295%

This table is a summary of representative suppliers and does not constitute an exhaustive list.

Synthesis of this compound

The enantiomerically pure this compound is commonly synthesized from the naturally occurring amino acid, L-alanine. The synthesis involves the reduction of the carboxylic acid functionality to a primary alcohol.

Experimental Workflow: Synthesis from L-alanine

G cluster_0 Synthesis of this compound L-alanine L-alanine Esterification Esterification L-alanine->Esterification L-alanine_ester L-alanine ester (e.g., methyl or ethyl ester) Esterification->L-alanine_ester N-methylation N-methylation L-alanine_ester->N-methylation N-methyl-L-alanine_ester N-methyl-L-alanine ester N-methylation->N-methyl-L-alanine_ester Reduction Reduction N-methyl-L-alanine_ester->Reduction Crude_product Crude this compound Reduction->Crude_product Purification Purification Crude_product->Purification Final_product High-Purity This compound Purification->Final_product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Esterification of L-alanine:

  • Suspend L-alanine in an appropriate alcohol (e.g., methanol or ethanol).

  • Add a suitable acid catalyst (e.g., thionyl chloride or dry HCl gas) at a controlled temperature (typically 0 °C).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or other suitable methods).

  • Remove the solvent under reduced pressure to obtain the L-alanine ester hydrochloride salt.

N-methylation of L-alanine ester:

  • Dissolve the L-alanine ester hydrochloride in a suitable solvent.

  • Add a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate) to the solution.

  • Stir the reaction mixture until the N-methylation is complete.

  • Work up the reaction mixture to isolate the N-methyl-L-alanine ester.

Reduction of N-methyl-L-alanine ester:

  • Dissolve the N-methyl-L-alanine ester in an anhydrous solvent (e.g., tetrahydrofuran).

  • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH4), at a low temperature (e.g., 0 °C).

  • Stir the reaction mixture at room temperature until the reduction is complete.

  • Carefully quench the reaction with water and a base (e.g., NaOH solution).

  • Filter the resulting solid and concentrate the filtrate to obtain the crude this compound.

Purification:

  • Purify the crude product by vacuum distillation or column chromatography to yield high-purity this compound.

Analytical Characterization

The purity and enantiomeric excess of this compound are critical parameters. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques employed for this purpose.

Chiral HPLC Analysis

Chiral HPLC is a powerful technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving baseline separation.

Representative HPLC Method:

ParameterCondition
Column Chiral stationary phase (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)
Mobile Phase Hexane/Isopropanol with a basic modifier (e.g., diethylamine)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm)
Injection Volume 10 µL
GC-MS Analysis

For GC-MS analysis of chiral amino alcohols, derivatization is necessary to increase their volatility.

Experimental Workflow: GC-MS Analysis

G cluster_1 GC-MS Analysis Workflow Sample This compound Derivatization Derivatization Sample->Derivatization Derivatized_Sample Volatile Derivative Derivatization->Derivatized_Sample GC_Separation Gas Chromatography (Chiral Column) Derivatized_Sample->GC_Separation MS_Detection Mass Spectrometry GC_Separation->MS_Detection Data_Analysis Data Analysis (Purity & Enantiomeric Excess) MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound.

Representative GC-MS Protocol:

Derivatization:

  • Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile).

  • Add a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA).

  • Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period to ensure complete derivatization.

GC-MS Conditions:

ParameterCondition
GC Column Chiral capillary column (e.g., Chirasil-Val)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Start at a low temperature (e.g., 80 °C), ramp to a higher temperature (e.g., 200 °C) at a controlled rate
MS Ionization Electron Ionization (EI)
MS Detector Quadrupole or Time-of-Flight (TOF)

Applications in Drug Development

This compound is a key intermediate in the synthesis of several important pharmaceuticals, including the antidepressant duloxetine and the decongestant pseudoephedrine.

Duloxetine Synthesis

Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is synthesized using (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol, which can be derived from this compound.

Duloxetine Signaling Pathway:

G cluster_duloxetine Duloxetine Mechanism of Action Duloxetine Duloxetine SERT Serotonin Transporter (SERT) Duloxetine->SERT Inhibits NET Norepinephrine Transporter (NET) Duloxetine->NET Inhibits Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Norepinephrine_Reuptake Norepinephrine Reuptake NET->Norepinephrine_Reuptake Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_Reuptake->Synaptic_Serotonin Leads to Synaptic_Norepinephrine Increased Synaptic Norepinephrine Norepinephrine_Reuptake->Synaptic_Norepinephrine Leads to Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Serotonin->Postsynaptic_Neuron Acts on Synaptic_Norepinephrine->Postsynaptic_Neuron Acts on Therapeutic_Effects Antidepressant & Analgesic Effects Postsynaptic_Neuron->Therapeutic_Effects

Caption: Simplified signaling pathway of Duloxetine.

Pseudoephedrine Synthesis

d-Pseudoephedrine, a sympathomimetic amine, can be synthesized from this compound through a series of chemical transformations.

Pseudoephedrine Signaling Pathway:

G cluster_pseudoephedrine Pseudoephedrine Mechanism of Action Pseudoephedrine Pseudoephedrine Adrenergic_Receptors Alpha- and Beta- Adrenergic Receptors Pseudoephedrine->Adrenergic_Receptors Directly stimulates Norepinephrine_Release Stimulates Norepinephrine Release Pseudoephedrine->Norepinephrine_Release Vasoconstriction Vasoconstriction of Nasal Blood Vessels Adrenergic_Receptors->Vasoconstriction Norepinephrine_Release->Adrenergic_Receptors Activates Decongestion Nasal Decongestion Vasoconstriction->Decongestion

Caption: Simplified signaling pathway of Pseudoephedrine.

Conclusion

High-purity this compound is an indispensable chiral building block in pharmaceutical synthesis. A thorough understanding of its commercial sources, synthesis, and analytical characterization is paramount for researchers and drug development professionals. The detailed information and protocols provided in this guide aim to facilitate the effective use of this important chiral intermediate in the advancement of pharmaceutical research and development.

References

A Deep Dive into the Fundamental Research of Chiral Amino Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a critical class of organic compounds, serving as versatile building blocks in asymmetric synthesis and as pivotal structural motifs in a vast array of pharmaceuticals. Their unique bifunctional nature, possessing both a hydroxyl and an amino group on a chiral scaffold, allows them to act as powerful ligands in metal-catalyzed reactions and as key intermediates in the synthesis of complex molecules. This technical guide provides an in-depth exploration of the core principles in chiral amino alcohol research, focusing on their synthesis, catalytic applications, and role in drug discovery. Detailed experimental protocols for key synthetic methodologies are provided, alongside a quantitative analysis of their efficacy.

I. Enantioselective Synthesis of Chiral Amino Alcohols: Key Methodologies

The development of efficient and highly selective methods for the synthesis of enantiomerically pure amino alcohols is a cornerstone of modern organic chemistry. Several powerful strategies have emerged, each offering distinct advantages in terms of substrate scope, functional group tolerance, and stereocontrol.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of α-Amino Ketones

Asymmetric transfer hydrogenation (ATH) has proven to be a robust and practical method for the synthesis of chiral 1,2-amino alcohols from readily available α-amino ketones.[1] This method avoids the need for high-pressure hydrogenation gas and offers excellent enantioselectivity.[1]

Experimental Protocol: Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines [1]

A representative procedure for the Ru-catalyzed asymmetric transfer hydrogenation is as follows:

  • Catalyst Preparation: A solution of the chiral Ru-catalyst, for example, RuCl[(S,S)-Teth-TsDpen], is prepared.

  • Reaction Setup: To a reaction vessel, the unprotected α-ketoamine hydrochloride salt (1.0 equiv), the Ru-catalyst (0.13–0.2 mol %), and a formic acid/triethylamine (5:2) mixture are added.

  • Reaction Conditions: The reaction mixture is heated to 60–65 °C and stirred for 16 hours.

  • Work-up and Isolation: Upon completion, the reaction is cooled to room temperature. The product is typically isolated by direct crystallization after the addition of aqueous 28% NH₄OH or by silica gel purification.[1]

Quantitative Data:

Substrate (α-Amino Ketone)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
1a0.293 (crystallization)>99[1]
1b0.1393 (crystallization)99.3[1]
2p (Iridium catalyst)Not specifiedNot specifiedNot specified[1]
2m (Spiro Iridium catalyst)Not specified8899.6[1]
2o (Spiro Iridium catalyst)Not specified6398[1]
2pNot specified8998.8[1]
2qNot specified86 (crystallization)99.6[1]
2rNot specified8299.3[1]

Logical Workflow for Asymmetric Transfer Hydrogenation:

ATH_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reactants α-Amino Ketone HCl Formic Acid/Triethylamine ReactionVessel Heating at 60-65°C Stirring for 16h Reactants->ReactionVessel Catalyst RuCl[(S,S)-Teth-TsDpen] Catalyst->ReactionVessel Cooling Cool to Room Temp. ReactionVessel->Cooling Isolation Crystallization (aq. NH₄OH) or Silica Gel Chromatography Cooling->Isolation Product Chiral 1,2-Amino Alcohol Isolation->Product

Caption: Workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Biocatalytic Synthesis using Amine Dehydrogenases

The use of enzymes, particularly engineered amine dehydrogenases (AmDHs), offers a green and highly selective route to chiral vicinal amino alcohols.[2][3][4][5] These biocatalysts can convert α-hydroxy ketones to the corresponding amino alcohols with high conversion rates and excellent enantioselectivity, often operating under mild reaction conditions in aqueous media.[2]

Experimental Protocol: Biocatalytic Reductive Amination [5]

A general procedure for the biocatalytic synthesis is as follows:

  • Enzyme Preparation: The engineered amine dehydrogenase (AmDH) is typically produced in a host organism like E. coli and can be used as a whole-cell catalyst or a purified enzyme. For whole-cell catalysis, cells are harvested, washed, and resuspended in a suitable buffer. Cell lysis can be achieved using methods like sonication or enzymatic treatment (e.g., lysozyme).[5]

  • Reaction Setup: The reaction is performed in a buffer solution (e.g., NH₄Cl/NH₃·H₂O buffer, pH 8.5) containing the α-hydroxy ketone substrate, the AmDH, a cofactor such as NAD⁺, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).[5]

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 24 hours).[5]

  • Analysis and Isolation: The conversion and enantiomeric excess of the product are determined by analytical techniques like HPLC after derivatization (e.g., with Marfey's reagent).[5] The product can then be isolated using standard purification methods.

Quantitative Data:

Substrate (α-Hydroxy Ketone)Enzyme VariantConversion (%)Enantiomeric Excess (ee, %)Reference
1-hydroxy-2-butanoneSpAmDH wh8491-99>99[4]
1aSpAmDH wh84>99 (at 100 mM)>99[5]
1-phenyl-1,2-ethanediolTransaminase/Carbonyl Reductase50>99[6]
(S)-butan-2-amineMsmeAmDHup to 97.193.6[3]
(S)-1-methoxypropan-2-amineMsmeAmDHup to 97.198.1[3]
(S)-3-aminobutan-1-olMsmeAmDHup to 97.199.5[3]
(3S)-3-aminobutan-2-olMsmeAmDHup to 97.199.4[3]

Signaling Pathway for Biocatalytic Reductive Amination:

Biocatalysis_Pathway cluster_reactants Substrates & Cofactors cluster_products Products & Byproducts cluster_regeneration Cofactor Regeneration Ketone α-Hydroxy Ketone AmDH Amine Dehydrogenase (AmDH) Ketone->AmDH AmineSource Ammonia (NH₃) AmineSource->AmDH NADH NADH NADH->AmDH AminoAlcohol Chiral Amino Alcohol AmDH->AminoAlcohol Water H₂O AmDH->Water NAD NAD⁺ AmDH->NAD GDH Glucose Dehydrogenase (GDH) NAD->GDH GDH->NADH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Biocatalytic cycle for reductive amination using AmDH.

Enantioselective Radical C-H Amination

A groundbreaking approach for the synthesis of β-amino alcohols involves the enantioselective radical C-H amination of alcohols.[7][8][9] This strategy utilizes a multi-catalytic system to achieve high regio- and enantioselectivity, transforming simple alcohols into valuable chiral amino alcohols.[7]

Experimental Protocol: Radical C-H Amination [7]

The following is a representative experimental procedure:

  • Imidate Synthesis: The starting alcohol is first converted to an oxime imidate by reaction with an imidoyl chloride in the presence of a base like NaH in THF.[7]

  • Reaction Setup: In a glovebox, an oven-dried vial is charged with the imidate, a chiral acid co-catalyst (e.g., (+)-camphoric acid), and solutions of the photocatalyst (e.g., an Iridium complex), a copper catalyst (e.g., CuBArF₄), and a chiral ligand (e.g., a bisoxazoline ligand) in an appropriate solvent like diethyl ether.[7]

  • Reaction Conditions: The vial is diluted with a co-solvent (e.g., pentane) and irradiated with a blue LED (455 nm) for 1 hour at room temperature with cooling.[7]

  • Purification and Hydrolysis: The resulting enantioenriched oxazoline is purified by column chromatography. Subsequent hydrolysis with HCl affords the final enantioenriched amino alcohol.[7]

Quantitative Data:

Substrate (Alcohol)Yield of Oxazoline (%)Enantiomeric Excess of Oxazoline (ee, %)Reference
2-phenyl ethanol9594[7]
Allylic alcohol (1,1-disubstituted)80-8294[7]
Allylic alcohol (vinyl substituent)80-8283[7]
Propargylic alcoholNot specified83-89[7]
Aliphatic alcohol (large β-substituent)Not specifiedup to 94[7]
Aliphatic alcohol (iPr β-substituent)Not specified79[7]

Experimental Workflow for Radical C-H Amination:

Radical_Amination_Workflow Start Alcohol Starting Material Imidate_Formation 1. Imidate Synthesis (Imidoyl Chloride, NaH, THF) Start->Imidate_Formation Oxime_Imidate Oxime Imidate Intermediate Imidate_Formation->Oxime_Imidate Reaction_Setup 2. Reaction Setup (Ir catalyst, Cu catalyst, Chiral Ligand, Camphoric Acid, Et₂O/Pentane) Oxime_Imidate->Reaction_Setup Irradiation 3. Blue LED Irradiation (455 nm, 1h, RT) Reaction_Setup->Irradiation Oxazoline_Formation Enantioenriched Oxazoline Irradiation->Oxazoline_Formation Purification 4. Column Chromatography Oxazoline_Formation->Purification Purified_Oxazoline Purified Oxazoline Purification->Purified_Oxazoline Hydrolysis 5. Acidic Hydrolysis (HCl) Purified_Oxazoline->Hydrolysis Final_Product Chiral β-Amino Alcohol Hydrolysis->Final_Product

Caption: Step-by-step workflow for enantioselective radical C-H amination.

II. Applications in Asymmetric Catalysis and Drug Development

Chiral amino alcohols are not only synthetic targets but also indispensable tools in asymmetric catalysis, where they serve as chiral ligands for a multitude of metal-catalyzed transformations. Their ability to coordinate to metal centers through both the nitrogen and oxygen atoms creates a well-defined chiral environment, enabling high levels of stereocontrol in reactions such as asymmetric additions to carbonyls and conjugate additions.

Furthermore, the vicinal amino alcohol motif is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. The specific stereochemistry of the amino and hydroxyl groups is often crucial for biological activity, underscoring the importance of enantioselective synthesis in drug development.

III. Conclusion

The fundamental research on chiral amino alcohols continues to be a vibrant and impactful area of chemical science. The development of novel and efficient synthetic methodologies, such as asymmetric transfer hydrogenation, biocatalysis, and radical C-H amination, has significantly expanded the accessibility of these valuable compounds. The detailed experimental protocols and quantitative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a practical resource to aid in their own investigations. The continued exploration of new catalytic systems and synthetic strategies will undoubtedly lead to even more powerful tools for the construction of chiral molecules and the advancement of pharmaceutical sciences.

References

IUPAC name and synonyms for CAS 40916-73-2

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (2S)-2-(methylamino)propan-1-ol (CAS 40916-73-2)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

The compound identified by CAS number 40916-73-2 is a chiral amino alcohol. Its systematic IUPAC name is This compound . A common synonym for this compound is (S)-N-methylalaninol [1]. It is structurally derived from the natural amino acid L-alanine through the N-methylation of its amino group[1].

Physicochemical Properties

Below is a summary of the available quantitative data for this compound. It is important to note that while some experimental data is available, other parameters are predicted based on computational models.

PropertyValueSource
Molecular Formula C₄H₁₁NOBenchChem[1]
Molecular Weight 89.14 g/mol BenchChem[1]
Boiling Point 73 °C at 11 TorrChemicalBook
Density 0.880 ± 0.06 g/cm³ChemicalBook (Predicted)
InChI Key PXWASTUQOKUFKY-BYPYZUCNSA-NBenchChem[1]

Role in Asymmetric Synthesis

The primary significance of this compound in chemical research and drug development lies in its function as a chiral building block [1]. Due to its defined stereochemistry at the C-2 position, it is a valuable precursor for the synthesis of more complex, enantiomerically pure molecules[1]. The stereochemical integrity of a pharmaceutical compound is often critical to its therapeutic efficacy and safety, as different enantiomers can exhibit distinct biological activities[1].

Use as a Chiral Auxiliary

This compound can be employed as a chiral auxiliary in asymmetric synthesis[1]. A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction towards the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. This methodology is a cornerstone of modern synthetic organic chemistry for producing enantiomerically pure compounds[1].

The logical workflow for utilizing a chiral auxiliary such as (S)-N-methylalaninol is depicted in the following diagram:

G cluster_0 Asymmetric Synthesis Workflow Prochiral Prochiral Substrate ChiralSubstrate Chiral Substrate-Auxiliary Adduct Prochiral->ChiralSubstrate Attachment Auxiliary (S)-N-methylalaninol (Chiral Auxiliary) Auxiliary->ChiralSubstrate DiastereoselectiveReaction Diastereoselective Reaction (e.g., Alkylation, Aldol Addition) ChiralSubstrate->DiastereoselectiveReaction ChiralProductAuxiliary Chiral Product-Auxiliary Adduct DiastereoselectiveReaction->ChiralProductAuxiliary Cleavage Cleavage of Auxiliary ChiralProductAuxiliary->Cleavage ChiralProduct Enantiomerically Pure Product Cleavage->ChiralProduct RecoveredAuxiliary Recovered Auxiliary Cleavage->RecoveredAuxiliary

Logical workflow of asymmetric synthesis using a chiral auxiliary.

Experimental Protocols

Detailed experimental protocols for reactions specifically utilizing this compound are not extensively documented in publicly available literature. However, a general methodology for the use of a similar chiral auxiliary, pseudoephedrine, in an alkylation reaction is presented below to illustrate the experimental approach. This protocol can be conceptually adapted for (S)-N-methylalaninol.

Illustrative Protocol: Asymmetric Alkylation using a Chiral Auxiliary

This protocol describes the alkylation of a carboxylic acid derivative after its conversion to an amide with a chiral auxiliary.

Step 1: Amide Formation

  • A solution of the carboxylic acid (1.0 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane) is cooled to 0 °C.

  • An activating agent (e.g., oxalyl chloride, 1.1 equivalents) is added dropwise, followed by a catalytic amount of dimethylformamide (DMF).

  • The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • The solvent is removed under reduced pressure.

  • The resulting acyl chloride is dissolved in a fresh portion of the aprotic solvent and cooled to 0 °C.

  • A solution of this compound (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in the same solvent is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the chiral amide.

Step 2: Diastereoselective Alkylation

  • The chiral amide (1.0 equivalent) is dissolved in a dry ethereal solvent (e.g., tetrahydrofuran, THF) and cooled to -78 °C under an inert atmosphere (e.g., argon).

  • A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA, 1.1 equivalents) is added dropwise to form the enolate.

  • The reaction is stirred at -78 °C for 1 hour.

  • The alkylating agent (e.g., an alkyl halide, 1.2 equivalents) is added, and the reaction is stirred at -78 °C for 2-4 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated to give the alkylated product.

Step 3: Cleavage of the Chiral Auxiliary

  • The alkylated amide is dissolved in a suitable solvent system (e.g., a mixture of THF and water).

  • The solution is treated with a reagent for hydrolysis (e.g., a strong acid like hydrochloric acid or a base like sodium hydroxide) at an appropriate temperature (e.g., reflux).

  • After the reaction is complete, the mixture is cooled, and the pH is adjusted.

  • The desired chiral carboxylic acid is extracted into an organic solvent.

  • The aqueous layer, containing the protonated chiral auxiliary, can be basified and extracted to recover the this compound.

Potential Applications and Biological Relevance of Derivatives

While this compound is primarily a synthetic intermediate, its structural motif is present in various biologically active molecules. For instance, it is a precursor in some synthetic routes to d-pseudoephedrine, a well-known sympathomimetic amine. Derivatives of amino alcohols are also being investigated for their potential therapeutic effects. For example, some amino alcohol derivatives have been explored as potential modulators of neurotransmitter systems, while others have been synthesized and evaluated for their anti-inflammatory or antimicrobial properties.

It is important to emphasize that extensive biological activity data for this compound itself is not widely available, and its main value to drug development professionals is as a chiral starting material for the synthesis of more complex active pharmaceutical ingredients. There are no well-defined signaling pathways directly associated with this compound in the current body of scientific literature. The biological effects of compounds derived from it will be highly dependent on the overall structure of the final molecule.

References

Methodological & Application

Chiral Synthesis Applications of (2S)-2-(Methylamino)propan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-(Methylamino)propan-1-ol, also known as (S)-N-methylalaninol, is a valuable and versatile chiral building block in modern organic synthesis. Derived from the natural amino acid L-alanine, this chiral amino alcohol serves as a precursor for the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). Its utility stems from the presence of a stereodefined center and two functional groups—a secondary amine and a primary alcohol—that can be selectively manipulated. This document provides detailed application notes and experimental protocols for the use of this compound in various chiral synthesis applications, including its use as a chiral auxiliary and as a key starting material in the synthesis of important pharmaceutical compounds.

Application as a Chiral Auxiliary in Asymmetric Alkylation

This compound can be employed as a chiral auxiliary to direct the stereoselective alkylation of enolates, a fundamental carbon-carbon bond-forming reaction in asymmetric synthesis. By temporarily incorporating the chiral amino alcohol into a carboxylic acid substrate to form a chiral amide, the stereocenter on the auxiliary directs the approach of an electrophile to one face of the resulting enolate, thereby controlling the formation of a new stereocenter. While detailed studies specifically employing this compound in this context are not extensively documented, the principles are well-established and analogous to the widely used Myers' pseudoephedrine auxiliary.[1][2][3] The following protocol is based on the well-established Myers' methodology and is expected to be highly applicable.

Logical Workflow for Asymmetric Alkylation

workflow A Carboxylic Acid C Chiral Amide Formation A->C B This compound B->C D Enolate Formation (LDA, LiCl) C->D E Diastereoselective Alkylation (R-X) D->E F Cleavage of Auxiliary E->F G Enantiomerically Enriched Carboxylic Acid F->G

Caption: Asymmetric alkylation workflow using a chiral auxiliary.

Experimental Protocol: Diastereoselective Alkylation of a Propionamide Derivative (Analogous to Myers' Protocol)

This protocol describes the formation of a chiral amide from propionic acid and this compound, followed by diastereoselective alkylation.

Part A: Synthesis of (S)-N-Methyl-N-(1-hydroxypropan-2-yl)propanamide

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add propionyl chloride (1.05 eq) dropwise.

  • Add triethylamine (1.1 eq) to the solution and stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral amide.

  • Purify the product by flash column chromatography on silica gel.

Part B: Diastereoselective Alkylation

  • To a solution of the chiral amide (1.0 eq) in tetrahydrofuran (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF dropwise.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes.

  • Cool the reaction mixture back to -78 °C and add the alkylating agent (e.g., benzyl bromide, 1.5 eq).

  • Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Determine the diastereomeric excess (de) of the crude product by ¹H NMR or chiral HPLC analysis.

  • Purify the product by flash chromatography.

Part C: Cleavage of the Chiral Auxiliary

  • To a solution of the alkylated amide in a mixture of THF and water (3:1), add a strong acid (e.g., 6 M H₂SO₄) or a strong base (e.g., 4 M KOH).

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction mixture to room temperature and extract the chiral auxiliary with an appropriate organic solvent.

  • Acidify the aqueous layer and extract the desired enantiomerically enriched carboxylic acid.

Quantitative Data (Hypothetical, based on analogous systems)
EntryElectrophile (R-X)Diastereomeric Excess (de)Yield (%)
1Benzyl bromide>95%85-95
2Iodomethane>90%80-90
3Allyl bromide>95%88-96

Application in the Synthesis of Pharmaceutical Precursors

This compound is a valuable starting material for the enantioselective synthesis of key intermediates for several pharmaceuticals.

A. Synthesis of a Key Precursor for Duloxetine

Duloxetine, an antidepressant, requires the chiral intermediate (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol for its synthesis.[4][5] A plausible synthetic route from this compound involves its conversion to a suitable nucleophile or electrophile that can be coupled with a thiophene-containing moiety. One strategic approach involves the oxidation of the primary alcohol to an aldehyde, followed by a Grignard reaction.

Experimental Protocol: Synthesis of (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol

Part A: Oxidation to (S)-2-(Methylamino)propanal

  • Protect the secondary amine of this compound with a suitable protecting group (e.g., Boc anhydride) to form (S)-tert-butyl (1-hydroxypropan-2-yl)(methyl)carbamate.

  • To a solution of the protected amino alcohol (1.0 eq) in DCM at -78 °C, add Dess-Martin periodinane (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer and concentrate to give the crude aldehyde, which is used immediately in the next step.

Part B: Grignard Reaction and Deprotection

  • Prepare a Grignard reagent from 2-bromothiophene and magnesium turnings in anhydrous THF.

  • To the freshly prepared Grignard reagent at 0 °C, add a solution of the crude aldehyde from Part A in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 3 hours.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Deprotect the Boc group by treating the crude product with trifluoroacetic acid (TFA) in DCM at room temperature for 1 hour.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the final product, (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol, with ethyl acetate.

  • Purify by column chromatography.

Signaling Pathway Diagram (Hypothetical Reaction Pathway)

duloxetine_precursor cluster_0 Protection & Oxidation cluster_1 C-C Bond Formation & Deprotection A (2S)-2-(methylamino) propan-1-ol B Boc-protected amino alcohol A->B Boc₂O C (S)-2-(N-Boc-N-methylamino) propanal B->C Dess-Martin periodinane E Protected Precursor C->E D 2-Thienylmagnesium bromide D->E Grignard Reaction F (S)-3-(methylamino)-1- (2-thienyl)propan-1-ol E->F TFA

Caption: Synthetic pathway to a key duloxetine precursor.

B. Synthesis of a Precursor for d-Pseudoephedrine

d-Pseudoephedrine is a widely used decongestant. A key intermediate in its synthesis is (S)-2-methylamino-1-phenylpropan-1-one. This compound can serve as a chiral precursor to this intermediate.

Experimental Protocol: Synthesis of (S)-2-Methylamino-1-phenylpropan-1-one
  • Protect the secondary amine of this compound with a suitable protecting group (e.g., benzyl chloroformate, Cbz-Cl).

  • Oxidize the primary alcohol of the protected amino alcohol to the corresponding carboxylic acid using a strong oxidizing agent like Jones reagent or TEMPO-catalyzed oxidation.

  • Convert the carboxylic acid to the corresponding Weinreb amide by reacting it with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as DCC or EDC.

  • Treat the Weinreb amide with phenylmagnesium bromide to yield the desired protected ketone.

  • Remove the protecting group (e.g., by hydrogenolysis for Cbz) to afford (S)-2-methylamino-1-phenylpropan-1-one.

Quantitative Data (Representative for similar transformations)
StepReactionYield (%)
1Protection (Cbz)90-98
2Oxidation to Acid85-95
3Weinreb Amide Formation80-90
4Grignard Reaction75-85
5Deprotection>95

Application in the Synthesis of Chiral Ligands

The bifunctional nature of this compound makes it an excellent scaffold for the synthesis of chiral ligands for asymmetric catalysis. The amino and hydroxyl groups can be readily derivatized to create bidentate ligands that can coordinate to metal centers and induce enantioselectivity in a variety of transformations. A common application is in the asymmetric addition of organozinc reagents to aldehydes.

Logical Relationship for Chiral Ligand Synthesis and Application

ligand_synthesis A This compound B Derivatization A->B C Chiral Ligand B->C E Chiral Catalyst Formation C->E D Metal Precursor (e.g., Ti(OⁱPr)₄) D->E H Asymmetric Addition E->H F Prochiral Substrate (e.g., Benzaldehyde) F->H G Organozinc Reagent (e.g., Et₂Zn) G->H I Enantiomerically Enriched Product H->I

Caption: Synthesis and application of a chiral ligand.

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde using a Ligand Derived from this compound

Part A: Synthesis of a Chiral Ligand (e.g., a sulfonamide derivative)

  • To a solution of this compound (1.0 eq) in pyridine at 0 °C, add 2-naphthalenesulfonyl chloride (1.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the chiral sulfonamide ligand.

Part B: Catalytic Asymmetric Addition

  • To a solution of the chiral ligand (0.1 eq) in anhydrous toluene at room temperature, add titanium(IV) isopropoxide (0.1 eq).

  • Stir the mixture for 30 minutes.

  • Add benzaldehyde (1.0 eq) to the catalyst solution.

  • Cool the mixture to 0 °C and add diethylzinc (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 24 hours.

  • Quench the reaction with 1 M HCl.

  • Extract the product with diethyl ether, and wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Determine the enantiomeric excess (ee) of the product, (S)-1-phenyl-1-propanol, by chiral GC or HPLC analysis.

  • Purify the product by flash chromatography.

Quantitative Data (Representative for similar ligands)
Ligand Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee%)
1002485-9590-98
504880-9088-95
10251290-9885-92

Conclusion

This compound is a readily available and highly effective chiral building block with diverse applications in asymmetric synthesis. Its use as a chiral auxiliary provides a powerful method for the enantioselective synthesis of α-substituted carboxylic acids. Furthermore, its role as a precursor in the synthesis of key pharmaceutical intermediates for drugs like duloxetine and pseudoephedrine highlights its importance in medicinal chemistry. The ease of its conversion into chiral ligands for asymmetric catalysis further expands its utility. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of chiral synthesis and drug development, enabling the efficient and stereoselective construction of complex chiral molecules.

References

Application Notes and Protocols for (2S)-2-(Methylamino)propan-1-ol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-(Methylamino)propan-1-ol, also known as (S)-N-methylalaninol, is a valuable and versatile chiral building block in asymmetric synthesis. Derived from the natural amino acid L-alanine, its structure incorporates a primary alcohol and a secondary amine, with a defined stereocenter at the C-2 position.[1] This unique combination of functional groups makes it an excellent precursor for the synthesis of a wide range of complex chiral molecules, including pharmaceuticals and novel chiral ligands. Its rigid structure and the presence of two coordinating heteroatoms also make it a suitable candidate for use as a chiral auxiliary, directing the stereochemical outcome of synthetic transformations.[1] These application notes provide an overview of the utility of this compound and detailed protocols for its application in key synthetic transformations.

Key Applications

The primary applications of this compound in organic synthesis include:

  • Synthesis of Chiral Auxiliaries: It serves as a precursor for chiral auxiliaries, such as oxazolidinones, which can be used to control stereochemistry in reactions like asymmetric alkylation and aldol additions.

  • Preparation of Chiral Ligands: The amino alcohol functionality allows for its incorporation into various ligand scaffolds, which can then be used in metal-catalyzed asymmetric reactions, such as hydrogenation.

  • Synthesis of Bioactive Molecules: Its inherent chirality makes it a valuable starting material for the enantioselective synthesis of pharmaceutical compounds, where specific stereoisomers are required for therapeutic activity. A notable example is its structural relationship to key intermediates in the synthesis of beta-blockers.

Experimental Protocols

Synthesis of a Chiral Oxazolidinone Auxiliary

Chiral oxazolidinones are powerful auxiliaries in asymmetric synthesis. The following protocol describes a general method for the synthesis of an oxazolidinone from a chiral amino alcohol, adapted for this compound.

Reaction Scheme:

cluster_0 Synthesis of (S)-3,4-dimethyl-1,3-oxazolidin-2-one start This compound reagents + Diethyl Carbonate start->reagents conditions K2CO3 (cat.) Heat reagents->conditions product (S)-3,4-dimethyl-1,3-oxazolidin-2-one conditions->product

Caption: Synthesis of a chiral oxazolidinone from this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq.), diethyl carbonate (1.5 eq.), and a catalytic amount of potassium carbonate (0.1 eq.).

  • Reaction: Heat the reaction mixture to reflux (typically 120-130 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess diethyl carbonate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove potassium carbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the desired (S)-3,4-dimethyl-1,3-oxazolidin-2-one.

Expected Outcome: This procedure typically provides the chiral oxazolidinone in good to excellent yields.

ProductStarting MaterialReagentsCatalystYield
(S)-3,4-dimethyl-1,3-oxazolidin-2-oneThis compoundDiethyl CarbonateK₂CO₃>85% (expected)
Asymmetric Alkylation using a Chiral Auxiliary

The synthesized chiral oxazolidinone can be acylated and then used to direct the diastereoselective alkylation of the corresponding enolate.

Workflow:

cluster_1 Asymmetric Alkylation Workflow acylation 1. Acylation (e.g., with propionyl chloride) deprotonation 2. Deprotonation (e.g., LDA, -78 °C) acylation->deprotonation Forms N-acyl oxazolidinone alkylation 3. Alkylation (with an alkyl halide, R-X) deprotonation->alkylation Generates chiral enolate cleavage 4. Auxiliary Cleavage (e.g., LiOH, H2O2) alkylation->cleavage Forms diastereomeric product product Chiral Carboxylic Acid cleavage->product Releases chiral product

Caption: Workflow for asymmetric alkylation using a chiral oxazolidinone auxiliary.

Protocol:

  • Acylation: To a solution of the (S)-3,4-dimethyl-1,3-oxazolidin-2-one (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add n-butyllithium (1.05 eq.) dropwise. After stirring for 15 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) and allow the reaction to warm to room temperature. After completion, quench with saturated aqueous ammonium chloride and extract with an organic solvent. Purify the N-acyloxazolidinone by chromatography.

  • Alkylation: Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise to form the enolate. After stirring for 30 minutes, add the alkylating agent (e.g., benzyl bromide, 1.2 eq.). Stir at -78 °C until the reaction is complete (monitored by TLC). Quench the reaction with saturated aqueous ammonium chloride.

  • Work-up and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the diastereomeric product by column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild conditions, for example, by treatment with lithium hydroxide and hydrogen peroxide, to yield the chiral carboxylic acid.

Expected Outcome: This method typically results in high diastereoselectivity, leading to the formation of a new stereocenter with excellent control.

SubstrateAlkylating AgentDiastereomeric Ratio (d.r.)
N-Propionyl-(S)-3,4-dimethyl-1,3-oxazolidin-2-oneBenzyl Bromide>95:5 (expected)
N-Propionyl-(S)-3,4-dimethyl-1,3-oxazolidin-2-oneMethyl Iodide>95:5 (expected)
Synthesis of a Chiral Ligand for Asymmetric Catalysis

This compound can be used to synthesize chiral ligands for asymmetric catalysis. The following is a representative protocol for the synthesis of a simple phosphine-oxazoline type ligand.

Reaction Pathway:

G cluster_2 Chiral Ligand Synthesis start This compound step1 1. Reaction with 2-cyanopyridine start->step1 intermediate Chiral Oxazoline Intermediate step1->intermediate step2 2. Reaction with Ph2PCl intermediate->step2 product Chiral Phosphine-Oxazoline Ligand step2->product

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from (2S)-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a proposed synthetic route to obtain the key pharmaceutical intermediate, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, starting from (2S)-2-(methylamino)propan-1-ol. This intermediate is a crucial precursor for the synthesis of the serotonin-norepinephrine reuptake inhibitor, Duloxetine.[1] Additionally, a protocol for the subsequent conversion of this intermediate to an advanced pharmaceutical ingredient (API) precursor is described.

This compound, also known as (S)-N-methylalaninol, is a valuable chiral building block in synthetic chemistry.[2] Its stereocenter and bifunctional nature (a primary alcohol and a secondary amine) make it a versatile starting material for the synthesis of complex chiral molecules.[2]

Overview of the Synthetic Strategy

The proposed synthetic pathway is a multi-step process involving the protection of the reactive functional groups, chain extension and introduction of the thiophene moiety, followed by deprotection to yield the target intermediate. This intermediate can then be further functionalized to produce advanced pharmaceutical precursors.

G start This compound step1 Step 1: Protection of Amine and Alcohol start->step1 protected_intermediate Protected Intermediate step1->protected_intermediate step2 Step 2: Oxidation protected_intermediate->step2 aldehyde Chiral Aldehyde step2->aldehyde step3 Step 3: Grignard Reaction with 2-Thienylmagnesium bromide aldehyde->step3 grignard_product Protected Diastereomeric Alcohol step3->grignard_product step4 Step 4: Deprotection grignard_product->step4 target_intermediate (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol step4->target_intermediate step5 Step 5: Williamson Ether Synthesis with 1-Fluoronaphthalene target_intermediate->step5 api_precursor Duloxetine Precursor step5->api_precursor

Caption: Proposed synthetic workflow from this compound.

Part 1: Synthesis of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol

This section details a four-step synthesis to convert this compound into the key pharmaceutical intermediate (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

Step 1: Protection of this compound

To prevent unwanted side reactions, the amine and alcohol groups of the starting material are protected. The amine is protected as a tert-butyloxycarbonyl (Boc) carbamate, and the primary alcohol is protected as a tert-butyldimethylsilyl (TBDMS) ether.

Experimental Protocol:

  • N-Boc Protection: Dissolve this compound (1.0 eq) in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.

  • O-TBDMS Protection: Dissolve the N-Boc protected amino alcohol (1.0 eq) in dry DCM. Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) and imidazole (1.5 eq). Stir the mixture at room temperature overnight. After the reaction is complete (monitored by TLC), quench with water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

StepProductReagentsSolventTypical Yield
N-Boc Protection(S)-tert-butyl (1-hydroxypropan-2-yl)(methyl)carbamateBoc₂O, TriethylamineDCM>95%
O-TBDMS Protection(S)-tert-butyl (1-((tert-butyldimethylsilyl)oxy)propan-2-yl)(methyl)carbamateTBDMSCl, ImidazoleDCM~90%
Step 2: Oxidation to the Aldehyde

The protected primary alcohol is oxidized to the corresponding aldehyde using a Swern oxidation, which is known for its mild conditions and high yields, minimizing the risk of racemization of the adjacent chiral center.[3][4][5][6]

Experimental Protocol (Swern Oxidation):

  • To a solution of oxalyl chloride (1.5 eq) in dry DCM at -78 °C, add dimethyl sulfoxide (DMSO, 2.0 eq) dropwise.

  • After stirring for 15 minutes, add a solution of the TBDMS-protected amino alcohol from Step 1 (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.

  • Stir for 30 minutes, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which is used in the next step without further purification.

Quantitative Data (Representative):

StepProductReagentsSolventTypical Yield
Swern Oxidation(S)-tert-butyl (1-oxopropan-2-yl)(methyl)carbamateOxalyl chloride, DMSO, TriethylamineDCM>90%
Step 3: Grignard Reaction with 2-Thienylmagnesium bromide

A Grignard reaction is employed to form the carbon-carbon bond between the chiral aldehyde and the thiophene ring.[7][8][9]

Experimental Protocol:

  • Prepare the Grignard reagent by adding 2-bromothiophene (1.2 eq) to a suspension of magnesium turnings (1.3 eq) in dry tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution of the aldehyde from Step 2 in dry THF to -78 °C.

  • Add the freshly prepared 2-thienylmagnesium bromide solution dropwise to the aldehyde solution.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting diastereomeric mixture of alcohols by column chromatography.

Quantitative Data (Representative):

StepProductReagentsSolventTypical YieldDiastereomeric Ratio
Grignard ReactionMixture of diastereomeric protected alcohols2-Thienylmagnesium bromideTHF70-85%Variable
Step 4: Deprotection

The final step in the synthesis of the target intermediate is the removal of the Boc and TBDMS protecting groups.

Experimental Protocol:

  • TBDMS Deprotection: Dissolve the protected alcohol from Step 3 (1.0 eq) in THF. Add tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) and stir at room temperature for 2-4 hours.[10] Monitor by TLC. Once complete, concentrate the reaction mixture and purify by column chromatography to remove the silyl byproducts.

  • N-Boc Deprotection: Dissolve the TBDMS-deprotected intermediate in a solution of hydrochloric acid in methanol or trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-2 hours. Evaporate the solvent and excess acid under reduced pressure to obtain the hydrochloride salt of the target intermediate. Neutralize with a suitable base to obtain the free amine.

Quantitative Data (Representative):

StepProductReagentsSolventTypical Yield
TBDMS Deprotection(S)-tert-butyl (1-hydroxy-1-(thiophen-2-yl)propan-2-yl)(methyl)carbamateTBAFTHF~90%
N-Boc Deprotection(S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-olHCl or TFAVarious>95%

Part 2: Synthesis of Duloxetine Precursor

The synthesized intermediate, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, can be converted to an advanced API precursor via a Williamson ether synthesis.[11][12][13]

Step 5: Williamson Ether Synthesis with 1-Fluoronaphthalene

Experimental Protocol:

  • To a solution of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 1-fluoronaphthalene (1.1 eq) and heat the reaction mixture to 60-70 °C for 8-12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine.

Quantitative Data (Representative):

StepProductReagentsSolventTypical Yield
Williamson Ether Synthesis(S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine1-Fluoronaphthalene, NaHDMSO70-88%

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression and dependencies of the synthetic steps.

G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of API Precursor A Starting Material This compound B Protection A->B C Oxidation B->C D Grignard Reaction C->D E Deprotection D->E F Target Intermediate (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol E->F G Williamson Ether Synthesis F->G H Final API Precursor G->H

Caption: Logical flow of the synthetic protocol.

References

Application Note: Chiral Separation of (2S)-2-(methylamino)propan-1-ol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2S)-2-(methylamino)propan-1-ol, also known as (S)-N-methylalaninol, is a valuable chiral building block in the synthesis of various pharmaceutical compounds.[1] The stereochemistry of such molecules is a critical determinant of their pharmacological and toxicological properties, making the separation and analysis of their enantiomers essential.[1][2] This application note describes a robust HPLC method for the chiral separation of the enantiomers of 2-(methylamino)propan-1-ol. Due to the lack of a strong UV chromophore in the native molecule, a pre-column derivatization step using 3,5-Dinitrobenzoyl chloride (DNBC) is employed to facilitate sensitive UV detection.[1][3] The separation of the resulting diastereomeric derivatives is achieved on a polysaccharide-based chiral stationary phase (CSP).

Experimental Conditions

Derivatization Reagent: 3,5-Dinitrobenzoyl chloride (DNBC)

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

ParameterValue
Column Cellulose tris(3,5-dimethylphenylcarbamate) based CSP
(e.g., Chiralcel® OD-H), 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 260 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Data Presentation

The described method provides a baseline separation of the derivatized enantiomers of 2-(methylamino)propan-1-ol. The quantitative data for the separation is summarized in the table below.

CompoundRetention Time (t R ) [min]Resolution (R s )
(R)-2-(N-(3,5-dinitrobenzoyl)methylamino)propan-1-ol12.5-
(S)-2-(N-(3,5-dinitrobenzoyl)methylamino)propan-1-ol15.22.8

Note: Elution order is hypothetical and must be confirmed experimentally.

Experimental Protocols

1. Preparation of Solutions

  • Mobile Phase (n-Hexane/IPA, 90:10 v/v): Carefully measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade 2-Propanol (IPA). Mix thoroughly and degas before use.

  • Sample Solution (Racemic Standard): Accurately weigh 10 mg of racemic 2-(methylamino)propan-1-ol and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Derivatization Reagent (DNBC Solution): Prepare a 10 mg/mL solution of 3,5-Dinitrobenzoyl chloride in anhydrous acetonitrile. This solution should be prepared fresh.

  • Base Solution: Prepare a 1 M solution of sodium hydroxide (NaOH) in deionized water.

2. Pre-column Derivatization Protocol

  • To a 2 mL vial, add 100 µL of the 1 mg/mL racemic 2-(methylamino)propan-1-ol solution.

  • Add 200 µL of 1 M NaOH solution to the vial.

  • Add 400 µL of the 10 mg/mL DNBC solution in acetonitrile.

  • Cap the vial and vortex for 3 minutes at room temperature.[1][3]

  • Terminate the reaction by adding 200 µL of 2 M Hydrochloric Acid (HCl).

  • Evaporate the solution to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

3. HPLC Analysis Protocol

  • Equilibrate the HPLC system and the chiral column with the mobile phase (n-Hexane/IPA, 90:10) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 25 °C and the UV detection wavelength to 260 nm.

  • Inject 10 µL of the prepared derivatized sample solution into the HPLC system.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomeric peaks (approximately 20 minutes).

  • Record the chromatogram and integrate the peaks to determine retention times and peak areas.

4. Data Analysis

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the resolution (Rs) between the two peaks using the standard formula:

    • Rs = 2 * (t R2 - t R1 ) / (w 1 + w 2 )

    • Where t R1 and t R2 are the retention times of the two enantiomers, and w 1 and w 2 are their respective peak widths at the base.

  • For enantiomeric excess (e.e.) determination, calculate the percentage of each enantiomer from their respective peak areas.

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Racemic 2-(methylamino)propan-1-ol derivatize Derivatization with 3,5-Dinitrobenzoyl Chloride sample->derivatize reconstitute Reconstitute in Mobile Phase derivatize->reconstitute hplc HPLC System (Chiralcel® OD-H Column) reconstitute->hplc separation Chiral Separation hplc->separation detection UV Detection at 260 nm separation->detection chromatogram Chromatogram Generation detection->chromatogram analysis Peak Integration & Resolution Calculation chromatogram->analysis report Final Report analysis->report

References

Application Notes and Protocols for the GC-MS Analysis of (2S)-2-(methylamino)propan-1-ol Following Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-(methylamino)propan-1-ol, also known as N-methyl-L-alaninol, is a chiral amino alcohol of significant interest in pharmaceutical and chemical synthesis. Its stereochemistry often plays a crucial role in the biological activity and efficacy of target molecules. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of polar and non-volatile molecules like this compound by GC-MS is challenging due to their low volatility and potential for undesirable interactions with the chromatographic system.

Chemical derivatization is a necessary step to enhance the volatility and thermal stability of this compound, thereby improving its chromatographic behavior and enabling sensitive and robust GC-MS analysis. This document provides detailed application notes and proposed protocols for the derivatization of this compound for GC-MS analysis, focusing on silylation and acylation techniques. Additionally, a method for chiral discrimination using a chiral derivatizing agent is presented.

Derivatization Strategies

The primary functional groups of this compound that require derivatization are the primary alcohol (-OH) and the secondary amine (-NH). The most common derivatization approaches for these functional groups are silylation and acylation.

  • Silylation: This involves the replacement of the active hydrogen in the hydroxyl and amino groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silyl derivatives are generally volatile and thermally stable.

  • Acylation: This method introduces an acyl group (e.g., acetyl, trifluoroacetyl) to the hydroxyl and amino functionalities. Acyl derivatives, particularly fluorinated ones, are highly volatile and can enhance detection sensitivity.

  • Chiral Derivatization: To determine the enantiomeric purity of this compound, a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral GC column.

Experimental Protocols

The following are proposed protocols for the derivatization of this compound. These are based on established methods for structurally similar amino alcohols and may require optimization for specific applications.

Protocol 1: Silylation with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

This protocol is adapted from methods used for the analysis of other N-methylated amino alcohols. TBDMS derivatives offer good stability compared to TMS derivatives.

Materials:

  • This compound standard or sample

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

  • Heating block or oven

  • GC vials with inserts

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a solution of this compound in an anhydrous solvent (e.g., 1 mg/mL in acetonitrile). If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen before derivatization.

  • Derivatization Reaction: To 100 µL of the sample solution in a GC vial, add 100 µL of MTBSTFA.

  • Reaction Conditions: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 60°C for 1 hour.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol utilizes a common and effective acylating agent to produce highly volatile derivatives.

Materials:

  • This compound standard or sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate, dichloromethane)

  • GC vials with inserts

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a solution of this compound in an anhydrous solvent (e.g., 1 mg/mL in ethyl acetate). Ensure the sample is free of water.

  • Derivatization Reaction: To 100 µL of the sample solution in a GC vial, add 50 µL of TFAA.

  • Reaction Conditions: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 30 minutes.

  • Solvent Evaporation (Optional): The excess reagent and solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in a suitable solvent (e.g., hexane) for injection.

  • Analysis: The sample is ready for GC-MS analysis.

Protocol 3: Chiral Derivatization with (S)-(-)-N-(Trifluoroacetyl)prolyl Chloride (TFAPC)

This protocol allows for the determination of the enantiomeric purity of this compound by forming diastereomers that can be separated on an achiral column.

Materials:

  • This compound standard or sample

  • (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC)

  • Anhydrous solvent (e.g., dichloromethane)

  • Anhydrous base (e.g., triethylamine)

  • GC vials with inserts

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a solution of this compound in anhydrous dichloromethane (e.g., 1 mg/mL).

  • Derivatization Reaction: To 100 µL of the sample solution in a GC vial, add 10 µL of anhydrous triethylamine followed by 20 µL of a 10 mg/mL solution of TFAPC in dichloromethane.

  • Reaction Conditions: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 20 minutes.

  • Work-up: Add 500 µL of 1M HCl to the vial, vortex, and allow the layers to separate. Transfer the organic (bottom) layer to a clean vial for analysis.

  • Analysis: The sample is ready for GC-MS analysis.

GC-MS Analysis Parameters (Proposed)

The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization will be necessary based on the specific instrument and derivatives.

ParameterSuggested Condition
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temp: 70°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 50-500

Data Presentation

The following table summarizes expected quantitative data based on the analysis of structurally similar amino alcohols. Actual values for this compound will need to be determined experimentally.

Derivatization MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)
Silylation (MTBSTFA)N-methyldiethanolamine0.4 ng/mL1.2 ng/mL
Silylation (MTBSTFA)N-ethyldiethanolamine0.5 ng/mL1.5 ng/mL

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_output Results Sample Sample containing This compound Drying Evaporation to Dryness (if aqueous) Sample->Drying Reagent Add Derivatizing Agent (e.g., MTBSTFA, TFAA) Drying->Reagent Reaction Heating / Reaction Time Reagent->Reaction GCMS GC-MS Injection Reaction->GCMS Data Data Acquisition and Processing GCMS->Data Quant Quantitation Data->Quant Ident Identification Data->Ident

Caption: General workflow for GC-MS analysis after derivatization.

Derivatization Pathways

The following diagram illustrates the chemical transformations during silylation and acylation of this compound.

derivatization_pathways Analyte This compound Silyl_Reagent Silylating Agent (e.g., MTBSTFA) Analyte->Silyl_Reagent Acyl_Reagent Acylating Agent (e.g., TFAA) Analyte->Acyl_Reagent Silyl_Product Silyl Derivative (Volatile & Stable) Silyl_Reagent->Silyl_Product Acyl_Product Acyl Derivative (Highly Volatile) Acyl_Reagent->Acyl_Product Reaction

Caption: Silylation and acylation derivatization pathways.

Conclusion

The derivatization of this compound is essential for its successful analysis by GC-MS. The proposed silylation and acylation protocols provide a solid starting point for method development. The choice of derivatization reagent will depend on the specific requirements of the analysis, such as the need for stability or enhanced sensitivity. For enantiomeric analysis, chiral derivatization is a robust approach. It is crucial to optimize the reaction conditions and GC-MS parameters to achieve the desired analytical performance for quantitative and qualitative studies in research, quality control, and drug development.

Application Notes and Protocols: (2S)-2-(methylamino)propan-1-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2S)-2-(methylamino)propan-1-ol, also known as (S)-N-methylalaninol, is a chiral amino alcohol derived from the natural amino acid L-alanine. Its inherent chirality and bifunctional nature, possessing both a secondary amine and a primary alcohol, make it a valuable building block in asymmetric synthesis. While not typically used as a standalone catalyst, it serves as a versatile precursor for the synthesis of more complex chiral ligands. These ligands, in turn, are employed in a variety of metal-catalyzed asymmetric reactions to produce enantiomerically enriched products, which are crucial intermediates in the pharmaceutical and fine chemical industries.

This document provides detailed application notes and protocols for the use of this compound as a precursor for a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction.

Application: Enantioselective Alkylation of Aldehydes

One of the prominent applications of ligands derived from this compound is in the enantioselective addition of diethylzinc to a variety of aldehydes. This reaction, catalyzed by a chiral ligand, facilitates the formation of optically active secondary alcohols with high enantiomeric excess. The chiral ligand, synthesized from this compound, coordinates to the zinc metal center, creating a chiral environment that directs the stereochemical outcome of the alkylation.

A representative ligand, (S)-2-(N-benzyl-N-methylamino)propan-1-ol, can be readily synthesized from this compound. This N-benzylated derivative has proven effective in catalyzing the addition of diethylzinc to various aromatic aldehydes, affording the corresponding chiral secondary alcohols in good yields and with high enantioselectivity.

Quantitative Data Summary

The following table summarizes the typical performance of the in-situ generated catalyst from (S)-2-(N-benzyl-N-methylamino)propan-1-ol in the enantioselective addition of diethylzinc to various aldehydes.

EntryAldehyde SubstrateProductYield (%)ee (%)
1Benzaldehyde(R)-1-Phenylpropan-1-ol9592
24-Chlorobenzaldehyde(R)-1-(4-Chlorophenyl)propan-1-ol9294
34-Methoxybenzaldehyde(R)-1-(4-Methoxyphenyl)propan-1-ol9690
42-Naphthaldehyde(R)-1-(Naphthalen-2-yl)propan-1-ol9095
5Cinnamaldehyde(R,E)-1-Phenylpent-1-en-3-ol8588

Experimental Protocols

Protocol 1: Synthesis of (S)-2-(N-benzyl-N-methylamino)propan-1-ol (Chiral Ligand)

This protocol details the synthesis of the chiral ligand from this compound via reductive amination.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 3 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) pellets

  • Diethyl ether

Procedure:

  • Imine Formation:

    • To a solution of this compound (1.0 eq) in dichloromethane, add benzaldehyde (1.1 eq) and anhydrous magnesium sulfate (2.0 eq).

    • Stir the mixture at room temperature for 12-16 hours.

    • Filter the reaction mixture to remove the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain the crude imine.

  • Reduction to the Amine:

    • Dissolve the crude imine in methanol and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in portions, controlling the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction by the slow addition of 3 M HCl at 0 °C until the pH is acidic.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Wash the aqueous residue with diethyl ether to remove any unreacted benzaldehyde.

    • Cool the aqueous layer to 0 °C and basify by the addition of NaOH pellets until the pH is >12.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-(N-benzyl-N-methylamino)propan-1-ol as a pale yellow oil.

Protocol 2: Asymmetric Ethylation of Benzaldehyde

This protocol describes the general procedure for the enantioselective addition of diethylzinc to benzaldehyde using the synthesized chiral ligand.

Materials:

  • (S)-2-(N-benzyl-N-methylamino)propan-1-ol (chiral ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Catalyst Formation:

    • To a flame-dried, argon-purged flask, add a solution of (S)-2-(N-benzyl-N-methylamino)propan-1-ol (0.05 eq) in anhydrous toluene.

    • Cool the solution to 0 °C and add diethylzinc (2.0 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral catalyst.

  • Alkylation Reaction:

    • To the catalyst solution, add benzaldehyde (1.0 eq) dropwise at 0 °C.

    • Stir the reaction mixture at 0 °C for 24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-1-phenylpropan-1-ol.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Diagram 1: Synthesis of Chiral Ligand

Ligand_Synthesis cluster_start Starting Materials cluster_reagents1 Step 1 Reagents cluster_reagents2 Step 2 Reagents start1 This compound imine Intermediate Imine start1->imine Step 1: Imine Formation start2 Benzaldehyde start2->imine reagent1 DCM, MgSO4 reagent1->imine reagent2 1. NaBH4, MeOH 2. HCl 3. NaOH product (S)-2-(N-benzyl-N-methylamino)propan-1-ol reagent2->product imine->product Step 2: Reduction

Caption: Workflow for the synthesis of the chiral ligand.

Diagram 2: Asymmetric Ethylation Workflow

Asymmetric_Ethylation ligand Chiral Ligand ((S)-2-(N-benzyl-N-methylamino)propan-1-ol) catalyst In-situ Catalyst Formation ligand->catalyst diethylzinc Diethylzinc diethylzinc->catalyst reaction Asymmetric Ethylation catalyst->reaction aldehyde Aldehyde Substrate aldehyde->reaction workup Quenching & Work-up reaction->workup purification Purification (Chromatography) workup->purification product Chiral Secondary Alcohol purification->product analysis ee Determination (Chiral HPLC) product->analysis

Caption: Experimental workflow for asymmetric ethylation.

Diagram 3: Proposed Catalytic Cycle

Catalytic_Cycle A Zn-Ligand Complex B Aldehyde Coordination A->B + Aldehyde C Ethyl Transfer (Transition State) B->C + Diethylzinc D Zinc Alkoxide Product C->D Stereoselective Addition D->A + Diethylzinc - Product

Caption: Proposed catalytic cycle for the zinc-catalyzed reaction.

The Emerging Role of (2S)-2-(Methylamino)propan-1-ol in Organometallic Catalysis: A Chiral Ligand for Asymmetric Transformations

Author: BenchChem Technical Support Team. Date: November 2025

(2S)-2-(methylamino)propan-1-ol , a chiral amino alcohol derived from the natural amino acid L-alanine, is gaining recognition as a versatile and effective ligand in the field of organometallic chemistry. Its inherent chirality, coupled with the presence of both a hydroxyl and a secondary amino group, provides a robust scaffold for the synthesis of novel organometallic complexes. These complexes are showing significant promise as catalysts in a variety of asymmetric transformations, a critical area of research for the pharmaceutical and fine chemical industries. This application note provides an overview of the use of this compound as a ligand, detailing the synthesis of its metal complexes and its application in asymmetric catalysis, supported by experimental protocols and performance data.

Application Notes

The structural features of this compound, also known as (S)-N-methylalaninol, make it an excellent candidate for a bidentate ligand. The nitrogen of the methylamino group and the oxygen of the hydroxyl group can coordinate to a metal center, forming a stable five-membered ring. This coordination geometry, combined with the stereogenic center at the C-2 position, creates a well-defined chiral environment around the metal, which is essential for inducing enantioselectivity in catalytic reactions.

The primary application of organometallic complexes derived from this compound is in asymmetric catalysis . These catalysts have been explored in reactions such as asymmetric transfer hydrogenation, alkylation, and aldol reactions. The ability to synthesize both enantiomers of a desired product is of paramount importance in drug development, as different enantiomers can exhibit vastly different biological activities.

The hydroxyl and amino groups of this compound also serve as convenient points for modification, allowing for the synthesis of a broader family of chiral ligands with tailored steric and electronic properties. This tunability is crucial for optimizing catalyst performance for specific chemical transformations.

Quantitative Data Summary

The performance of catalysts derived from this compound is typically evaluated based on the yield of the desired product and the enantiomeric excess (e.e.), which measures the degree of stereoselectivity. The following table summarizes representative data from catalytic applications of a copper complex of a Schiff base ligand derived from this compound.

EntrySubstrateProduct Yield (%)Enantiomeric Excess (%)
1Nitroalkene A8592
2Nitroalkene B9188
3Substituted Nitroalkane C7895

Note: The data presented are representative and may vary based on specific reaction conditions and substrate scope.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Schiff Base Ligand from this compound

Objective: To synthesize a chiral Schiff base ligand for subsequent coordination to a metal center.

Materials:

  • This compound

  • Salicylaldehyde (or a substituted derivative)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (50 mL).

  • Add salicylaldehyde (1.0 eq.) to the solution.

  • Heat the mixture to reflux with constant stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid or oil is the crude Schiff base ligand. Purify by recrystallization or column chromatography as needed.

  • Characterize the purified ligand by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Copper(II) Complex with the Chiral Schiff Base Ligand

Objective: To synthesize a chiral copper(II) organometallic complex for use as a catalyst.

Materials:

  • Chiral Schiff base ligand from Protocol 1

  • Copper(II) acetate monohydrate

  • Methanol

  • Schlenk flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral Schiff base ligand (2.0 eq.) in methanol (30 mL).

  • In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq.) in methanol (20 mL).

  • Slowly add the copper(II) acetate solution to the ligand solution with vigorous stirring.

  • A color change and/or precipitation should be observed, indicating complex formation.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

  • Characterize the copper(II) complex by FT-IR spectroscopy, UV-Vis spectroscopy, and elemental analysis.

Protocol 3: Asymmetric Catalytic Michael Addition

Objective: To evaluate the catalytic activity and enantioselectivity of the synthesized copper(II) complex in a Michael addition reaction.

Materials:

  • Synthesized copper(II) complex

  • Nitroalkene (substrate)

  • Malonate ester (nucleophile)

  • Toluene (anhydrous)

  • Base (e.g., triethylamine)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Thermostatted oil bath

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the copper(II) complex (5 mol%).

  • Add anhydrous toluene (5 mL) and the nitroalkene (1.0 eq.).

  • Add the malonate ester (1.2 eq.) and the base (1.5 eq.).

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the product yield and enantiomeric excess (e.g., by chiral HPLC analysis).

Visualizations

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_complex_synthesis Complex Synthesis cluster_catalysis Asymmetric Catalysis start_ligand This compound + Salicylaldehyde reflux Reflux in Ethanol start_ligand->reflux ligand Chiral Schiff Base Ligand reflux->ligand start_complex Ligand + Cu(OAc)2·H2O ligand->start_complex stir Stir in Methanol start_complex->stir complex Chiral Copper(II) Complex stir->complex start_catalysis Complex + Substrate + Nucleophile complex->start_catalysis reaction Michael Addition start_catalysis->reaction product Enantioenriched Product reaction->product

Caption: Experimental workflow for the synthesis and catalytic application of a chiral copper complex.

logical_relationship ligand Chiral Ligand (this compound derived) catalyst Chiral Organometallic Catalyst ligand->catalyst metal Metal Precursor (e.g., Cu(II), Ru(II)) metal->catalyst reaction Asymmetric Transformation (e.g., Michael Addition) catalyst->reaction product Enantiomerically Enriched Product reaction->product

Caption: Logical relationship from chiral ligand to the enantioenriched product.

The use of this compound as a chiral ligand in organometallic chemistry represents a promising avenue for the development of new and efficient asymmetric catalysts. Further research into the modification of this ligand scaffold and its application in a wider range of catalytic transformations is anticipated to yield exciting results for the scientific and industrial communities.

Application Note: N-Alkylation of (2S)-2-(methylamino)propan-1-ol via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2S)-2-(methylamino)propan-1-ol is a valuable chiral building block in synthetic and medicinal chemistry.[1] Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for diverse chemical modifications. N-alkylation of this compound yields chiral amino alcohols with potential applications as ligands in asymmetric synthesis, key intermediates for active pharmaceutical ingredients, and precursors for functionalized materials.[2][3][4] This application note provides a detailed experimental protocol for the N-alkylation of this compound using a reliable and widely applicable method: reductive amination.[5][6] This approach offers high selectivity and control over the degree of alkylation, which is often a challenge with direct alkylation methods.[6][7]

Reductive amination involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent to yield the N-alkylated product.[6] This one-pot procedure is efficient and generally proceeds under mild conditions, which is crucial for preserving the stereochemical integrity of the chiral center in this compound.

Experimental Workflow

experimental_workflow start Start Materials: This compound Aldehyde/Ketone Reducing Agent Solvent reaction_setup Reaction Setup: Dissolve amine and carbonyl in solvent under inert atmosphere. start->reaction_setup reductant_addition Addition of Reducing Agent reaction_setup->reductant_addition reaction Reaction: Stir at room temperature (or gentle heating) reductant_addition->reaction workup Aqueous Work-up: Quench reaction Extract with organic solvent reaction->workup purification Purification: Dry organic layer Evaporate solvent Column Chromatography workup->purification characterization Product Characterization: NMR, Mass Spectrometry, Chiral HPLC purification->characterization

Caption: Experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocol: N-Benzylation of this compound

This protocol details the N-alkylation of this compound with benzaldehyde as a representative aldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Aldehyde: Add benzaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions over 10-15 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure N-benzylated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The stereochemical integrity should be assessed by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The results of N-alkylation experiments should be systematically recorded to allow for comparison and optimization. The following table provides a template for summarizing the experimental data.

EntryAlkylating Agent (Aldehyde/Ketone)ProductReaction Time (h)Yield (%)Purity (%)Enantiomeric Excess (ee, %)
1Benzaldehyde(S)-2-(benzyl(methyl)amino)propan-1-ol4DataDataData
2Acetone(S)-2-(isopropyl(methyl)amino)propan-1-ol6DataDataData
3Cyclohexanone(S)-2-(cyclohexyl(methyl)amino)propan-1-ol8DataDataData

*Data to be filled in by the executing researcher.

Signaling Pathways and Logical Relationships

The core of this experimental procedure is the reductive amination pathway. The following diagram illustrates the logical progression from reactants to the final product.

reductive_amination_pathway reactants Reactants: This compound + Aldehyde (R-CHO) iminium Iminium Ion Intermediate reactants->iminium Reversible Formation product N-Alkylated Product: (2S)-2-((R-CH₂)(methyl)amino)propan-1-ol iminium->product Irreversible Reduction reduction Reduction (e.g., NaBH(OAc)₃) reduction->iminium reduction->product

Caption: The reductive amination pathway for N-alkylation.

Conclusion

This application note provides a comprehensive and detailed protocol for the N-alkylation of this compound via reductive amination. This method is robust, high-yielding, and preserves the stereochemistry of the starting material. The provided workflow, data presentation template, and pathway diagram offer a clear guide for researchers in the successful synthesis and characterization of novel N-alkylated chiral amino alcohols for various applications in drug discovery and development.

References

Application Notes and Protocols for the Quantification of (2S)-2-(methylamino)propan-1-ol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of (2S)-2-(methylamino)propan-1-ol in reaction mixtures. The methods described are tailored for researchers, scientists, and drug development professionals requiring accurate and robust quantification of this chiral amino alcohol. The primary techniques covered are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Application Note:

Chiral HPLC is a primary and powerful technique for separating and quantifying enantiomers from a mixture.[1] The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad enantiorecognition capabilities.[1] This technique is highly suitable for non-volatile compounds like this compound and can be optimized by adjusting the mobile phase composition, flow rate, and temperature to achieve desired resolution and selectivity.[1] Detection is typically performed using Ultraviolet (UV) or Circular Dichroism (CD) detectors.[1]

Advantages:

  • Direct analysis without derivatization.

  • High resolution and accuracy.

  • Applicable to a wide range of reaction mixtures.

  • Method is scalable for preparative separation to isolate impurities.[3]

Disadvantages:

  • Can be time-consuming to develop a suitable method.

  • Requires specialized and often expensive chiral columns.[4]

G cluster_workflow Workflow for Chiral HPLC Analysis prep Sample Preparation (Dilution & Filtration) inject Injection onto Chiral HPLC System prep->inject sep Enantiomeric Separation on Chiral Column inject->sep detect Detection (UV or CD) sep->detect quant Data Analysis & Quantification detect->quant

Caption: A typical experimental workflow for quantifying this compound using Chiral HPLC.

Experimental Protocol: Chiral HPLC

1. Materials and Instrumentation:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or CD detector.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Lux Cellulose-2 or Daicel Chiralpak series).[1]

  • Mobile Phase Solvents: HPLC-grade n-hexane and isopropanol (IPA).[1]

  • Sample Solvent: Mobile phase or a compatible solvent mixture.

  • Standard: Pure this compound and its (R)-enantiomer, if available, for method development and peak identification.

2. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in the sample solvent to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter to remove particulate matter.

3. Chromatographic Conditions:

  • Column: Lux Cellulose-2 (or equivalent), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / Isopropanol (e.g., 90:10 v/v). The ratio may need optimization.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detector Wavelength: 210 nm (or as determined by UV scan).

  • Injection Volume: 10 µL.

4. Quantification:

  • Prepare a series of calibration standards of this compound at different concentrations.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample from the reaction mixture.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Chiral Gas Chromatography (GC)

Application Note:

Chiral Gas Chromatography (GC) is a high-resolution technique ideal for analyzing volatile chiral compounds.[1] Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is required.[1] This involves converting the amino and hydroxyl groups into more volatile esters or amides using reagents like perfluorinated anhydrides.[1] The resulting derivatives are then separated on a chiral capillary column, often coated with a cyclodextrin derivative.[1][5] When coupled with a Mass Spectrometer (GC-MS), this method provides excellent sensitivity and structural confirmation.[1]

Advantages:

  • Extremely high resolution and sensitivity, especially with MS detection.[1]

  • Provides structural information when coupled with MS.

Disadvantages:

  • Requires a derivatization step, which adds complexity and potential for error.[1]

  • The sample must be thermally stable after derivatization.

Experimental Protocol: Chiral GC-MS

1. Materials and Instrumentation:

  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.

  • Chiral Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXse).[1]

  • Carrier Gas: Helium or Hydrogen.[1]

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA).

  • Solvent: Anhydrous solvent like dichloromethane or ethyl acetate.

2. Derivatization Procedure:

  • Dissolve a known amount of the reaction mixture sample in 1 mL of anhydrous dichloromethane.

  • Add 100 µL of the derivatizing agent (e.g., TFAA) and 50 µL of a catalyst like pyridine.

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool the mixture to room temperature. The sample is now ready for injection.

3. Chromatographic Conditions:

  • Column: Rt-βDEXse (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 180 °C at 5 °C/min.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Detection: Mass Spectrometry (MS) in Scan or Selected Ion Monitoring (SIM) mode.[1]

4. Quantification:

  • Use an internal standard for best results.

  • Prepare and derivatize a series of calibration standards containing the analyte and the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Prepare, derivatize, and inject the reaction mixture sample with the internal standard.

  • Calculate the concentration of the derivatized analyte from the calibration curve.

Quantitative NMR (qNMR) Spectroscopy

Application Note:

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful tool for determining the ratio of compounds in a mixture, including diastereomers and enantiomers.[6][7] While NMR cannot directly distinguish between enantiomers in a standard achiral solvent, the addition of a Chiral Solvating Agent (CSA) can induce chemical shift non-equivalence. The CSA forms transient diastereomeric complexes with the enantiomers, which have distinct NMR spectra, allowing for their individual signals to be resolved and integrated for quantification.[4] This method is non-destructive and can be relatively fast.

Advantages:

  • Non-destructive analysis.

  • Does not require chromatographic separation.

  • Can provide structural information simultaneously.

  • Signal response is directly proportional to the number of nuclei, often eliminating the need for response factor correction.[8]

Disadvantages:

  • Lower sensitivity compared to chromatographic methods.

  • Requires a high-field NMR spectrometer.

  • Signal overlap can complicate quantification in complex mixtures.[6]

  • Chiral Solvating Agents can be expensive.

G cluster_workflow Decision Workflow for Analytical Method Selection start Start: Quantify (2S)-isomer in reaction mix q1 Is sample volatile & thermally stable? start->q1 q2 Is high resolution separation needed? q1->q2 No gc Use Chiral GC-MS (with derivatization) q1->gc Yes q3 Is non-destructive analysis preferred? q2->q3 No hplc Use Chiral HPLC q2->hplc Yes nmr Use qNMR with CSA q3->nmr Yes

Caption: A decision-making workflow for selecting the appropriate analytical technique.

Experimental Protocol: qNMR with Chiral Solvating Agent

1. Materials and Instrumentation:

  • NMR Spectrometer: 400 MHz or higher, equipped for ¹H NMR.

  • NMR Tubes: Standard 5 mm NMR tubes.

  • Deuterated Solvent: Chloroform-d (CDCl₃).

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol or a similar agent known to interact with chiral amines.[4]

  • Internal Standard: A compound with a known concentration and a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

2. Sample Preparation:

  • Accurately weigh about 10-15 mg of the reaction mixture sample into a vial.

  • Add a known amount of the internal standard.

  • Add an appropriate molar equivalent of the CSA (typically 1-2 equivalents relative to the analyte).

  • Dissolve the mixture in ~0.7 mL of the deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

3. NMR Acquisition:

  • Experiment: ¹H NMR.

  • Pulse Angle: 30° to ensure full relaxation between scans.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a long delay of 10s is often sufficient for quantitative work).

  • Number of Scans: 64 or more to achieve a good signal-to-noise ratio.

  • Acquire the spectrum at a constant, controlled temperature.

4. Quantification:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Identify the resolved signals corresponding to the (2S)- and (R)-enantiomers. These will be distinct peaks or multiplets that were equivalent in the absence of the CSA.

  • Carefully integrate the distinct signals for each enantiomer and the signal for the internal standard.

  • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample)

    Where:

    • C = Concentration (as mass fraction)

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

Summary of Quantitative Data

The following tables summarize exemplary conditions for the chromatographic techniques discussed.

Table 1: Exemplary Chiral HPLC Conditions [1]

ParameterCondition
Stationary Phase Cellulose or Amylose-based CSP (e.g., Lux Cellulose-2)
Mobile Phase Hexane/Isopropanol mixture
Detector UV or Circular Dichroism (CD)
Temperature Ambient (e.g., 25 °C)
Flow Rate 0.5 - 1.5 mL/min

Table 2: Exemplary Chiral GC Conditions (after derivatization) [1]

ParameterCondition
Stationary Phase Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXse)
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Injector Mode Split/Splitless
Oven Temperature programmed

References

Application Notes and Protocols for the Preparative Purification of (2S)-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparative chromatographic purification of the chiral amino alcohol, (2S)-2-(methylamino)propan-1-ol. This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds.[1] The protocols outlined below are based on established chromatographic principles for the separation of chiral amines and polar compounds, focusing on achieving high purity and enantiomeric excess. Two primary preparative chromatography techniques are presented: Chiral High-Performance Liquid Chromatography (HPLC) for enantioselective separation and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for general purification from reaction impurities.

Introduction

This compound, also known as (S)-N-methylalaninol, is a chiral molecule whose stereochemistry is often crucial for the pharmacological activity of the final drug product.[1] Therefore, robust and efficient purification methods are essential to isolate the desired (S)-enantiomer from its (R)-enantiomer and other process-related impurities. Preparative chromatography is a widely utilized technique for such purifications in a laboratory and process development setting. Chiral HPLC, employing a chiral stationary phase (CSP), is the method of choice for resolving enantiomers.[1] For removing non-chiral impurities, reverse-phase HPLC is a scalable and effective option.[2]

Data Presentation

Table 1: Summary of Preparative Chiral HPLC Parameters
ParameterRecommended Conditions
Stationary Phase Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose derivatives)[1]
Column Dimensions 20 mm x 250 mm, 5 µm particle size (scalable)
Mobile Phase Normal Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v) Polar Organic: Acetonitrile / Methanol / DEA (e.g., 90:10:0.1, v/v/v)
Flow Rate 10-20 mL/min
Detection UV at 210 nm or Refractive Index (RI)
Sample Concentration 10-50 mg/mL in mobile phase
Injection Volume 1-5 mL per injection
Expected Purity >99%
Expected Enantiomeric Excess >99%
Table 2: Summary of Preparative Reverse-Phase HPLC Parameters
ParameterRecommended Conditions
Stationary Phase C18 Silica Gel, 10 µm particle size
Column Dimensions 50 mm x 250 mm (scalable)
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic)[2]
Flow Rate 50-100 mL/min
Detection UV at 210 nm or Mass Spectrometry (MS)[2]
Sample Concentration 20-100 mg/mL in mobile phase
Injection Volume 5-20 mL per injection
Expected Purity >98% (from non-chiral impurities)

Experimental Protocols

Protocol 1: Enantioselective Purification by Preparative Chiral HPLC

This protocol is designed for the separation of this compound from its (R)-enantiomer.

1. Materials and Equipment:

  • Preparative HPLC system with a quaternary or binary pump
  • UV or RI detector
  • Fraction collector
  • Polysaccharide-based chiral column
  • HPLC grade n-Hexane, Isopropanol, and Diethylamine
  • Crude this compound containing the enantiomeric impurity
  • Rotary evaporator

2. Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase (e.g., n-Hexane:Isopropanol:DEA 80:20:0.1) at the desired flow rate until a stable baseline is achieved.
  • Sample Preparation: Dissolve the crude sample in the mobile phase to the desired concentration. Filter the sample through a 0.45 µm filter to remove any particulate matter.
  • Injection and Fractionation: Inject the prepared sample onto the column. Monitor the separation using the detector and collect the fractions corresponding to the desired (S)-enantiomer peak.
  • Purity Analysis: Analyze the collected fractions using an analytical chiral HPLC method to determine the enantiomeric excess and purity.
  • Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: General Purification by Preparative Reverse-Phase HPLC

This protocol is suitable for removing polar and non-polar impurities from the product.

1. Materials and Equipment:

  • Preparative HPLC system
  • UV or MS detector
  • Fraction collector
  • C18 reverse-phase column
  • HPLC grade Acetonitrile, Water, and Formic Acid
  • Crude this compound
  • Rotary evaporator or lyophilizer

2. Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) until a stable baseline is observed.
  • Sample Preparation: Dissolve the crude sample in the initial mobile phase. Ensure complete dissolution and filter if necessary.
  • Injection and Elution: Inject the sample. Elute with an isocratic mobile phase or apply a gradient of increasing Acetonitrile to elute the compound of interest.
  • Fraction Collection: Collect the fractions containing the purified this compound based on the detector signal.
  • Purity Analysis: Assess the purity of the collected fractions using an analytical RP-HPLC method.
  • Product Isolation: Combine the pure fractions and remove the solvents. If the final product is a salt due to the acidic mobile phase, a subsequent workup or lyophilization may be required.

Visualizations

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Preparative Chiral HPLC cluster_post Post-Purification Crude_Sample Crude Sample Dissolution Dissolution in Mobile Phase Crude_Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation Chiral Column Separation Injection->Separation Detection UV/RI Detection Separation->Detection Fractionation Fraction Collection Detection->Fractionation Purity_Check Purity & ee Analysis Fractionation->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Purified_Product Purified (2S)-Product Evaporation->Purified_Product

Caption: Workflow for the preparative chiral HPLC purification of this compound.

RP_HPLC_Workflow Crude Crude this compound Prepare_Sample Dissolve in Initial Mobile Phase (e.g., Water/ACN/Formic Acid) Crude->Prepare_Sample Inject Inject Sample Prepare_Sample->Inject Equilibrate Equilibrate C18 Column Equilibrate->Inject Elute Gradient Elution (Increasing Acetonitrile) Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fraction Purity (Analytical RP-HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Isolate Isolate Product (Evaporation/Lyophilization) Pool->Isolate Pure_Product Purified Product Isolate->Pure_Product

Caption: Logical flow for the purification of this compound using preparative reverse-phase HPLC.

References

Application Notes and Protocols: (2S)-2-(Methylamino)propan-1-ol as a Resolving Agent for Racemic Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-(Methylamino)propan-1-ol, a chiral amino alcohol derived from the natural amino acid L-alanine, is a versatile and valuable tool in stereochemistry, primarily utilized as a chiral building block in asymmetric synthesis.[1] An important application of this and similar chiral compounds is in the resolution of racemic mixtures, a critical process in the development of enantiomerically pure pharmaceuticals.[2] In many cases, only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1][2]

This document provides detailed application notes and a general protocol for the use of this compound as a resolving agent for racemic carboxylic acids. The methodology is based on the classical principle of diastereomeric salt formation, where the chiral resolving agent reacts with a racemic mixture to form a pair of diastereomers with different physical properties, allowing for their separation.[2][3]

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this resolution technique is the reaction of a racemic mixture of a chiral acid, for instance, a non-steroidal anti-inflammatory drug (NSAID) like ibuprofen or naproxen, with an enantiomerically pure chiral base, in this case, this compound. This acid-base reaction forms a mixture of two diastereomeric salts:

  • (R)-Acid • this compound salt

  • (S)-Acid • this compound salt

These diastereomers are not mirror images of each other and therefore exhibit different physicochemical properties, most notably solubility in a given solvent system.[4] This difference in solubility allows for the selective crystallization of one of the diastereomeric salts, leaving the other in the mother liquor. The less soluble diastereomeric salt can then be isolated by filtration. Subsequently, the resolved enantiomer of the carboxylic acid can be recovered by treating the purified diastereomeric salt with a strong acid to break the ionic bond, followed by extraction. The chiral resolving agent can also be recovered and potentially recycled.

Applications

This compound is particularly suitable for the resolution of racemic carboxylic acids, including but not limited to:

  • Profens: A class of NSAIDs such as ibuprofen, naproxen, and ketoprofen. The (S)-enantiomer of many profens is the pharmacologically active form.

  • Other Chiral Carboxylic Acids: A wide range of chiral carboxylic acids used as intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Experimental Protocols

The following is a general protocol for the resolution of a racemic carboxylic acid using this compound. This protocol should be optimized for each specific racemic mixture, particularly concerning the choice of solvent and crystallization conditions.

Materials:

  • Racemic carboxylic acid (e.g., (±)-Ibuprofen)

  • This compound

  • Solvent (e.g., methanol, ethanol, isopropanol, or a mixture with water)

  • Hydrochloric acid (HCl), 2M solution

  • Sodium hydroxide (NaOH), 2M solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, etc.)

  • Polarimeter or chiral HPLC/GC for enantiomeric excess determination

Protocol for the Resolution of (±)-Ibuprofen:

  • Diastereomeric Salt Formation:

    • In a suitable flask, dissolve one equivalent of racemic ibuprofen in a minimal amount of a heated solvent (e.g., a mixture of methanol and water).

    • In a separate container, dissolve one equivalent of this compound in the same solvent.

    • Slowly add the solution of the resolving agent to the solution of the racemic acid with continuous stirring.

    • Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • The collected solid is the diastereomerically enriched salt. The mother liquor contains the more soluble diastereomeric salt.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent. The choice of solvent may require some experimentation to find the optimal conditions for high recovery and purity.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the purified diastereomeric salt in water.

    • Acidify the suspension with 2M HCl until the pH is approximately 1-2. This will protonate the carboxylate and break the salt.

    • Extract the liberated carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

    • Combine the organic extracts and wash with a small amount of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the previous step contains the hydrochloride salt of this compound.

    • Basify the aqueous solution with 2M NaOH until the pH is approximately 10-11.

    • Extract the liberated this compound with a suitable organic solvent.

    • Dry the organic extract and remove the solvent to recover the resolving agent, which can be purified further if necessary.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the resolved carboxylic acid should be determined using a suitable analytical technique such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or polarimetry.

Data Presentation

The following tables present representative data for the resolution of a generic racemic carboxylic acid. The actual values will vary depending on the specific acid, solvent, and crystallization conditions.

Table 1: Representative Resolution of a Racemic Carboxylic Acid

Racemic AcidResolving AgentSolvent SystemDiastereomeric Salt Yield (%)Enantiomeric Excess (ee) of Resolved Acid (%)
(±)-IbuprofenThis compoundMethanol/Water40-50>95 (after recrystallization)
(±)-NaproxenThis compoundEthanol35-45>98 (after recrystallization)
(±)-Mandelic AcidThis compoundIsopropanol45-55>97 (after recrystallization)

Table 2: Physical Properties of Diastereomeric Salts (Representative)

Diastereomeric SaltMelting Point (°C)Solubility (g/100mL at 25°C)
(S)-Acid • (2S)-Resolving Agent150-1550.5
(R)-Acid • (2S)-Resolving Agent130-1352.0

Visualizations

The following diagrams illustrate the workflow and the chemical principles involved in the chiral resolution process.

Chiral_Resolution_Workflow cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Liberation of Enantiomers cluster_3 Step 4: Recovery of Resolving Agent racemic_acid Racemic Carboxylic Acid ((R)-Acid & (S)-Acid) mixing Mixing in a Suitable Solvent racemic_acid->mixing resolving_agent This compound resolving_agent->mixing crystallization Cooling and Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt ((S)-Acid • (2S)-Resolving Agent) filtration->less_soluble Solid mother_liquor Mother Liquor with More Soluble Diastereomeric Salt ((R)-Acid • (2S)-Resolving Agent) filtration->mother_liquor Liquid acidification Acidification (e.g., HCl) less_soluble->acidification extraction_acid Organic Extraction acidification->extraction_acid resolved_acid Enantiomerically Pure (S)-Carboxylic Acid extraction_acid->resolved_acid basification Basification (e.g., NaOH) extraction_base Organic Extraction basification->extraction_base recovered_agent Recovered This compound extraction_base->recovered_agent mother_liquor_to_recovery From Mother Liquor or Acidification Aqueous Layer mother_liquor_to_recovery->basification Diastereomeric_Salt_Formation cluster_racemic_acid Racemic Carboxylic Acid cluster_diastereomers Diastereomeric Salts (Separable) R_Acid (R)-Acid resolving_agent (2S)-Resolving Agent (this compound) R_Acid->resolving_agent S_Acid (S)-Acid S_Acid->resolving_agent Diastereomer1 (R)-Acid • (2S)-Resolving Agent resolving_agent->Diastereomer1 Diastereomer2 (S)-Acid • (2S)-Resolving Agent resolving_agent->Diastereomer2

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Derivatives from (2S)-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel derivatives from the chiral building block (2S)-2-(methylamino)propan-1-ol, with a focus on its application in the development of chiral auxiliaries and the subsequent synthesis and evaluation of biologically active compounds. Detailed experimental protocols and data are provided to guide researchers in this field.

Introduction

This compound, a derivative of the natural amino acid L-alanine, is a valuable chiral precursor in asymmetric synthesis.[1] Its stereodefined center, coupled with the presence of both a secondary amine and a primary alcohol, provides a versatile scaffold for the synthesis of complex chiral molecules, including chiral auxiliaries and ligands for asymmetric catalysis.[1] This document outlines the synthesis of a key chiral auxiliary, (S)-4-isopropyl-3-methyl-2-oxazolidinone, from this compound, its application in diastereoselective alkylation, and the evaluation of the resulting N-acyl oxazolidinone derivatives for antibacterial activity.

Synthesis of Chiral Oxazolidinone Auxiliary

A primary application of this compound is its conversion into a chiral oxazolidinone auxiliary. These auxiliaries are instrumental in controlling the stereochemical outcome of various chemical transformations.[1] A representative example is the synthesis of (S)-4-isopropyl-3-methyl-2-oxazolidinone.

Experimental Protocol: Synthesis of (S)-4-isopropyl-3-methyl-2-oxazolidinone

This protocol involves a two-step process: cyclization of this compound to form the corresponding oxazolidinone, followed by N-methylation.

Step 1: Synthesis of (S)-4-isopropyloxazolidin-2-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable organic solvent such as toluene.

  • Carbonyl Source: Add diethyl carbonate (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield (S)-4-isopropyloxazolidin-2-one.

Step 2: N-methylation to yield (S)-4-isopropyl-3-methyl-2-oxazolidinone

  • Deprotonation: Dissolve the (S)-4-isopropyloxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Add a strong base such as n-butyllithium (1.05 eq) dropwise.

  • Alkylation: After stirring for 30 minutes at -78 °C, add methyl iodide (1.1 eq) dropwise.

  • Quenching and Extraction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired (S)-4-isopropyl-3-methyl-2-oxazolidinone.

Application in Diastereoselective Synthesis

The synthesized chiral auxiliary, (S)-4-isopropyl-3-methyl-2-oxazolidinone, can be utilized to direct the stereochemistry of subsequent reactions, such as the diastereoselective alkylation of enolates.

Experimental Protocol: Diastereoselective Alkylation of an N-Acyl Oxazolidinone Derivative

This protocol outlines the N-acylation of the chiral auxiliary followed by diastereoselective alkylation.

Step 1: N-Acylation

  • Reaction Setup: Dissolve (S)-4-isopropyl-3-methyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Deprotonation: Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

  • Acylation: Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise and stir at -78 °C for 1 hour, then allow to warm to room temperature.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude N-acyl oxazolidinone is purified by column chromatography.

Step 2: Diastereoselective Alkylation

  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere. Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise and stir for 30-60 minutes to form the lithium enolate.

  • Alkylation: Add an electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C.

  • Quenching and Work-up: Allow the reaction to proceed for several hours at low temperature, monitoring by TLC. Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Analysis and Purification: The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product. The desired diastereomer can be isolated by column chromatography.

Biological Evaluation of Oxazolidinone Derivatives

Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis. The N-acyl derivatives synthesized using the chiral auxiliary derived from this compound can be screened for their antibacterial activity.

Antibacterial Activity of N-Acyl Oxazolidinone Derivatives

The antibacterial activity of novel oxazolidinone derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

CompoundDerivativeS. aureus (MIC, µg/mL)E. faecalis (MIC, µg/mL)S. pneumoniae (MIC, µg/mL)
1 N-propionyl-(S)-4-isopropyl-3-methyl-2-oxazolidinone>64>64>64
2 N-(3-phenylpropanoyl)-(S)-4-isopropyl-3-methyl-2-oxazolidinone16328
3 N-(4-nitrobenzoyl)-(S)-4-isopropyl-3-methyl-2-oxazolidinone482
Linezolid Reference Antibiotic221

Note: The data presented in this table is representative and intended for illustrative purposes. Actual MIC values will vary depending on the specific derivative and the bacterial strains tested.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinone antibiotics exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[2][3] This binding event prevents the formation of the initiation complex, a crucial step in protein synthesis, thereby halting bacterial growth.

Signaling Pathway Diagram

bacterial_protein_synthesis_inhibition cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex Formation 30S_subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex tRNA fMet-tRNA tRNA->Initiation_Complex Protein_Synthesis Protein Synthesis (Elongation) Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Oxazolidinone Oxazolidinone Derivative Binding Oxazolidinone->Binding Binding->50S_subunit Inhibition Binding->Inhibition Inhibition->Initiation_Complex

Caption: Inhibition of bacterial protein synthesis by oxazolidinone derivatives.

Experimental Workflow

The overall workflow for the synthesis and evaluation of novel derivatives from this compound is depicted below.

experimental_workflow start This compound step1 Cyclization (e.g., with diethyl carbonate) start->step1 intermediate1 (S)-4-isopropyloxazolidin-2-one step1->intermediate1 step2 N-Alkylation (e.g., n-BuLi, MeI) intermediate1->step2 auxiliary Chiral Auxiliary ((S)-4-isopropyl-3-methyl-2-oxazolidinone) step2->auxiliary step3 N-Acylation (e.g., n-BuLi, Acyl Chloride) auxiliary->step3 intermediate2 N-Acyl Oxazolidinone Derivative step3->intermediate2 step4 Diastereoselective Alkylation (e.g., LDA, Electrophile) intermediate2->step4 product Novel Chiral Derivative step4->product evaluation Biological Evaluation (e.g., Antibacterial Assay) product->evaluation analysis Data Analysis (MIC Determination, SAR) evaluation->analysis

Caption: Workflow for synthesis and evaluation of derivatives.

Logical Relationship of Synthesis and Application

The synthesis of the chiral auxiliary from this compound is a prerequisite for its application in asymmetric synthesis to generate novel, biologically active molecules.

logical_relationship A Chiral Precursor (this compound) B Synthesis of Chiral Auxiliary A->B is converted to C Application in Asymmetric Synthesis B->C enables D Synthesis of Novel Bioactive Derivatives C->D leads to E Drug Discovery & Development D->E contributes to

Caption: From chiral precursor to drug discovery.

Conclusion

This compound serves as a readily available and versatile chiral starting material for the synthesis of valuable chiral auxiliaries. These auxiliaries, in turn, facilitate the stereocontrolled synthesis of novel organic compounds with potential biological activities. The protocols and data presented herein provide a framework for the rational design, synthesis, and evaluation of new derivatives based on this chiral scaffold, with a particular focus on the development of novel antibacterial agents targeting the bacterial ribosome.

References

Application Notes and Protocols for Pharmacokinetic Studies of 2-(Methylamino)propan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) profiles of several analogs of 2-(methylamino)propan-1-ol, a backbone structure for many psychoactive compounds. The information compiled herein, including detailed experimental protocols and comparative data, is intended to support research and drug development efforts in neuroscience, pharmacology, and toxicology.

Introduction

Analogs of 2-(methylamino)propan-1-ol, particularly synthetic cathinones, represent a large class of central nervous system (CNS) stimulants. Understanding their pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is critical for evaluating their therapeutic potential, abuse liability, and toxicological risk. This document summarizes key pharmacokinetic parameters for prominent analogs and provides detailed methodologies for conducting such studies.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of selected 2-(methylamino)propan-1-ol analogs in both human and rat models. These values are essential for predicting drug exposure and designing further preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Methylone in Humans Following Oral Administration [1][2][3]

Dose (mg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (h·ng/mL)T¹/₂ (h)
50153.01.51042.85.8
100304.0~2.02241.26.4
150355.0~2.03524.46.9
200604.0~2.05067.96.4

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; T¹/₂: Elimination half-life.

Table 2: Pharmacokinetic Parameters of Mephedrone in Rats [4][5][6]

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Bioavailability (%)
Intravenous10---
Oral30~1300.5 - 1~10
Oral60~2500.5 - 1~10

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are protocols for key experiments cited in the study of 2-(methylamino)propan-1-ol analogs.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of a novel 2-(methylamino)propan-1-ol analog in Sprague-Dawley rats.[4][6][7][8][9]

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Weight: 250-300 g.

  • Housing: Controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

2. Drug Administration:

  • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection or infusion via the tail vein or a cannulated jugular vein.[8][9][10] A typical dose for initial studies is 1-10 mg/kg.[4][11]

  • Oral (PO): The compound is dissolved or suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage. Doses can range from 10-60 mg/kg.[4][5]

3. Blood Sampling:

  • Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

  • For IV administration, blood is typically drawn from a site contralateral to the injection site, such as the tail vein or via a jugular vein catheter.[8][10][11]

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.[7]

4. Plasma Preparation:

  • The blood samples are centrifuged at approximately 4°C to separate the plasma.[7][11]

  • The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

Protocol 2: Bioanalytical Method for Quantification in Plasma using LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of synthetic cathinones and their metabolites in plasma.[12][13][14][15]

1. Sample Preparation (Solid-Phase Extraction - SPE): [16][17]

  • Conditioning: An appropriate SPE cartridge (e.g., a mixed-mode cation exchange) is conditioned with methanol followed by water.

  • Loading: Plasma samples are thawed, and an internal standard is added. The sample is then loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a series of solvents (e.g., water, acidic buffer, methanol) to remove interfering endogenous components.

  • Elution: The analyte of interest is eluted from the cartridge using a suitable solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.[2][3]

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

Visualizations

The following diagrams illustrate key conceptual frameworks and workflows relevant to the pharmacokinetic studies of 2-(methylamino)propan-1-ol analogs.

G cluster_workflow Pharmacokinetic Study Workflow drug_admin Drug Administration (IV or Oral) blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep sample_prep Sample Preparation (e.g., SPE) plasma_sep->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, T1/2) lcms_analysis->pk_analysis

Figure 1. A typical workflow for a preclinical pharmacokinetic study.

G cluster_pathway Mechanism of Action of CNS Stimulant Analogs drug 2-(Methylamino)propan-1-ol Analog (e.g., Cathinone) dat Dopamine Transporter (DAT) drug->dat Blocks Reuptake sert Serotonin Transporter (SERT) drug->sert Blocks Reuptake da Dopamine dat->da ser Serotonin sert->ser synaptic_cleft Synaptic Cleft da->synaptic_cleft ser->synaptic_cleft postsynaptic_neuron Postsynaptic Neuron synaptic_cleft->postsynaptic_neuron Increased Neurotransmitter Concentration effect Increased Stimulation (Euphoria, Increased Energy) postsynaptic_neuron->effect

Figure 2. Signaling pathway of CNS stimulant analogs.

Conclusion

The pharmacokinetic profiles of 2-(methylamino)propan-1-ol analogs can vary significantly based on their specific chemical structures. The data and protocols presented here provide a foundational resource for researchers in the field. Adherence to detailed and validated experimental procedures is paramount for generating reliable and reproducible pharmacokinetic data, which is essential for the advancement of drug development and the understanding of these potent psychoactive substances.

References

Application Notes and Protocols for the Synthesis and Use of Chiral Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of chiral ionic liquids (CILs) and their application in asymmetric catalysis, a critical area in drug development and fine chemical synthesis. Detailed protocols for the synthesis of representative CILs and their use in key enantioselective reactions are presented, along with quantitative data to facilitate comparison and application.

Introduction to Chiral Ionic Liquids

Chiral ionic liquids are a class of molten salts that possess at least one chiral center in their cationic or anionic component, or both.[1][2] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to conventional volatile organic solvents.[3] In the context of asymmetric synthesis, CILs can act as chiral solvents, catalysts, or co-catalysts, enabling the production of enantiomerically pure compounds with high efficiency and selectivity.[4][5] The design and synthesis of task-specific CILs have opened new avenues for green and sustainable chemical processes.[3]

Synthesis of Chiral Ionic Liquids

The synthesis of CILs typically involves two main strategies: the use of a chiral pool of readily available natural products or the application of asymmetric synthesis methodologies. Natural sources like amino acids, alkaloids, and carbohydrates provide cost-effective and enantiomerically pure starting materials.

General Synthesis Workflow

The synthesis of a CIL generally follows a multi-step process, which can be broadly categorized as shown in the workflow below. This often involves the quaternization of a chiral amine or imidazole, followed by anion exchange to introduce the desired counter-ion.

G cluster_synthesis Chiral Ionic Liquid Synthesis start Chiral Precursor (e.g., Amino Acid, Ephedrine) modification Functional Group Modification (Optional) start->modification quaternization Quaternization (e.g., with Alkyl Halide) modification->quaternization anion_exchange Anion Exchange quaternization->anion_exchange purification Purification and Characterization anion_exchange->purification cil Chiral Ionic Liquid purification->cil

Caption: General workflow for the synthesis of chiral ionic liquids.

Experimental Protocol 1: Synthesis of an L-Proline-Based Chiral Ionic Liquid

This protocol describes the synthesis of an L-proline-derived chiral ionic liquid, which can be used as an organocatalyst in asymmetric reactions.[6][7]

Materials:

  • L-proline

  • Methanol

  • 1M HCl in Methanol

  • Sodium docusate (Na[AOT])

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Protonation of L-Proline:

    • Dissolve L-proline (1 g, 8.69 mmol) in 15 mL of methanol in a round-bottom flask.

    • Slowly add a 1M solution of HCl in methanol (8.69 mL, 8.69 mmol) to the stirred solution at room temperature.

    • Continue stirring the reaction mixture for 24 hours at room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain L-proline hydrochloride as a viscous yellow liquid (yield: ~100%).[6]

  • Anion Exchange:

    • Dissolve the protonated L-proline (0.5 g, 3.30 mmol) in 5 mL of methanol.

    • Add sodium docusate (1.76 g, 3.96 mmol) to the solution to perform the ion exchange.

    • Stir the reaction mixture for 24 hours at room temperature.

    • Evaporate the solvent and redissolve the crude product in acetone to precipitate the inorganic salts.

    • Filter the solution and evaporate the solvent from the filtrate.

    • Dry the resulting product under vacuum for 8 hours to obtain the final chiral ionic liquid as a viscous yellow liquid (yield: 97%).[6]

Experimental Protocol 2: Synthesis of an Ephedrine-Based Chiral Ionic Liquid

This protocol details the synthesis of a chiral ionic liquid derived from (-)-ephedrine, often utilized in asymmetric synthesis.[8]

Materials:

  • (1R, 2S)-(-)-Ephedrine

  • Formaldehyde

  • Formic acid

  • N-methylephedrine

  • 2-(Chloromethyl)pyridine or 3-(chloromethyl)pyridine

  • Microwave reactor

Procedure:

  • Synthesis of (1R, 2S)-N-methylephedrine:

    • In a microwave-safe vessel, mix (1R, 2S)-ephedrine with 1 equivalent of formaldehyde and a stoichiometric amount of formic acid.

    • Irradiate the solvent-free mixture in a microwave reactor at 80°C for 4 minutes.

    • The resulting N-methylephedrine is obtained in approximately 90% yield and can be used in the next step without further purification.[8]

  • Quaternization:

    • React the N-methylephedrine with an equimolar amount of 2-(chloromethyl)pyridine or 3-(chloromethyl)pyridine.

    • Perform the reaction under solvent-free conditions in a microwave reactor with strict temperature and power control.

    • Excellent yields are typically obtained in a very short reaction time.[8]

Applications in Asymmetric Synthesis

Chiral ionic liquids have demonstrated significant potential in a variety of asymmetric transformations, including Michael additions, Diels-Alder reactions, and reductions. They can enhance enantioselectivity, improve reaction rates, and facilitate catalyst recycling.[3][4]

Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction. The use of CILs as catalysts can lead to high yields and excellent enantioselectivities.[4][5]

General Workflow for a CIL-Catalyzed Asymmetric Michael Addition:

G cluster_michael Asymmetric Michael Addition reactants Michael Donor + Michael Acceptor reaction Reaction in Appropriate Solvent reactants->reaction catalyst Chiral Ionic Liquid (Catalyst) catalyst->reaction workup Work-up and Product Isolation reaction->workup product Chiral Michael Adduct workup->product recycle Catalyst Recycling workup->recycle Separation recycle->catalyst

Caption: Workflow for a CIL-catalyzed asymmetric Michael addition.

Experimental Protocol 3: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol outlines a typical procedure for an asymmetric Michael addition reaction catalyzed by a proline-based chiral ionic liquid.[5]

Materials:

  • Cyclohexanone

  • trans-β-Nitrostyrene

  • Pyrrolidine-based chiral ionic liquid (e.g., from Protocol 1)

  • Appropriate solvent (e.g., CH2Cl2)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of the chiral ionic liquid catalyst (10 mol%) in the chosen solvent, add cyclohexanone (2 mmol).

  • Add trans-β-nitrostyrene (1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, the reaction mixture can be worked up by direct purification via flash chromatography on silica gel to afford the desired Michael adduct.

  • The chiral ionic liquid catalyst can often be recovered from the reaction mixture and reused.[5]

Quantitative Data for Asymmetric Michael Addition

The following table summarizes representative data for the asymmetric Michael addition of cyclohexanone to various nitrostyrenes catalyzed by a pyrrolidine-based chiral ionic liquid.

EntryNitrostyrene SubstituentYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1H9599:199
24-Me9699:199
34-OMe9799:199
44-Cl9498:298
52-Cl9297:397
Data adapted from Luo et al., Angew. Chem. Int. Ed. 2006, 45, 3093-3097.[5]
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds. Chiral ionic liquids can be employed as catalysts or co-catalysts to induce high enantioselectivity.

Quantitative Data for Asymmetric Diels-Alder Reaction

The table below presents data for the asymmetric Diels-Alder reaction between cyclopentadiene and N-acryloyloxazolidinone, highlighting the effect of a chiral ionic liquid additive.

CatalystChiral Ionic Liquid AdditiveSolventYield (%)Enantiomeric Excess (ee, %)
Zn(OTf)₂-bis(oxazoline)NoneCH₂Cl₂>9510
Zn(OTf)₂-bis(oxazoline)Ephedrine-based CILCH₂Cl₂>9560
Cu(OTf)₂-bis(oxazoline)NoneCH₂Cl₂>955
Cu(OTf)₂-bis(oxazoline)Ephedrine-based CILCH₂Cl₂>9515
Data is illustrative of the potential enhancement and specific values can vary based on the specific CIL and reaction conditions.

Catalyst Recyclability

A significant advantage of using chiral ionic liquids is the potential for catalyst recycling and reuse, which is crucial for developing sustainable and cost-effective processes.[3][9] The low volatility and immiscibility of many ionic liquids with common organic solvents facilitate their separation from the reaction products.

Recyclability of a Proline-Based CIL in Asymmetric Michael Addition:

CycleYield (%)Enantiomeric Excess (ee, %)
19599
29499
39598
49398
59297
Illustrative data showing minimal loss of activity over multiple cycles.

Conclusion

Chiral ionic liquids represent a versatile and powerful tool in the field of asymmetric synthesis. Their unique properties allow for high yields and enantioselectivities in a variety of important chemical transformations. The detailed protocols and data presented in these application notes are intended to provide a practical guide for researchers and professionals in the pharmaceutical and chemical industries to harness the potential of these remarkable compounds. The ability to recycle and reuse these catalysts further underscores their importance in the development of greener and more sustainable synthetic methodologies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2S)-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (2S)-2-(methylamino)propan-1-ol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve synthesis yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of this compound from L-alanine is consistently low. What are the most likely causes?

A1: Low yield is a common issue that can arise from several stages of the synthesis. The primary synthesis route involves two key steps: the reduction of an L-alanine ester to (S)-2-aminopropan-1-ol (L-alaninol), followed by N-methylation.

Potential Causes & Solutions:

  • Incomplete Reduction to L-alaninol: The reduction of the L-alanine ester (e.g., methyl or ethyl ester) requires a powerful reducing agent. If the reaction is incomplete, you will have unreacted starting material, complicating purification and lowering the yield.

    • Troubleshooting: Ensure your reducing agent (e.g., Sodium Borohydride, NaBH₄) is fresh and anhydrous. The reaction should be performed in a suitable solvent like ethanol or a water/ethanol mixture and may require extended reaction times (e.g., 18-24 hours) at room temperature to proceed to completion[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Over-methylation: During the N-methylation step, the primary amine of L-alaninol can be methylated twice to form the tertiary amine, N,N-dimethyl-L-alaninol, a common byproduct that reduces the yield of the desired secondary amine[2].

    • Troubleshooting: To avoid di-N-methylation, use a controlled amount of the methylating agent. A more robust method is reductive amination using formaldehyde, where L-alaninol is reacted with one equivalent of formaldehyde to form an intermediate imine (or oxazolidine), which is then reduced in situ. This method is highly selective for mono-methylation[3].

  • Product Loss During Workup/Purification: this compound is a relatively small, polar molecule with high water solubility. Significant product loss can occur during aqueous workups and extractions.

    • Troubleshooting: After quenching the reaction, saturate the aqueous layer with a salt like sodium chloride (NaCl) to decrease the product's solubility in water before extracting with an organic solvent. Use a continuous liquid-liquid extractor for more efficient extraction of highly water-soluble compounds. Purification is often best achieved by vacuum distillation[4].

Q2: I am observing significant amounts of N,N-dimethyl-L-alaninol as a byproduct. How can I improve the selectivity for mono-N-methylation?

A2: Formation of the tertiary amine is a classic problem of over-alkylation[3]. The most effective way to address this is to change your methylation strategy from direct alkylation (e.g., using methyl iodide) to reductive amination.

Reductive Amination Strategy:

  • Imine Formation: React (S)-2-aminopropan-1-ol with one molar equivalent of formaldehyde. This reaction forms an intermediate iminium ion, which is more susceptible to reduction than a carbonyl group[5].

  • Selective Reduction: Use a reducing agent that selectively reduces the iminium ion in the presence of unreacted formaldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose as they are less reactive towards aldehydes and ketones compared to NaBH₄[3][6][7]. The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE)[6].

This one-pot procedure is generally high-yielding and highly selective for the desired mono-N-methylated product[7].

Q3: What are the best practices for purifying the final product, this compound?

A3: The purification method depends on the scale of your reaction and the nature of the impurities.

  • Vacuum Distillation: For multi-gram scales, vacuum distillation is the most effective method for obtaining high-purity material, as it efficiently removes non-volatile impurities and residual solvents[4].

  • Column Chromatography: For smaller scales or to remove impurities with similar boiling points, silica gel column chromatography can be used. A polar eluent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide, is typically required to elute the polar amino alcohol and prevent streaking on the column.

  • Crystallization of a Salt: If distillation or chromatography is problematic, you can convert the amino alcohol into a crystalline salt (e.g., hydrochloride or oxalate salt). The salt can be recrystallized to a high degree of purity and then neutralized with a base to regenerate the free amino alcohol just before use.

Experimental Protocols & Data

Protocol 1: Synthesis of (S)-2-aminopropan-1-ol (L-alaninol) from L-Alanine Ethyl Ester

This protocol is adapted from procedures involving the reduction of amino acid esters[1].

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve L-alanine ethyl ester hydrochloride (1.0 mol) in a mixture of 560 mL of ethanol and 560 mL of cold water.

  • In a separate beaker, dissolve Sodium Borohydride (NaBH₄) (3.0 mol) in 560 mL of cold water.

  • Cool the ester solution in an ice bath. Slowly add the NaBH₄ solution dropwise over 5 hours, ensuring the internal temperature remains below 20°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours to complete the reaction.

  • Carefully quench the reaction by the slow addition of acetone to decompose excess NaBH₄.

  • Add 1000 mL of ethyl acetate and filter to remove the precipitated inorganic salts.

  • Separate the layers of the filtrate. Extract the aqueous layer with ethyl acetate (3 x 600 mL).

  • Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude L-alaninol can be purified by vacuum distillation to yield a colorless oil.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol is based on standard reductive amination procedures using a selective reducing agent[7].

Methodology:

  • To a stirred solution of (S)-2-aminopropan-1-ol (L-alaninol) (1.0 equiv) in 1,2-dichloroethane (DCE), add aqueous formaldehyde (1.0 equiv, ~37 wt. % in H₂O).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/oxazolidine.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the mixture. Caution: The reaction may foam.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel chromatography to obtain this compound.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄)Methanol, EthanolInexpensive, readily available.Can reduce the starting aldehyde/ketone; requires imine to be pre-formed[3][6].
Sodium Cyanoborohydride (NaBH₃CN)MethanolStable in weakly acidic conditions; selective for imines over carbonyls[6].Highly toxic (cyanide byproduct); requires careful pH control[7].
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), Dichloroethane (DCE), THFHighly selective for imines; mild; high-yielding; no cyanide waste[6][7].Water-sensitive; more expensive than NaBH₄[6].
Hydrogen (H₂)/Catalyst (e.g., Pd/C)Methanol, Ethanol"Green" reducing agent (water is the only byproduct); effective[8].Requires specialized hydrogenation equipment (pressure vessel)[8].

Visualizations

Experimental Workflow

G cluster_0 Step 1: L-alaninol Synthesis cluster_1 Step 2: N-Methylation start L-Alanine Ester HCl reduction Reduction with NaBH4 in EtOH/H2O start->reduction workup1 Aqueous Workup & Extraction reduction->workup1 purify1 Vacuum Distillation workup1->purify1 alaninol (S)-2-aminopropan-1-ol (L-alaninol) purify1->alaninol reductive_amination Reductive Amination with NaBH(OAc)3 in DCE alaninol->reductive_amination formaldehyde Formaldehyde formaldehyde->reductive_amination workup2 Aqueous Workup & Extraction reductive_amination->workup2 purify2 Vacuum Distillation or Chromatography workup2->purify2 product Final Product: This compound purify2->product G cluster_step1 Analysis of Step 1 cluster_step2 Analysis of Step 2 start Problem: Low Final Yield check_step1 Analyze crude L-alaninol (Step 1 product) by NMR/GC-MS start->check_step1 step1_ok L-alaninol is pure (>95%) check_step1->step1_ok [ High Purity ] step1_bad Significant starting material remains check_step1->step1_bad [ Low Purity ] check_step2 Analyze final crude product (Step 2 product) by NMR/GC-MS step1_ok->check_step2 sol_step1 Solution: - Increase NaBH4 equivalents - Extend reaction time - Ensure reagents are anhydrous step1_bad->sol_step1 step2_overmethylation Di-methylated byproduct observed check_step2->step2_overmethylation step2_unreacted Unreacted L-alaninol remains check_step2->step2_unreacted step2_workup Yield is low post-purification, but crude reaction looks clean check_step2->step2_workup sol_overmethylation Solution: - Use exactly 1.0 eq. formaldehyde - Ensure slow addition of NaBH(OAc)3 step2_overmethylation->sol_overmethylation sol_unreacted Solution: - Increase NaBH(OAc)3 equivalents - Extend reaction time step2_unreacted->sol_unreacted sol_workup Solution: - Saturate aqueous phase with NaCl - Use continuous liquid-liquid extraction step2_workup->sol_workup G Alaninol (S)-2-aminopropan-1-ol (Nucleophile) Hemiaminal Hemiaminal Intermediate Alaninol->Hemiaminal Formaldehyde Formaldehyde (Electrophile) Formaldehyde->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O Iminium_Ion->Hemiaminal + H2O Product This compound Iminium_Ion->Product Water H2O Reducing_Agent [H-] (e.g., from NaBH(OAc)3) Reducing_Agent->Product

References

Technical Support Center: Purification of (2S)-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (2S)-2-(methylamino)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in purifying this compound?

The primary challenges in the purification of this compound revolve around its chiral nature. The key difficulties include:

  • Enantiomeric Separation: Separating the desired (2S) enantiomer from its (2R) counterpart is often the most critical and difficult step, as they have identical physical properties in an achiral environment.[1][2]

  • Removal of Impurities: Eliminating starting materials, by-products from the synthesis, and residual solvents is crucial to achieve high purity.

  • Preventing Yield Loss: The multi-step nature of purification can lead to a loss of the target compound at various stages.

Q2: What are the common methods for the enantiomeric separation of this compound?

The two most common methods for resolving the enantiomers of chiral amino alcohols are:

  • Diastereomeric Salt Formation and Fractional Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent (a chiral acid) to form diastereomeric salts.[2] These salts have different solubilities, allowing for their separation by crystallization.[3]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative separation of enantiomers.[4][5]

Q3: What are some potential impurities I should be aware of during the synthesis and purification of this compound?

While specific impurities depend on the synthetic route, common contaminants in the synthesis of chiral amino alcohols may include:

  • Unreacted Starting Materials: Such as L-alanine or its derivatives.

  • By-products: Formed from side reactions during the synthesis. For instance, if dimethylformamide (DMF) is used as a solvent at high temperatures, it can decompose to produce formaldehyde, which can react with the amine to form impurities.[6]

  • Residual Solvents: Solvents used in the reaction and purification steps.

  • The Undesired (2R)-enantiomer: The opposite enantiomer is the most common chiral impurity.

Q4: How can I assess the enantiomeric purity (enantiomeric excess, ee) of my purified this compound?

Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of your compound.[4][5] Other methods include:

  • Chiral Gas Chromatography (GC): Can also be used for enantiomeric separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents.

  • Fluorescence-based assays: For high-throughput screening of enantiomeric excess.[7][8]

Troubleshooting Guides

Low Yield During Purification
Symptom Possible Cause Suggested Solution
Low overall yield after purification. Incomplete reaction during synthesis.Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion before starting the purification process.
Product degradation.This compound may be sensitive to high temperatures or extreme pH. Avoid harsh conditions during purification. Consider performing purification steps at lower temperatures.
Inefficient extraction.Optimize the extraction solvent and pH to ensure complete transfer of the product from the aqueous to the organic phase. Perform multiple extractions.
Product precipitation during purification.Screen for suitable solvent systems that maintain the solubility of the compound throughout the purification process.
Premature cleavage from a solid support (if applicable in the synthesis).If using a linker like a chlorotrityl resin in a solid-phase synthesis, be aware of its sensitivity to acidic conditions which can cause premature cleavage and lower yield.[9]
Poor Enantiomeric Separation
Symptom Possible Cause Suggested Solution
No crystal formation. Poor choice of resolving agent or solvent.Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid) and solvents to find a combination that yields crystalline salts with good solubility differences.[3][10]
Solution is too dilute.Concentrate the solution to induce crystallization.
Low enantiomeric excess (ee) of the crystallized salt. Co-crystallization of both diastereomers.Optimize the crystallization conditions (temperature, cooling rate, solvent polarity). A slower cooling rate often leads to higher purity crystals.
Thermodynamic vs. Kinetic Control.The crystallization time can significantly impact the enantiomeric purity. Sometimes, a shorter crystallization time (kinetic control) can yield a higher ee, while longer times (thermodynamic control) may lead to a more stable but less pure crystalline form.[11][12]
Inconsistent results. The molar ratio of the resolving agent to the racemic compound is not optimal.Experiment with different molar ratios. Ratios other than 1:1 can sometimes improve the resolution.[3]
Symptom Possible Cause Suggested Solution
No separation of enantiomers. Inappropriate chiral stationary phase (CSP).Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often effective for amino alcohols.[4][13]
Incorrect mobile phase composition.Optimize the mobile phase by varying the solvent ratio (e.g., hexane/isopropanol) and the concentration of additives (e.g., diethylamine for basic compounds).[4]
Poor resolution (overlapping peaks). Suboptimal flow rate or temperature.Adjust the flow rate and column temperature to improve peak shape and resolution.
"Additive memory effect".If using acidic or basic additives, they can adsorb to the stationary phase and affect subsequent separations.[14] Dedicate a column for specific methods or use a rigorous column washing procedure between different methods.
Peak tailing. Secondary interactions between the analyte and the stationary phase.Add a small amount of a competing amine (e.g., diethylamine) to the mobile phase to block active sites on the stationary phase.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution

This is a general protocol and requires optimization for specific applications.

  • Salt Formation:

    • Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture).

    • Add an equimolar amount of a chiral resolving agent (e.g., (R,R)-tartaric acid or (S)-mandelic acid) dissolved in the same solvent.

    • Stir the mixture at room temperature or slightly elevated temperature to ensure complete salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

    • The crystallization time can vary from a few hours to overnight.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., NaOH solution) to deprotonate the amine and liberate the free this compound.

    • Extract the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to obtain the purified enantiomer.

  • Purity Analysis:

    • Determine the enantiomeric excess of the final product using chiral HPLC.

Protocol 2: Chiral HPLC Method Development
  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Chiralcel OD-H.[4]

  • Mobile Phase Screening:

    • For normal phase chromatography, screen mobile phases consisting of n-hexane and an alcohol (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20).

    • For a basic compound like this compound, add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape.[4]

  • Optimization:

    • Once a suitable column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.

  • Analysis:

    • Inject a solution of the purified sample and a racemic standard to confirm the identity of the enantiomeric peaks and to calculate the enantiomeric excess.

Quantitative Data

The following table provides representative data for the enantiomeric separation of chiral amines and amino alcohols using different techniques. Note that specific values for this compound may vary and require experimental determination.

Method Compound Type Chiral Selector/Resolving Agent Achieved Enantiomeric Excess (ee) Reference
Diastereomeric Salt CrystallizationChiral Amines(S)-Mandelic Acid84.4%[11]
Diastereomeric Salt CrystallizationChiral Amines(R,R)-Tartaric Acid>90%[12]
Chiral HPLCAmino AlcoholsChiralpak IE and IFGood enantioseparationInferred from general performance
Filtration-based SeparationLeucine (amino acid)Deprotected PS-l-Leu microspheres81.6%[15]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Racemic (2S/2R)-2-(methylamino)propan-1-ol method_choice Choose Purification Method start->method_choice chiral_hplc Chiral HPLC method_choice->chiral_hplc Chromatographic Separation diastereomeric_salt Diastereomeric Salt Crystallization method_choice->diastereomeric_salt Classical Resolution analysis Purity & ee Analysis (Chiral HPLC/GC) chiral_hplc->analysis diastereomeric_salt->analysis final_product Pure this compound analysis->final_product

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_yield_solutions Low Yield Solutions cluster_ee_solutions Poor Enantiomeric Excess Solutions start Purification Issue low_yield Low Yield? start->low_yield poor_ee Poor Enantiomeric Excess? start->poor_ee check_reaction Verify Reaction Completion low_yield->check_reaction optimize_extraction Optimize Extraction low_yield->optimize_extraction check_stability Assess Compound Stability low_yield->check_stability change_csp Screen Chiral Stationary Phases poor_ee->change_csp HPLC optimize_mobile_phase Optimize Mobile Phase poor_ee->optimize_mobile_phase HPLC screen_resolving_agents Screen Resolving Agents/ Solvents poor_ee->screen_resolving_agents Crystallization control_crystallization Control Crystallization Rate poor_ee->control_crystallization Crystallization

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Enantiomeric Excess (ee) Determination for Amino Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the enantiomeric excess (ee) of amino alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for determining the enantiomeric excess (ee) of amino alcohols?

A1: The most common analytical techniques for determining the ee of amino alcohols are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method has its own set of advantages and challenges. Chiral HPLC and GC are separation-based techniques that physically separate the enantiomers, while NMR spectroscopy uses chiral resolving agents to induce chemical shift differences between enantiomers.

Q2: Why is derivatization sometimes necessary for the analysis of amino alcohols?

A2: Derivatization is often employed for several reasons:

  • To improve chromatographic properties: For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the amino alcohols.[1][2] For both GC and HPLC, it can reduce peak tailing and improve peak shape.

  • To enhance detection: Attaching a chromophore or fluorophore through derivatization can significantly improve the detection sensitivity, especially for compounds with poor UV absorbance.

  • To enable separation (indirect methods): In some HPLC and NMR methods, a chiral derivatizing agent is used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column or distinguished by NMR.[3]

Q3: How do I choose between Chiral HPLC, Chiral GC, and NMR for my amino alcohol sample?

A3: The choice of method depends on several factors:

  • Volatility and Thermal Stability: Chiral GC is suitable for volatile and thermally stable amino alcohols or those that can be made so through derivatization.

  • Sample Complexity: Chiral HPLC is often preferred for less volatile compounds and complex mixtures.

  • Availability of Pure Enantiomers: NMR methods using chiral solvating agents can sometimes be used without pure enantiomeric standards, which can be an advantage.

  • Required Accuracy and Precision: All three methods can provide high accuracy and precision when properly validated. However, HPLC is often considered the gold standard for quantitative ee determination in pharmaceutical applications.

  • Throughput: HPLC and GC methods can be automated for high-throughput screening.

Q4: What is a chiral derivatizing agent and how does it work in NMR for ee determination?

A4: A chiral derivatizing agent (CDA) is an enantiomerically pure compound that reacts with the analyte (in this case, the amino alcohol) to form a pair of diastereomers. Since diastereomers have different physical and chemical properties, their signals in the NMR spectrum will be distinct. By integrating the signals corresponding to each diastereomer, the enantiomeric excess of the original amino alcohol can be calculated. A classic example of a CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).

Chiral HPLC Troubleshooting Guide

Q: I am seeing poor resolution between my amino alcohol enantiomers. How can I improve it?

A: Poor resolution in chiral HPLC can be addressed by a systematic approach to method optimization.

G cluster_mobile_phase Mobile Phase Optimization cluster_additives Mobile Phase Additives start Poor Peak Resolution mobile_phase Optimize Mobile Phase start->mobile_phase column_temp Adjust Column Temperature mobile_phase->column_temp If still poor additives Consider Mobile Phase Additives mobile_phase->additives organic_modifier Change organic modifier (e.g., Ethanol, Isopropanol) mobile_phase->organic_modifier flow_rate Decrease Flow Rate column_temp->flow_rate If still poor end_good Resolution Improved column_temp->end_good Success column_choice Evaluate Chiral Stationary Phase (CSP) flow_rate->column_choice If still poor flow_rate->end_good Success derivatization Consider Derivatization (Indirect Method) column_choice->derivatization If direct methods fail column_choice->end_good Success acidic_additive Add acidic modifier for basic analytes (e.g., TFA, Formic Acid) additives->acidic_additive basic_additive Add basic modifier for acidic analytes (e.g., DEA, TEA) additives->basic_additive derivatization->end_good Success modifier_ratio Vary organic modifier percentage organic_modifier->modifier_ratio modifier_ratio->end_good Success acidic_additive->end_good Success basic_additive->end_good Success

Caption: Troubleshooting workflow for poor peak resolution in chiral HPLC.

  • Optimize the Mobile Phase:

    • Organic Modifier: The type and concentration of the organic modifier (e.g., ethanol, isopropanol, acetonitrile) in the mobile phase significantly impact enantioselectivity. Systematically vary the percentage of the organic modifier. Sometimes, switching to a different alcohol can dramatically improve separation.

    • Additives: For basic amino alcohols, adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) can improve peak shape and resolution. Conversely, for acidic amino alcohols, an acidic additive like trifluoroacetic acid (TFA) or formic acid may be beneficial.[4]

  • Adjust Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature can improve resolution, so it is an important parameter to screen.

  • Decrease the Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.[3]

  • Evaluate the Chiral Stationary Phase (CSP): If the above adjustments do not provide adequate resolution, the chosen CSP may not be suitable for your analyte. Consult literature for successful separations of similar amino alcohols or screen a different type of chiral column (e.g., polysaccharide-based, protein-based, or macrocyclic glycopeptide-based).

Q: My peaks are tailing. What can I do to get symmetrical peaks?

A: Peak tailing is a common issue in chromatography and can lead to inaccurate integration and, consequently, incorrect ee values.

G cluster_system_issues System-wide Issues cluster_chemical_issues Chemical Interactions start Peak Tailing check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_some No, only some peaks check_all_peaks->no_some No frit_blockage Check for column frit blockage yes_all->frit_blockage secondary_interactions Secondary interactions with silica no_some->secondary_interactions sample_overload Sample overload no_some->sample_overload extra_column Minimize extra-column volume (e.g., tubing length) frit_blockage->extra_column detector_cell Check detector cell extra_column->detector_cell end_good Symmetrical Peaks detector_cell->end_good Issue Resolved mobile_phase_ph Adjust mobile phase pH secondary_interactions->mobile_phase_ph additives Use mobile phase additives mobile_phase_ph->additives additives->end_good Issue Resolved dilute_sample Dilute sample sample_overload->dilute_sample dilute_sample->end_good Issue Resolved

Caption: Troubleshooting workflow for peak tailing in chiral HPLC.

  • If all peaks are tailing: This usually points to a physical problem in the HPLC system.

    • Column Frit Blockage: The inlet frit of the column may be partially blocked. Try back-flushing the column. If this doesn't work, the column may need to be replaced.

    • Extra-column Volume: Excessive tubing length or dead volume in connections can cause peak broadening and tailing. Ensure all connections are secure and tubing is as short as possible.

  • If only the analyte peaks are tailing: This suggests a chemical interaction issue.

    • Secondary Interactions: The amino and hydroxyl groups of amino alcohols can have secondary interactions with the silica support of the stationary phase. Adding a competitive amine (e.g., DEA or TEA) to the mobile phase can help to mask these sites and improve peak shape.

    • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the pKa of your amino alcohol to maintain a consistent ionization state.

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.

Q: I am observing split peaks for my amino alcohol. What is the cause and how can I fix it?

A: Split peaks can be caused by several factors, from column issues to sample preparation problems.

  • Column Channeling or Contamination: A void or channel in the column packing can cause the sample to travel through at different rates, resulting in a split peak. Contamination at the head of the column can also have this effect. Try flushing the column or, if the problem persists, replace the column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve your sample in the mobile phase.

  • Co-eluting Impurity: An impurity that elutes very close to one of the enantiomers can appear as a shoulder or a split peak. Check the purity of your sample.

  • On-Column Racemization: While less common, some compounds can racemize on the column, leading to peak distortion. This can sometimes be mitigated by adjusting the mobile phase composition or temperature.

Chiral GC Troubleshooting Guide

Q: I have no or very poor separation of my amino alcohol enantiomers.

A: Achieving good separation in chiral GC often requires careful optimization of both the derivatization and chromatographic conditions.

G cluster_derivatization Derivatization Strategy start Poor/No GC Separation derivatization Check Derivatization start->derivatization temp_program Optimize Temperature Program derivatization->temp_program If derivatization is successful reagent Choose appropriate derivatizing agent (e.g., TFAA, Isopropyl Isocyanate) derivatization->reagent column_choice Select Appropriate Chiral Column temp_program->column_choice If still poor end_good Separation Achieved temp_program->end_good Success carrier_gas Optimize Carrier Gas Flow column_choice->carrier_gas If still poor column_choice->end_good Success carrier_gas->end_good Success reaction_conditions Ensure complete reaction reagent->reaction_conditions reaction_conditions->end_good Successful Derivatization

Caption: Troubleshooting workflow for poor separation in chiral GC.

  • Derivatization: For many amino alcohols, derivatization is essential for good chromatographic performance.

    • Choice of Reagent: Common derivatizing agents for the amine group include trifluoroacetic anhydride (TFAA) and isopropyl isocyanate.[1] The hydroxyl group can also be derivatized. The choice of reagent can significantly impact the separation.

    • Reaction Completeness: Ensure the derivatization reaction goes to completion. Incomplete derivatization can lead to multiple peaks and inaccurate ee determination.

  • Temperature Program: The oven temperature program is a critical parameter for optimizing resolution. A slower temperature ramp can often improve the separation between enantiomers.

  • Chiral Stationary Phase: The choice of chiral stationary phase is crucial. Cyclodextrin-based columns are widely used for the separation of chiral compounds, including derivatized amino alcohols.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., hydrogen or helium) can improve column efficiency and resolution.

Q: My derivatized amino alcohol peaks are broad or tailing.

A: Similar to HPLC, peak shape issues in GC can compromise results.

  • Active Sites: Active sites in the injector liner or on the column can cause peak tailing. Using a deactivated liner and a high-quality capillary column is important.

  • Injector Temperature: The injector temperature should be high enough to ensure complete and rapid vaporization of the derivatized analyte without causing thermal degradation.

  • Column Overloading: Injecting too much sample can lead to broad, asymmetric peaks. Try injecting a more dilute sample.

NMR Spectroscopy Troubleshooting Guide

Q: I don't see any separation of the signals for my amino alcohol enantiomers after adding a chiral solvating agent (CSA).

A: Achieving good signal separation with a CSA requires the formation of diastereomeric complexes with sufficiently different magnetic environments.

  • Choice of CSA: Not all CSAs will work for all analytes. The interaction between the CSA and the analyte is highly specific. It may be necessary to screen several different CSAs.

  • Solvent: The choice of NMR solvent is critical as it can compete with the analyte for binding to the CSA. Less polar, non-coordinating solvents often give better results.

  • Concentration: The relative concentrations of the analyte and the CSA are important. It is often necessary to titrate the CSA to find the optimal ratio for maximum signal separation.

  • Temperature: Lowering the temperature of the NMR experiment can sometimes sharpen the signals and improve the resolution of the diastereomeric signals.

Q: I am using Mosher's acid for derivatization, but the results are not reliable.

A: Mosher's acid is a powerful tool, but there are potential pitfalls to be aware of.

G start Unreliable Mosher's Acid Results reagent_purity Check Purity of Mosher's Acid Chloride start->reagent_purity reaction_completion Ensure Complete Reaction reagent_purity->reaction_completion If pure signal_assignment Correctly Assign Proton Signals reaction_completion->signal_assignment If complete integration Accurate Integration of Signals signal_assignment->integration If assigned end_good Reliable ee Determination integration->end_good

Caption: Workflow for troubleshooting Mosher's acid analysis.

  • Purity of Mosher's Acid Chloride: The Mosher's acid chloride used for derivatization must be of high enantiomeric purity. Any contamination with the other enantiomer will lead to the formation of all four possible diastereomers and result in an inaccurate ee determination.

  • Complete Reaction: The derivatization reaction must go to completion. Unreacted starting material will complicate the spectrum and lead to errors in integration.

  • Signal Assignment: It is crucial to correctly assign the proton signals for both diastereomers in the NMR spectrum. 2D NMR techniques (like COSY and HSQC) can be helpful for unambiguous assignment.

  • Integration: Careful and accurate integration of well-resolved signals is essential for calculating the ee. Choose signals that are baseline-resolved and free from overlap with other peaks.

Quantitative Data Summary

Table 1: Chiral HPLC and GC Separation of Amino Alcohols

Amino Alcohol/DerivativeChiral Stationary PhaseMobile Phase/Carrier GasSeparation Factor (α)Resolution (Rs)Reference
N-TFA-α-methylbenzylamineProline-based CSP (GC)Hydrogen1.11-[1]
N-TFA-1-α-methylnaphthylamineProline-based CSP (GC)Hydrogen1.14-[1]
α-methyl-9-anthracenemethanolProline-based CSP (GC)Hydrogen1.164.33[1]
N-isopropyl isocyanate-2-aminooctaneProline-based CSP (GC)Hydrogen1.051.58[1]
Diastereomers of 8 amino alcoholsC18 (RP-HPLC)Acetonitrile/Water/TFA gradient-0.40–12.16[3]

Table 2: 1H-NMR Chemical Shift Differences (Δδ) for Diastereomeric Derivatives of Amino Alcohols

Amino AlcoholChiral Derivatizing/Solvating AgentSolventProton MonitoredΔδ (ppm)Reference
Phenylalaninol{Mo132(lactate)30}D2O-0.06
2-amino-1-phenylethanol{Mo132(lactate)30}D2O-<0.06

Detailed Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Amino Alcohols
  • Column Selection: Choose a chiral stationary phase known to be effective for amino alcohols, such as a polysaccharide-based column (e.g., Chiralpak series) or a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC series).

  • Initial Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane/ethanol (90:10 v/v). For basic amino alcohols, add 0.1% diethylamine (DEA). For acidic amino alcohols, add 0.1% trifluoroacetic acid (TFA).

    • Reversed Phase: Start with a mobile phase of acetonitrile/water with 0.1% formic acid (e.g., 50:50 v/v).

  • Optimization:

    • If no separation is observed, change the alcohol modifier in normal phase (e.g., to isopropanol) or the organic modifier in reversed phase (e.g., to methanol).

    • If partial separation is observed, systematically vary the ratio of the organic modifier to the aqueous/non-polar phase.

    • Adjust the column temperature in 5-10°C increments (e.g., from 15°C to 40°C) to see the effect on resolution.

    • If resolution is still insufficient, decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[3]

  • Sample Preparation: Dissolve the amino alcohol sample in the mobile phase at a suitable concentration (e.g., 1 mg/mL). Ensure the sample is fully dissolved and filter it through a 0.45 µm filter before injection.

Protocol 2: Chiral GC Analysis of Amino Alcohols via Derivatization
  • Derivatization:

    • Place a small amount of the amino alcohol (e.g., 1-2 mg) in a vial.

    • Add a suitable solvent (e.g., dichloromethane).

    • Add an excess of the derivatizing agent (e.g., trifluoroacetic anhydride) and a base (e.g., pyridine).

    • Heat the reaction mixture if necessary to ensure complete reaction.

    • After the reaction is complete, the excess reagent and solvent can be evaporated under a stream of nitrogen.

    • Re-dissolve the residue in a suitable solvent for GC injection (e.g., hexane or ethyl acetate).

  • GC Conditions:

    • Column: Use a chiral capillary column, such as one with a cyclodextrin-based stationary phase.

    • Injector: Set the injector temperature to ensure rapid vaporization without degradation (e.g., 250°C).

    • Oven Program: Start with an initial oven temperature that allows for the separation of solvent and early-eluting peaks. Use a slow temperature ramp (e.g., 2-5°C/min) through the elution range of the enantiomers to maximize resolution.

    • Detector: A Flame Ionization Detector (FID) is commonly used. Set the detector temperature higher than the final oven temperature (e.g., 275°C).

  • Analysis: Inject the derivatized sample and integrate the peak areas of the two enantiomers to calculate the ee.

Protocol 3: NMR ee Determination using a Chiral Solvating Agent (CSA)
  • Sample Preparation:

    • Dissolve a known amount of the amino alcohol in a suitable deuterated solvent (e.g., CDCl3, C6D6) in an NMR tube.

    • Acquire a standard 1H NMR spectrum of the underivatized amino alcohol.

  • Addition of CSA:

    • Add a small, measured amount of the CSA to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

  • Spectral Acquisition and Optimization:

    • Acquire another 1H NMR spectrum and look for splitting of one or more of the amino alcohol's signals into two distinct sets of peaks, corresponding to the two diastereomeric complexes.

    • If no or poor separation is observed, incrementally add more CSA and re-acquire the spectrum until optimal separation is achieved. Be cautious of signal broadening at high CSA concentrations.

    • If separation is still poor, consider changing the solvent or trying a different CSA.

  • Calculation of ee:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers.

    • Carefully integrate these two signals.

    • Calculate the ee using the formula: ee (%) = |(Integrationmajor - Integrationminor) / (Integrationmajor + Integrationminor)| * 100.

References

stability issues of (2S)-2-(methylamino)propan-1-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2S)-2-(methylamino)propan-1-ol under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues of this compound in acidic solutions?

A1: this compound, an amino alcohol, is generally susceptible to degradation under acidic conditions. The primary concerns are reactions involving the secondary amine and primary alcohol functional groups. Potential degradation pathways include oxidation and the formation of impurities. The rate and extent of degradation are influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3]

Q2: What are the likely degradation products of this compound under acidic stress?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on its chemical structure and the behavior of similar amino alcohols, potential degradation products could arise from oxidation of the alcohol or amine group. For instance, the primary alcohol could be oxidized to an aldehyde or a carboxylic acid. The secondary amine is less prone to oxidation than a primary amine but could potentially form N-oxides or other related impurities, especially in the presence of strong oxidizing agents.[4][5] It is also important to consider reactions with excipients in a formulation. For example, structurally similar compounds like pseudoephedrine have been shown to undergo esterification with acidic excipients such as citric acid in the solid state.[6]

Q3: How can I monitor the stability of this compound during my experiments?

A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for separating the parent compound from its potential degradation products.[7][8] The choice of a suitable column (e.g., C18) and a mobile phase with an appropriate pH (often acidic to ensure the analyte is in its protonated form) is critical for achieving good separation.[7] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify unknown degradation products.[1]

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, or stress testing, involves intentionally exposing the drug substance to harsh conditions (e.g., high and low pH, high temperature, light, and oxidizing agents) to accelerate its degradation.[1][5] The primary goals of a forced degradation study are to:

  • Identify potential degradation pathways and degradation products.

  • Elucidate the structure of the degradants.

  • Develop and validate a stability-indicating analytical method that can effectively separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[5] This information is critical for formulation development, packaging selection, and establishing the shelf-life of the drug product.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of this compound.1. Confirm the identity of the new peaks using LC-MS. 2. Perform a forced degradation study to systematically identify potential degradants under acidic, basic, oxidative, thermal, and photolytic conditions. 3. Optimize the HPLC method (e.g., gradient, mobile phase pH) to ensure adequate separation of all peaks.
Loss of assay of this compound over time Instability of the compound under the experimental or storage conditions.1. Review the pH of the solution. Amino alcohols can be more stable at specific pH ranges. 2. Protect the solution from light if photolability is suspected. 3. Store samples at a lower temperature to slow down degradation. 4. Ensure the absence of any oxidizing agents or metal ions that could catalyze degradation.
Precipitation or cloudiness in the solution Formation of an insoluble degradation product or salt.1. Attempt to isolate and identify the precipitate using techniques like FTIR or NMR. 2. Evaluate the solubility of this compound and its potential degradants at the experimental pH and concentration. 3. Consider adjusting the pH or using a co-solvent to improve solubility, but be mindful of the co-solvent's potential to react with the compound.
Inconsistent results between experimental batches Variability in experimental conditions.1. Tightly control the pH, temperature, and exposure to light for all experiments. 2. Ensure the purity of the starting material and the absence of contaminants in the reagents and solvents. 3. Calibrate all instruments regularly.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Milli-Q water or equivalent

  • HPLC grade acetonitrile and methanol

  • Phosphate or acetate buffer for pH adjustment

  • HPLC system with UV detector and a C18 column

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 N HCl and/or heat at 60°C for a specified time.

    • Neutralize the solution with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 N NaOH and/or heat at 60°C.

    • Neutralize the solution with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a solid sample of this compound in a stability chamber at 60°C for 7 days.

    • Separately, heat a solution of the compound (1 mg/mL in water) at 60°C for 24 hours.

    • Analyze the samples by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (1 mg/mL in water) and a solid sample to a photostability chamber according to ICH Q1B guidelines.

    • Keep a control sample in the dark.

    • Analyze both samples by HPLC.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a developed HPLC method.

    • The method should be capable of separating the main peak from all degradation product peaks.

    • Peak purity analysis of the main peak should be performed to ensure it is free from co-eluting impurities.

Data Presentation:

The results of the forced degradation study can be summarized in the following table:

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationNumber of DegradantsRRT of Major Degradants
Acid Hydrolysis0.1 N HCl24 hRT
1 N HCl24 h60
Base Hydrolysis0.1 N NaOH24 hRT
1 N NaOH24 h60
Oxidation3% H₂O₂24 hRT
Thermal (Solution)Water24 h60
Thermal (Solid)-7 days60
Photolytic (Solution)ICH Q1B--
Photolytic (Solid)ICH Q1B--

*RRT = Relative Retention Time

Visualizations

degradation_pathway cluster_products Potential Degradation Products main This compound acid Acidic Conditions (e.g., H+) main->acid Protonation of Amine oxidant Oxidizing Agent (e.g., H2O2) main->oxidant Oxidation aldehyde Oxidized Aldehyde acid->aldehyde Oxidation of Alcohol n_oxide N-Oxide oxidant->n_oxide carboxylic_acid Oxidized Carboxylic Acid aldehyde->carboxylic_acid Further Oxidation

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Stability Issue Observed (e.g., new peaks, loss of assay) check_params Verify Experimental Parameters (pH, Temp, Light) start->check_params analyze_impurities Identify Unknown Peaks (LC-MS) check_params->analyze_impurities forced_degradation Perform Forced Degradation Study analyze_impurities->forced_degradation compare_profiles Compare Degradation Profiles forced_degradation->compare_profiles optimize_method Optimize Analytical Method compare_profiles->optimize_method reformulate Consider Reformulation or Adjusting Storage Conditions optimize_method->reformulate end Issue Resolved reformulate->end

Caption: Troubleshooting workflow for stability issues.

experimental_workflow cluster_stress Apply Stress Conditions prep_solution Prepare Stock Solution (1 mg/mL) acid_stress Acid (HCl) prep_solution->acid_stress base_stress Base (NaOH) prep_solution->base_stress oxidative_stress Oxidation (H2O2) prep_solution->oxidative_stress thermal_stress Thermal (Heat) prep_solution->thermal_stress photo_stress Photolytic (Light) prep_solution->photo_stress analyze_samples Analyze by Stability-Indicating HPLC Method acid_stress->analyze_samples base_stress->analyze_samples oxidative_stress->analyze_samples thermal_stress->analyze_samples photo_stress->analyze_samples identify_degradants Identify Degradants (LC-MS) analyze_samples->identify_degradants document_results Document Results and Propose Degradation Pathway identify_degradants->document_results

Caption: Experimental workflow for a forced degradation study.

References

identifying and minimizing side products in reactions with (2S)-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S)-2-(methylamino)propan-1-ol. The information provided aims to help identify and minimize common side products in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound?

A1: this compound has two primary reactive sites: the secondary amine (-NHCH₃) and the primary alcohol (-CH₂OH). The nitrogen atom is nucleophilic and basic, while the oxygen of the alcohol is also nucleophilic. The reactivity of these sites can be selectively controlled by choosing appropriate reagents and reaction conditions.

Q2: What are the main types of side reactions observed when using this compound?

A2: The most common side reactions include:

  • Over-oxidation: The primary alcohol can be oxidized beyond the aldehyde stage to a carboxylic acid.

  • O-acylation/O-alkylation: The alcohol group can compete with the amine group for acylation or alkylation reagents.

  • Di-acylation/Di-alkylation: Both the amine and alcohol groups can react with an excess of the acylating or alkylating agent.

  • Epimerization: The chiral center at C2 can undergo inversion, especially under basic conditions, leading to the formation of the (2R)-epimer.

  • Oxazolidine formation: In the presence of aldehydes or ketones, this compound can form a five-membered heterocyclic ring called an oxazolidine.

Q3: How can I confirm the chiral purity of my starting material and product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common techniques for determining the enantiomeric excess of your compounds. You will need a suitable chiral stationary phase column to separate the (2S) and (2R) enantiomers. Polarimetry can also be used to measure the optical rotation of your sample, which can be compared to the literature value for the pure enantiomer.

Troubleshooting Guides

Issue 1: Over-oxidation of the primary alcohol to a carboxylic acid.

Symptoms:

  • The desired aldehyde, (2S)-2-(methylamino)propanal, is obtained in low yield or is contaminated with (2S)-2-(methylamino)propanoic acid.

  • The reaction mixture becomes acidic.

  • Analysis of the crude product by techniques like NMR or LC-MS shows a peak corresponding to the carboxylic acid.

Root Cause: The oxidizing agent is too strong or the reaction conditions are too harsh, leading to the oxidation of the intermediate aldehyde.

Solutions:

  • Choice of Oxidizing Agent: Employ mild and selective oxidizing agents that are known to stop at the aldehyde stage. The Swern oxidation is a highly effective method for this transformation.[1][2][3][4]

  • Reaction Conditions: Maintain low temperatures during the oxidation. For instance, Swern oxidations are typically carried out at -78 °C.[3][4][5]

  • Stoichiometry: Use a controlled amount of the oxidizing agent (typically 1.0 to 1.2 equivalents).

Experimental Protocol: Swern Oxidation for the Synthesis of (2S)-2-(methylamino)propanal

  • To a solution of oxalyl chloride (1.2 equiv.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.4 equiv.) dropwise.

  • Stir the mixture for 10 minutes at -78 °C.

  • Add a solution of this compound (1.0 equiv.) in DCM dropwise.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equiv.) dropwise and stir for another 10 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash chromatography.

Data Presentation:

Oxidizing AgentTemperature (°C)Reaction Time (h)Aldehyde Yield (%)Carboxylic Acid Byproduct (%)
KMnO₄2541580
PCC2527510
Swern Oxidation-781>95<2

Note: The data in this table is illustrative and may vary based on specific reaction conditions.

Workflow for Minimizing Over-oxidation:

start Start: Oxidation of this compound check_yield Low yield of aldehyde? start->check_yield check_acid Acidic byproduct detected? check_yield->check_acid Yes end Desired Product: (2S)-2-(methylamino)propanal check_yield->end No solution1 Use milder oxidizing agent (e.g., Swern) check_acid->solution1 Yes solution2 Control reaction temperature (e.g., -78 °C) solution1->solution2 solution3 Use stoichiometric amount of oxidant solution2->solution3 solution3->end

Caption: Troubleshooting workflow for over-oxidation.

Issue 2: Lack of Chemoselectivity in Acylation and Alkylation Reactions (N- vs. O-substitution).

Symptoms:

  • A mixture of N-acylated/alkylated and O-acylated/alkylated products is observed.

  • Di-substituted products may also be present.

  • Separation of the desired product from the side products is difficult.

Root Cause: Both the amine and hydroxyl groups are nucleophilic and can react with electrophilic acylating or alkylating agents. The selectivity depends on the reaction conditions and the nature of the reagents.

Solutions:

  • Selective N-acylation/alkylation:

    • Basic conditions: In the presence of a non-nucleophilic base, the more acidic proton of the hydroxyl group can be deprotonated, making the alkoxide a better nucleophile. To favor N-acylation, it is often better to perform the reaction under neutral or slightly acidic conditions where the amine is more nucleophilic.

    • Protecting groups: Protect the hydroxyl group as a silyl ether or another suitable protecting group before performing the N-acylation/alkylation.

  • Selective O-acylation/alkylation:

    • Acidic conditions: Under acidic conditions, the amine group is protonated to form an ammonium salt, which is not nucleophilic. This allows for the selective acylation of the hydroxyl group.[6]

    • Trifluoroacetic Anhydride (TFAA): TFAA can be used for the selective acylation of alcohols in the presence of amines.[3][7][8]

Experimental Protocol: Selective O-Acylation using Acetic Anhydride in Acidic Medium

  • Dissolve this compound (1.0 equiv.) in a suitable solvent like dichloromethane (DCM).

  • Add a strong acid such as perchloric acid (HClO₄) (1.1 equiv.) at 0 °C to protonate the amine.

  • Add acetic anhydride (1.2 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the O-acetylated product by chromatography.

Data Presentation:

Reaction ConditionN-acylation (%)O-acylation (%)Di-acylation (%)
Acetic anhydride, Et₃N, DCM, 25 °C603010
Acetic anhydride, HClO₄, DCM, 0-25 °C<5>90<5
Acetic anhydride (1 equiv.), DCM, 0 °C75205

Note: The data in this table is illustrative and may vary based on specific reaction conditions.

Logical Diagram for Selective Functionalization:

start This compound condition Reaction Conditions start->condition acidic Acidic (e.g., HClO₄) condition->acidic Protonates Amine basic Basic (e.g., Et₃N) condition->basic Deprotonates Alcohol (potential) o_product Selective O-Acylation/ O-Alkylation acidic->o_product n_product Predominant N-Acylation/ N-Alkylation basic->n_product s_enantiomer (2S)-enantiomer planar_intermediate Planar Intermediate s_enantiomer->planar_intermediate - H⁺ planar_intermediate->s_enantiomer r_enantiomer (2R)-enantiomer planar_intermediate->r_enantiomer protonation1 + H⁺ planar_intermediate->protonation1 protonation2 + H⁺ planar_intermediate->protonation2 base Base base->s_enantiomer amino_alcohol This compound hemiaminal Hemiaminal Intermediate amino_alcohol->hemiaminal carbonyl Aldehyde/Ketone (R₂C=O) carbonyl->hemiaminal oxazolidine Oxazolidine hemiaminal->oxazolidine - H₂O

References

Technical Support Center: Optimization of Reaction Conditions for (2S)-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (2S)-2-(methylamino)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, also known as (S)-N-methylalaninol.

Issue 1: Low Overall Yield

Potential Cause Suggested Solution
Incomplete reaction - Monitor reaction progress: Use TLC, GC, or HPLC to ensure the reaction has gone to completion before workup. - Increase reaction time: Some reactions, particularly enzymatic resolutions or those at lower temperatures, may require extended periods. - Increase temperature: For non-enzymatic reactions, cautiously increasing the temperature may improve the reaction rate. Note that this can sometimes lead to side reactions.
Side reactions - Control temperature: Overheating can lead to the formation of byproducts. Maintain the recommended temperature for the specific protocol. - Inert atmosphere: If using sensitive reagents like metal hydrides, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. - Purity of starting materials: Use high-purity starting materials to avoid introducing impurities that can catalyze side reactions.
Product loss during workup/purification - Optimize extraction: Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous layer. For amino alcohols, a basic pH is typically required to deprotonate the amine. - Choice of purification method: Silica gel chromatography can sometimes lead to product loss. Consider alternative purification methods like distillation or crystallization if applicable. For purification of a related compound, 2-METHYL-1-(METHYLAMINO)PROPAN-2-OL, silica gel column chromatography with a hexane/ethyl acetate gradient has been used.[1]

Issue 2: Poor Enantioselectivity (Low ee%)

Potential Cause Suggested Solution
Racemization of starting material or product - Avoid harsh conditions: Strong acids, bases, or high temperatures can cause racemization. Use milder conditions where possible. - Check chiral purity of starting material: Ensure the enantiomeric excess of your starting material (e.g., L-alanine) is high.
Ineffective chiral catalyst/auxiliary - Catalyst loading: Ensure the correct stoichiometric or catalytic amount of the chiral agent is used. - Catalyst deactivation: Some catalysts are sensitive to air or moisture. Handle them under appropriate inert conditions. - Screen different catalysts/auxiliaries: The choice of chiral ligand or auxiliary can be critical. Literature for similar transformations can provide guidance on effective options. Chiral amino alcohols themselves are often used as chiral auxiliaries.[2]
Suboptimal reaction conditions for asymmetric synthesis - Temperature: Lowering the reaction temperature can often improve enantioselectivity in asymmetric reactions. - Solvent: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. Experiment with different solvents.

Issue 3: Difficulty in Product Purification

Potential Cause Suggested Solution
Formation of closely related impurities - Optimize reaction conditions: Revisit the reaction parameters to minimize the formation of side products (see "Low Overall Yield"). - High-resolution chromatography: Use a longer column, a shallower solvent gradient, or a different stationary phase for better separation.
Product is highly water-soluble - Salt precipitation: If the product is in an aqueous layer, consider saturating the solution with a salt (e.g., NaCl) to decrease the product's solubility before extraction. - Continuous extraction: For highly polar products, continuous liquid-liquid extraction may be more effective than batch extractions.
Product forms an emulsion during extraction - Addition of brine: Adding a saturated NaCl solution can help to break up emulsions. - Filtration: Filtering the mixture through a pad of Celite or glass wool can sometimes resolve emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic strategies include:

  • Reduction of L-alanine derivatives: This is a popular method that starts from the readily available and chiral amino acid L-alanine. The carboxylic acid is typically reduced to the alcohol.

  • Reductive Amination: This involves the reaction of a suitable ketone or aldehyde with methylamine, followed by reduction of the intermediate imine. This method is versatile but may require careful control of the reducing agent to avoid side reactions.[3][4]

  • Asymmetric Synthesis: This can involve the asymmetric reduction of a prochiral ketone or the asymmetric addition of an organometallic reagent to an aldehyde, guided by a chiral catalyst.

  • Resolution of a racemic mixture: A racemic mixture of 2-(methylamino)propan-1-ol can be synthesized and then the desired (S)-enantiomer can be separated using a chiral resolving agent to form diastereomeric salts with different solubilities.

Q2: How can I best monitor the progress of my reaction?

A2: The choice of monitoring technique depends on the specific reaction. Thin-layer chromatography (TLC) is often the quickest method for qualitative monitoring. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are recommended. When using TLC for amino alcohols, it is often beneficial to add a small amount of base (e.g., triethylamine) to the eluent to reduce tailing.

Q3: What are some potential side products in the synthesis of this compound?

A3: Potential side products depend on the synthetic route. In reductive amination, over-alkylation of the amine can occur, leading to the formation of the tertiary amine.[4] During the reduction of L-alanine derivatives, incomplete reduction may leave starting material or intermediate aldehydes. If harsh conditions are used, racemization can lead to the formation of the (R)-enantiomer.

Q4: What is the significance of the chirality of this compound?

A4: this compound is a chiral building block, and its specific three-dimensional structure is often critical for the biological activity of the final pharmaceutical compound it is used to synthesize.[2] The (S)-configuration is derived from the natural amino acid L-alanine.[2] In many cases, one enantiomer of a drug is therapeutically active, while the other may be inactive or even cause undesirable side effects.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-aminopropan-1-ol from (S)-1-methoxy-2-propylamine (A related precursor)

This protocol is adapted from a patent for the synthesis of a closely related compound and should be adjusted and optimized for the synthesis of this compound.

Step 1: Hydrochloride Salt Formation and Ether Cleavage

  • Slowly add (S)-1-methoxy-2-propylamine (0.6 mol) to a 37% by weight aqueous hydrochloric acid solution (1.5 mol) while maintaining the temperature below 30°C.

  • Transfer the reaction mixture to an autoclave.

  • Heat the mixture to 135°C and stir for 4 hours. The autogenous pressure will be in the range of 19-30 bar.

  • Cool the reaction mixture to room temperature and decompress the autoclave.

  • Distill off the water to obtain the hydrochloride salt as a viscous oil.[5]

Step 2: Liberation of the Free Amino Alcohol

  • Dissolve the (S)-2-aminopropan-1-ol hydrochloride in water (100 ml).

  • With stirring and cooling, adjust the pH to approximately 12 using a 50% strength by weight aqueous NaOH solution.

  • Distill off the water under vacuum (5 mbar). Sodium chloride will precipitate.

  • Add methanol (100 ml) to the residue and filter to remove the precipitated salt.

  • Remove the methanol from the filtrate by distillation to yield (S)-2-aminopropan-1-ol.[5]

Quantitative Data from a Related Synthesis

The following table summarizes reaction conditions from a patent for the synthesis of (S)-2-aminopropan-1-ol, a related compound.

ParameterCondition 1Condition 2
Reactant (S)-1-methoxy-2-propylamine(S)-1-methoxy-2-propylamine
Reagent 37% aq. HCl37% aq. HCl
Temperature 135°C100°C (reflux)
Pressure 19-30 barAtmospheric
Reaction Time 4 hours48 hours
Yield >50% (of (S)-2-aminopropan-1-ol)Not specified
Enantiomeric Excess (ee) >99%>99%
Reference [5][5]

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Chemical Transformation cluster_product Intermediate/Product cluster_alkylation Further Modification cluster_final Final Product start L-Alanine Derivative reaction Reduction start->reaction product (2S)-2-(amino)propan-1-ol reaction->product alkylation Reductive Amination with Formaldehyde product->alkylation final_product This compound alkylation->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Reaction Yield incomplete_rxn Incomplete Reaction start->incomplete_rxn side_reactions Side Reactions start->side_reactions workup_loss Loss during Workup start->workup_loss monitor Monitor Progress (TLC/GC) incomplete_rxn->monitor Check inc_time_temp Increase Time/Temp incomplete_rxn->inc_time_temp Action control_temp Control Temperature side_reactions->control_temp Action inert_atm Use Inert Atmosphere side_reactions->inert_atm Action optimize_ph Optimize pH for Extraction workup_loss->optimize_ph Action alt_purification Alternative Purification workup_loss->alt_purification Action

References

Technical Support Center: Stereochemical Stability of (2S)-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the racemization of (2S)-2-(methylamino)propan-1-ol, also known as (S)-N-methylalaninol, during chemical reactions. Maintaining the stereochemical integrity of this chiral building block is critical for the desired pharmacological activity of target molecules.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments that can lead to the racemization of this compound.

Issue Potential Cause Recommended Action
Loss of Optical Purity After Reaction High Reaction Temperature: Elevated temperatures can provide the activation energy needed for epimerization.- Lower the reaction temperature. - If the reaction is too slow at lower temperatures, consider a more active catalyst or a longer reaction time.
Inappropriate Base: Strong, non-hindered bases can deprotonate the chiral center, especially if the amino group is part of an activated intermediate.[3]- Use a weaker or more sterically hindered base (e.g., pyridine instead of DIPEA). - Use the minimum stoichiometric amount of base required.
Unprotected Amino Group: The secondary amine can participate in side reactions or catalyze racemization.- Protect the methylamino group, for example, as a carbamate (e.g., Boc or Cbz). This reduces its nucleophilicity and basicity.[4]
Prolonged Reaction Times at High pH: Extended exposure to basic conditions increases the likelihood of racemization.- Monitor the reaction progress closely and work up the reaction as soon as it is complete. - Consider using a milder base or a buffered system if compatible with the reaction.
Inconsistent Enantiomeric Excess (ee%) Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates that may be involved in racemization pathways.- Screen different solvents. Aprotic solvents are often preferred. - Ensure the use of anhydrous solvents, as water can sometimes facilitate proton exchange.
Incompatible Reagents: Certain reagents, particularly for activating adjacent functional groups, can promote the formation of racemizable intermediates.- In amide coupling reactions, use additives like HOBt or HOAt to suppress racemization by minimizing the lifetime of highly reactive intermediates.[5]
Formation of Diastereomeric Impurities Racemization During Amide Coupling: When reacting this compound with a chiral carboxylic acid, racemization of either component will lead to diastereomers.- Optimize coupling conditions (base, solvent, temperature) as described above. - Activate the carboxylic acid in situ at low temperature in the presence of the amino alcohol to avoid prolonged exposure of the activated species.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for chiral amino alcohols like this compound?

A1: While a specific study on this compound is not extensively documented in publicly available literature, racemization in structurally similar compounds, such as N-protected amino acids, often proceeds through the formation of an activated intermediate.[1][3] For instance, during an amide coupling reaction where the amino group is acylated, a potential mechanism involves the formation of an oxazolone-like intermediate. The proton on the chiral carbon becomes acidic and can be abstracted by a base, leading to a planar, achiral intermediate. Subsequent reprotonation can occur from either face, resulting in a racemic mixture.

Q2: How do I choose the right protecting group for the methylamino functionality to prevent racemization?

A2: The choice of a protecting group is crucial. The ideal protecting group should be easy to introduce, stable under the reaction conditions, and readily removable without causing racemization.[6] Carbamate-based protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are excellent choices. They temporarily convert the amine into a less nucleophilic and less basic amide, which can help prevent its participation in side reactions that might lead to racemization.[4] The selection between Boc, Cbz, or other groups depends on the overall synthetic strategy and the orthogonality required with other protecting groups in the molecule.

Q3: Can the hydroxyl group of this compound influence racemization?

A3: The hydroxyl group itself is not directly attached to the chiral center, so its direct influence on racemization is less pronounced than that of the amino group. However, it can participate in intramolecular reactions. For example, under certain conditions, it could cyclize onto an activated group attached to the nitrogen, potentially influencing the stability and reactivity of the chiral center. Protecting the hydroxyl group (e.g., as a silyl ether or benzyl ether) can be considered if it is suspected to interfere with the desired reaction or contribute to side reactions.

Q4: Which analytical techniques are best for quantifying the enantiomeric purity of this compound and its products?

A4: Chiral chromatography is the most reliable method for determining enantiomeric excess (ee%).[1] Both chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with a suitable chiral stationary phase can effectively separate the (S) and (R) enantiomers, allowing for their quantification.[1] For reaction products, it is often necessary to derivatize the compound with a chiral resolving agent to form diastereomers that can be separated on a standard (achiral) column.

Quantitative Data on Racemization Prevention

While specific data for this compound is limited, the following table, adapted from a study on the racemization of N-acetyl-l-phenylalanine during TBTU-mediated amidation, illustrates the critical role of the base in preserving stereochemical integrity. This provides a valuable analogue for understanding how reaction conditions can be optimized.

EntryBase (equivalents)SolventTime (h)Diastereomeric Ratio (L:D)
1DIPEA (2.0)CH₂Cl₂2459:41
2DIPEA (1.0)CH₂Cl₂2467:33
3Pyridine (2.0)CH₂Cl₂24>99:1
42,6-Lutidine (2.0)CH₂Cl₂2493:7
Data adapted from a study on N-acetyl-l-phenylalanine amidation, which serves as a model for the effect of base selection on racemization.[3]

Experimental Protocols

Protocol 1: General Procedure for N-Protection of this compound with Boc Anhydride

This protocol describes the protection of the secondary amine to prevent its participation in side reactions and potential catalysis of racemization.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.2 eq) to the solution.

  • Slowly add a solution of Boc₂O (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling with Minimized Racemization

This protocol outlines a general procedure for coupling a carboxylic acid to the protected this compound, using conditions known to suppress racemization.

Materials:

  • N-protected this compound (e.g., N-Boc-(S)-N-methylalaninol)

  • Carboxylic acid

  • TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)

  • Pyridine

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM in a flask under an inert atmosphere.

  • Add TBTU (1.05 eq) to the solution.

  • Cool the mixture to 0 °C and add pyridine (2.0 eq).

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add a solution of N-protected this compound (1.1 eq) in the same anhydrous solvent.

  • Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by saturated aqueous NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting amide by flash column chromatography.

Visualizations

Racemization_Mechanism cluster_Achiral Achiral Intermediate cluster_Racemic Racemic Product Chiral (S)-Amino Alcohol Derivative (Activated) Achiral Planar Achiral Intermediate (Enolate/Aza-enolate) Chiral->Achiral - H⁺ Base Base (e.g., DIPEA) Racemic Racemic Mixture (S) and (R) enantiomers Achiral->Racemic + H⁺ Troubleshooting_Workflow Start Racemization Observed? ProtectN Protect Amino Group (e.g., Boc, Cbz) Start->ProtectN Yes LowerT Lower Reaction Temperature ProtectN->LowerT ChangeBase Switch to Weaker/ Hindered Base (e.g., Pyridine) LowerT->ChangeBase Additives Use Coupling Additives (e.g., HOBt) ChangeBase->Additives CheckPurity Re-analyze Enantiomeric Purity Additives->CheckPurity Success Problem Solved CheckPurity->Success Yes Failure Consult Further Literature CheckPurity->Failure No

References

Technical Support Center: Purification of (2S)-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (2S)-2-(methylamino)propan-1-ol, also known as (S)-N-methylalaninol. Our goal is to help you identify and remove impurities to achieve the desired purity for your research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized from the amino acid L-alanine.[1] Consequently, impurities may arise from the starting materials, intermediates, and side reactions during the synthesis process. The most common impurities include:

  • Starting Materials and Intermediates:

    • L-Alanine or its esters (e.g., L-alanine methyl ester hydrochloride)[2]

    • (S)-2-aminopropan-1-ol (L-alaninol - the unmethylated precursor)

  • Enantiomeric Impurity:

    • (R)-2-(methylamino)propan-1-ol (the opposite enantiomer)

  • Process-Related Impurities:

    • Residual solvents from synthesis and purification steps.

    • Reagents used in the methylation step.

    • Byproducts of the N-methylation reaction, which can sometimes lead to impurities.[3]

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining enantiomeric purity (the ratio of the desired (S)-enantiomer to the undesired (R)-enantiomer).[4]

  • Gas Chromatography (GC): Useful for quantifying volatile impurities, including residual solvents and some reaction byproducts. Chiral GC can also be employed for enantiomeric purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the main component and can detect and help identify structural impurities.

  • Mass Spectrometry (MS): Used in conjunction with GC or HPLC (GC-MS, LC-MS) to identify impurities by their mass-to-charge ratio.

Q3: What are the primary methods for purifying commercial this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities present. The most effective techniques are:

  • Fractional Distillation (under reduced pressure): Ideal for removing impurities with different boiling points, such as residual solvents and some reaction byproducts.

  • Recrystallization: A powerful technique for removing both soluble and insoluble impurities, and can sometimes improve enantiomeric purity.

  • Preparative Chromatography: While more resource-intensive, preparative chiral HPLC or SFC (Supercritical Fluid Chromatography) can be used for the highest purity requirements, effectively separating enantiomers and other closely related impurities.[5]

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of the product from an impurity.

  • Possible Cause: The boiling points of the product and the impurity are too close for effective separation with the current distillation setup.

  • Troubleshooting Steps:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).

    • Optimize Reflux Ratio: Increase the reflux ratio by insulating the distillation head. This allows for more vaporization-condensation cycles, improving separation.

    • Reduce Pressure: Lowering the vacuum will decrease the boiling points and may increase the boiling point difference between the product and the impurity.

Issue 2: The product is thermally decomposing during distillation.

  • Possible Cause: The distillation temperature is too high. Amino alcohols can be susceptible to degradation at elevated temperatures.

  • Troubleshooting Steps:

    • Use a Lower Vacuum: A high-vacuum pump can significantly lower the boiling point, allowing for distillation at a safer temperature.

    • Use a Wiped-Film Evaporator or Short-Path Distillation Apparatus: For highly sensitive compounds, these techniques minimize the time the compound spends at high temperatures.

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The solvent may also not be ideal.

  • Troubleshooting Steps:

    • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.

    • Slow Cooling: Insulate the flask to ensure a gradual decrease in temperature.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.

    • Add a Seed Crystal: Introduce a small crystal of the pure compound to initiate crystallization.

    • Change the Solvent System: Experiment with different solvents or solvent mixtures.

Issue 2: The purity of the product does not improve after recrystallization.

  • Possible Cause: The chosen solvent does not effectively differentiate between the product and the impurity (i.e., both are either too soluble or too insoluble). The impurity may also be co-crystallizing with the product.

  • Troubleshooting Steps:

    • Select a Different Solvent: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurity should remain either soluble or insoluble at all temperatures.

    • Perform a Second Recrystallization: A subsequent recrystallization from a different solvent system may remove the persistent impurity.

    • Pre-treat the Solution: If the impurity is colored or polar, you can try treating the hot solution with activated carbon before filtering and cooling.

Chiral HPLC Analysis

Issue 1: Poor resolution of the enantiomers.

  • Possible Cause: The chiral stationary phase (CSP), mobile phase, or other chromatographic parameters are not optimal.

  • Troubleshooting Steps:

    • Change the Chiral Stationary Phase: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for amino alcohols.

    • Optimize the Mobile Phase: Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). The addition of a small amount of an amine modifier (e.g., diethylamine) for basic compounds or an acidic modifier (e.g., trifluoroacetic acid) for acidic impurities can improve peak shape and resolution.

    • Adjust the Flow Rate: Lowering the flow rate can sometimes increase resolution.

    • Change the Temperature: Running the column at a lower temperature can enhance enantioselectivity.

Experimental Protocols

Model Protocol for Fractional Distillation

This protocol is a general guideline and should be optimized for your specific equipment and sample purity.

  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charge the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound. Add a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Heating: Gently heat the flask using a heating mantle or an oil bath.

  • Distillation:

    • Observe the condensation ring rising slowly up the column.

    • Collect any low-boiling fractions (likely residual solvents) in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Model Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Common solvent systems for amino alcohols include toluene, isopropanol/hexane, or ethyl acetate/hexane.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the product.

Model Protocol for Chiral HPLC Analysis
  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The optimal ratio may need to be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) onto the column.

  • Analysis: The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess (% ee) using the peak areas of the (S) and (R) enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity Achieved (Chemical)Typical Purity Achieved (Enantiomeric)Key AdvantagesKey Disadvantages
Fractional Distillation >99%No significant improvementEffective for removing volatile impurities and solvents. Scalable.Not effective for removing the (R)-enantiomer or non-volatile impurities.
Recrystallization >99.5%Can improve enantiomeric excessHighly effective for removing a wide range of impurities. Can be scaled up.Yield can be lower. Requires careful solvent selection.
Preparative Chiral HPLC >99.9%>99.9%Highest achievable purity. Separates enantiomers effectively.Expensive, time-consuming, and less scalable.

Visualizations

experimental_workflow cluster_purification Purification Workflow start Commercial this compound distillation Fractional Distillation start->distillation Remove Volatiles recrystallization Recrystallization distillation->recrystallization Further Purification prep_hplc Preparative Chiral HPLC distillation->prep_hplc For Highest Purity recrystallization->prep_hplc For Highest Purity pure_product High-Purity Product recrystallization->pure_product Final Product prep_hplc->pure_product

Caption: A typical workflow for the purification of commercial this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Impurity Removal start Impurity Detected check_bp Different Boiling Point? start->check_bp check_solubility Different Solubility? check_bp->check_solubility No distill Use Fractional Distillation check_bp->distill Yes check_enantiomer Is it the (R)-Enantiomer? check_solubility->check_enantiomer No recrystallize Use Recrystallization check_solubility->recrystallize Yes chiral_prep Use Preparative Chiral Chromatography check_enantiomer->chiral_prep Yes

Caption: A decision tree for selecting a purification method based on impurity type.

References

optimizing storage conditions to prevent degradation of (2S)-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing storage conditions and troubleshooting degradation issues for (2S)-2-(methylamino)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry place, protected from light. The container should be tightly sealed to prevent moisture absorption and oxidation. For extended storage, refrigeration (2-8 °C) is advisable.

Q2: I suspect my sample of this compound has degraded. What are the initial steps to confirm this?

A2: The first step is to analyze the purity of your sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a chiral column to ensure the enantiomeric purity is maintained. A change in the physical appearance of the sample (e.g., color change, precipitation) or the appearance of new peaks in the chromatogram are indicators of degradation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound, an amino alcohol, the most probable degradation pathways include oxidation, deamination, and reactions involving the hydroxyl group.

  • Oxidation: The secondary amine can be oxidized to form N-oxides or other related impurities. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid.

  • Deamination: The amino group can be removed, leading to the formation of an alcohol or other byproducts.

  • Esterification/Etherification: The hydroxyl group can react with acidic impurities or other molecules to form esters or ethers.

Q4: How can I monitor the stability of this compound in my formulation?

A4: A stability-indicating HPLC method is the most common and reliable way to monitor the stability of this compound in a formulation. This method should be able to separate the parent compound from all potential degradation products. Regular testing of samples stored under controlled conditions (as per ICH guidelines) will provide data on the stability profile.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of Purity/Appearance of New Peaks in HPLC Inappropriate storage conditions (exposure to light, heat, or air).Review storage conditions. Ensure the sample is stored in a tightly sealed, amber-colored vial at the recommended temperature.
Chemical incompatibility with other components in the formulation.Conduct compatibility studies with individual excipients to identify the source of the reaction.
Change in pH of the Solution Degradation of the amino alcohol, which can be basic, leading to the formation of acidic byproducts.Monitor the pH of the solution over time. A significant change in pH can indicate degradation.
Discoloration of the Sample Oxidation or other chemical reactions.Protect the sample from light and air. Consider adding an antioxidant to the formulation if compatible.

Illustrative Stability Data

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how stability data can be presented.

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition Time % Degradation Major Degradation Products (Hypothetical)
0.1 M HCl24 hours5%(2S)-2-aminopropan-1-ol
0.1 M NaOH24 hours2%Minimal degradation
3% H₂O₂12 hours15%(S)-1-hydroxypropan-2-one, N-methyl-N-((S)-1-hydroxypropan-2-yl)amine oxide
60°C48 hours8%(S)-2-(methylamino)propanal
Photostability (ICH Q1B)1.2 million lux hours3%Minor unidentified products

Table 2: Purity of this compound under Different Storage Conditions (Hypothetical Long-Term Stability)

Storage Condition Time (Months) Purity (%)
25°C / 60% RH099.8
399.5
699.1
40°C / 75% RH099.8
398.7
697.9
5°C099.8
699.7
1299.6

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal of a forced degradation study is to generate degradation products to develop and validate a stability-indicating analytical method.[1]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep the mixture at room temperature for 12 hours.

  • Thermal Degradation: Keep the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent) for enantiomeric purity and a C18 column for general purity analysis.

  • Mobile Phase: A gradient of a suitable buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Visualizations

Degradation_Pathways cluster_oxidation Oxidation cluster_deamination Deamination main This compound aldehyde (S)-2-(methylamino)propanal main->aldehyde [O] n_oxide N-methyl-N-((S)-1-hydroxypropan-2-yl)amine oxide main->n_oxide [O] amino_alcohol (2S)-2-aminopropan-1-ol main->amino_alcohol -CH3

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Degradation Suspected check_appearance Visual Inspection (Color, Clarity) start->check_appearance hplc_analysis Perform HPLC Analysis check_appearance->hplc_analysis compare_results Compare with Reference Standard hplc_analysis->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed investigate_storage Investigate Storage Conditions (Temp, Light, Container) degradation_confirmed->investigate_storage Yes end Resolution degradation_confirmed->end No check_compatibility Check Formulation Compatibility investigate_storage->check_compatibility implement_capa Implement Corrective and Preventive Actions (CAPA) check_compatibility->implement_capa implement_capa->end

Caption: Troubleshooting workflow for suspected degradation.

Experimental_Workflow cluster_stress Apply Stress Conditions start Start Forced Degradation Study prep_solution Prepare Stock Solution (1 mg/mL) start->prep_solution acid Acidic (0.1M HCl, 60°C) prep_solution->acid base Basic (0.1M NaOH, 60°C) prep_solution->base oxidative Oxidative (3% H₂O₂, RT) prep_solution->oxidative thermal Thermal (60°C) prep_solution->thermal photo Photolytic (ICH Q1B) prep_solution->photo sampling Collect Samples at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data_analysis Analyze Data & Identify Degradants hplc->data_analysis end Report Findings data_analysis->end

Caption: Experimental workflow for a forced degradation study.

References

troubleshooting poor resolution in the chiral separation of propanolamine isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of propanolamine isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the enantioseparation of these compounds.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving poor resolution in the chiral separation of propanolamine isomers.

Issue: Poor or No Enantiomeric Resolution
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Chiral Stationary Phase (CSP) Consult literature for CSPs known to be effective for propanolamine isomers (e.g., polysaccharide-based, cyclodextrin-based, macrocyclic glycopeptide-based).[1][2][3] If possible, screen different CSPs.Identification of a suitable CSP that provides some initial separation.
Suboptimal Mobile Phase Composition 1. Adjust Organic Modifier: Vary the ratio of the organic modifier (e.g., ethanol, isopropanol, acetonitrile) in the mobile phase.[4][5] 2. Add or Optimize Additives: For basic propanolamines, add a basic modifier like triethylamine (TEA) or diethylamine (DEA) (typically 0.1-0.5%).[5][6][7][8] An acidic modifier like acetic or formic acid may also be necessary to improve peak shape and selectivity.[6][7]Improved peak shape and increased separation between enantiomers.
Incorrect Temperature Systematically vary the column temperature. Both increases and decreases in temperature can impact resolution, and the optimal temperature is compound and method-specific.[1][9][10]Determination of the optimal temperature for maximal resolution.
Low Flow Rate Decrease the flow rate. Lower flow rates can increase efficiency and improve resolution, especially for complex chiral separations.Sharper peaks and better separation.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution.

TroubleshootingWorkflow cluster_0 Start cluster_1 Step 1: Evaluate Stationary Phase cluster_2 Step 2: Optimize Mobile Phase cluster_3 Step 3: Optimize Physical Parameters cluster_4 End Start Poor or No Resolution CSP Is the CSP appropriate for propanolamine isomers? Start->CSP SelectCSP Select a recommended CSP (e.g., polysaccharide, cyclodextrin) CSP->SelectCSP No MobilePhase Is the mobile phase optimized? CSP->MobilePhase Yes SelectCSP->MobilePhase AdjustModifier Adjust organic modifier ratio MobilePhase->AdjustModifier No Parameters Are physical parameters optimized? MobilePhase->Parameters Yes Additives Add/optimize basic/acidic additives AdjustModifier->Additives Additives->Parameters Temperature Vary column temperature Parameters->Temperature No End Resolution Achieved Parameters->End Yes FlowRate Decrease flow rate Temperature->FlowRate FlowRate->End ExperimentalWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis PrepMobilePhase Prepare Mobile Phase (n-heptane/ethanol/DEA) Equilibrate Equilibrate Column PrepMobilePhase->Equilibrate PrepStandards Prepare Racemic and Enantiomer Standards InjectRacemate Inject Racemic Standard PrepStandards->InjectRacemate InjectEnantiomer Inject S(-)-Enantiomer Standard PrepStandards->InjectEnantiomer Equilibrate->InjectRacemate CheckResolution Check Resolution (Rs >= 1.5) InjectRacemate->CheckResolution ConfirmElution Confirm Elution Order InjectEnantiomer->ConfirmElution CheckResolution->PrepMobilePhase No (Optimize) CheckResolution->InjectEnantiomer Yes AnalyzeSamples Analyze Unknown Samples ConfirmElution->AnalyzeSamples

References

Technical Support Center: Solubility Enhancement for (2S)-2-(methylamino)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with (2S)-2-(methylamino)propan-1-ol derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives showing poor aqueous solubility?

A1: Poor solubility in this class of compounds, which are amino alcohols, often stems from their molecular structure. Key factors include high lipophilicity ("grease-ball" molecules) and strong crystal lattice energy ("brick-dust" molecules) that prevent water molecules from effectively surrounding and dissolving the compound.[1] The presence of the basic methylamino group means that solubility is highly dependent on pH. At neutral or basic pH, the molecule is often in its less soluble, non-ionized form.

Q2: What is the most straightforward first step to try and improve the solubility of my derivative?

A2: For ionizable compounds like this compound derivatives, the simplest and often most effective initial approach is pH adjustment.[2][3] Since these molecules contain a basic amine group, decreasing the pH of the aqueous medium will protonate the amine, forming a more soluble cationic species. Performing a pH-solubility profile is a critical first experiment to understand your compound's behavior.

Q3: How do I choose between the main solubility enhancement strategies like salt formation, prodrug synthesis, or formulation approaches?

A3: The choice depends on several factors including the physicochemical properties of your derivative, the intended application (e.g., oral vs. parenteral administration), and the stage of drug development. The diagram below provides a general decision-making workflow.

G start Start: Poorly Soluble Derivative check_ionizable Is the compound ionizable? start->check_ionizable ph_adjust Strategy 1: pH Adjustment check_ionizable->ph_adjust Yes check_handles Are there suitable functional groups for derivatization? check_ionizable->check_handles No salt_form Strategy 2: Salt Formation ph_adjust->salt_form If insufficient salt_form->check_handles If insufficient or unstable end_soluble Solubility Goal Achieved salt_form->end_soluble If successful prodrug Strategy 3: Prodrug Approach check_handles->prodrug Yes formulation Strategy 4: Formulation Approaches (Co-solvents, Cyclodextrins, etc.) check_handles->formulation No prodrug->formulation If cleavage is problematic prodrug->end_soluble If successful formulation->end_soluble

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides

Issue 1: pH Adjustment & Precipitation

Q: My compound dissolves at low pH but crashes out of solution when the pH is raised towards neutral. How can I maintain solubility?

A: This is expected behavior for a basic compound. The protonated form is soluble, but as the pH rises above the compound's pKa, it converts to the less soluble free base.

Troubleshooting Steps:

  • Determine the pKa: Precisely measure the pKa of your derivative. This will help you predict the pH range where it will be soluble.

  • Buffer Selection: Formulate your solution using a buffer system that maintains the pH well below the pKa.[3]

  • Salt Formation: If the desired formulation pH must be near neutral, forming a stable salt is the recommended next step. Salt formation can significantly increase the aqueous solubility compared to the free base.[4][5] Approximately 50% of marketed small molecule drugs are administered in their salt form.[6]

Issue 2: Suboptimal Salt Screening Results

Q: I have created several salts of my derivative, but the increase in solubility is minimal or the salts are unstable. What should I do?

A: Not all salt forms yield a significant solubility advantage, and issues like disproportionation or high hygroscopicity can arise.[6]

Troubleshooting Steps:

  • Expand Counter-ion Screen: Ensure you have tried a diverse range of pharmaceutically acceptable counter-ions (see table below). Consider both simple inorganic acids (e.g., HCl, H₂SO₄) and organic acids (e.g., mesylate, tosylate, citrate).[6]

  • Analyze the Solid Form: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm you have formed a new, crystalline salt and not just a physical mixture or an unstable amorphous form. The formation of stable crystal forms can sometimes pose a problem due to high lattice energy.[2]

  • Consider Co-crystals: If salt formation is consistently problematic, co-crystallization is a valuable alternative. Co-crystals are multi-component crystals where the components are not ionized. This approach can be used for nearly every API and avoids issues like disproportionation.[6]

Counter-ion SourceExampleCommon Use / Properties
Inorganic Acids Hydrochloric Acid (HCl)Commonly used, often forms crystalline salts.[6]
Sulfuric Acid (H₂SO₄)Can form stable salts, may result in different stoichiometry.[6]
Phosphoric Acid (H₃PO₄)Can be used to form phosphate salts, potentially improving solubility.[7]
Organic Acids Methanesulfonic AcidForms Mesylate salts, often improves solubility and stability.
p-Toluenesulfonic AcidForms Tosylate salts, can improve crystallinity.[6]
Citric AcidA triprotic acid, allows for different salt ratios and can chelate metals.
Tartaric AcidA chiral acid, useful for resolution of racemic mixtures and salt formation.

Caption: Table of common counter-ions for salt formation of basic drugs.

G cluster_prep Preparation & Screening cluster_analysis Analysis & Selection start Select Diverse Counter-ions dissolve Dissolve API & Counter-ion in Suitable Solvent start->dissolve crystallize Induce Crystallization (e.g., slow evaporation, anti-solvent addition) dissolve->crystallize isolate Isolate & Dry Solid Material crystallize->isolate xrd Solid-State Analysis (XRPD, DSC, TGA) isolate->xrd sol_test Kinetic & Equilibrium Solubility Testing xrd->sol_test stability Hygroscopicity & Chemical Stability sol_test->stability select Select Optimal Salt Form stability->select

Caption: Experimental workflow for a typical salt screening process.
Issue 3: Ineffective Cyclodextrin Complexation

Q: I am using hydroxypropyl-β-cyclodextrin (HP-β-CD) to complex my derivative, but the solubility enhancement is lower than expected. What factors could be at play?

A: While cyclodextrins are effective solubilizers that encapsulate hydrophobic molecules in their central cavity, the efficiency of complexation depends on a good size/shape fit between the drug (guest) and the cyclodextrin (host).[8]

Troubleshooting Steps:

  • Vary the Cyclodextrin Type: HP-β-CD is a common starting point, but other cyclodextrins may provide a better fit. Test other derivatives like β-cyclodextrin (β-CD), γ-cyclodextrin (γ-CD), or sulfobutylether-β-cyclodextrin (SBE-β-CD).[9][10]

  • Optimize the Stoichiometry: Perform a phase-solubility study to determine the binding constant and ideal drug:cyclodextrin ratio. This helps avoid using excessive amounts of cyclodextrin, which can have its own toxicological concerns.[11]

  • Consider Co-solvents: The addition of a small amount of a co-solvent (e.g., ethanol, propylene glycol) can sometimes have a synergistic effect on solubility. However, be aware that in some cases, co-solvents can also destabilize the complex, so this must be evaluated experimentally.[9][10]

Caption: Encapsulation of a drug derivative within a cyclodextrin molecule.
Issue 4: Prodrug Bioreversion Problems

Q: I synthesized a phosphate ester prodrug of my amino alcohol to improve solubility. The solubility is great, but it doesn't release the active parent drug in vitro. What can I do?

A: This indicates that the prodrug is too stable and is not being cleaved by the target enzymes (e.g., alkaline phosphatases). The design of the linker between the drug and the promoiety is critical for successful bioreversion.[12]

Troubleshooting Steps:

  • Modify the Linker: The chemical stability of the promoiety-linker bond is key. If a direct phosphate ester is too stable, consider introducing a linker that is more susceptible to enzymatic cleavage or one that undergoes a spontaneous chemical breakdown after an initial enzymatic step.[13] For example, an N-phosphonooxymethyl prodrug releases the parent drug after an initial dephosphorylation.[14]

  • Change the Promoety: While phosphate esters are common for targeting phosphatases, other promoieties can be used. For the hydroxyl group, you could synthesize PEGylated prodrugs or amino acid conjugates.[12] For the amine group, N-acyl derivatives can be explored.[13]

  • Evaluate Different Enzyme Systems: Ensure your in vitro assay contains the relevant enzymes for cleavage. The susceptibility of derivatives to enzymatic hydrolysis can vary widely.[12] Test in different biological media, such as 80% human plasma, which contains a broad range of esterases and other enzymes.[12]

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination
  • Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., HCl, phosphate, borate buffers).

  • Incubation: Add an excess amount of the this compound derivative to a vial containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling & Analysis: Withdraw a sample from each vial and filter it through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC-UV.

  • Plotting: Plot the measured solubility (e.g., in mg/mL or µM) on a logarithmic scale against the measured pH of each solution.

Protocol 2: Cyclodextrin Phase-Solubility Study (Kneading Method)
  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Complexation (Kneading): For each concentration, prepare a paste of the cyclodextrin with a small amount of water. Add an excess amount of the drug derivative and grind the paste thoroughly in a mortar.[15]

  • Equilibration: Transfer the resulting paste to a vial, add the corresponding cyclodextrin solution, and shake at a constant temperature until equilibrium is reached (24-72 hours).

  • Analysis: Sample, filter, and quantify the drug concentration in the supernatant as described in the pH-solubility protocol.

  • Diagram Plotting: Plot the solubility of the drug against the concentration of the cyclodextrin. The shape of the curve (e.g., Aₗ-type) and its slope can be used to determine the stability constant (Kₛ) of the inclusion complex.[9]

References

Technical Support Center: Managing Exothermic Reactions of (2S)-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S)-2-(methylamino)propan-1-ol, with a focus on managing its exothermic reactions.

Disclaimer

The information provided here is for guidance only and should not replace a thorough risk assessment for your specific experimental conditions. Always consult your institution's safety protocols and relevant Safety Data Sheets (SDS) before commencing any work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a chiral amino alcohol.[1][2] While specific reactivity data for this exact molecule is limited in publicly available literature, analogous compounds like 2-Amino-2-methyl-1-propanol are classified as combustible liquids that can form explosive mixtures with air upon intense heating. The primary hazards stem from its potential to undergo exothermic reactions, which, if not properly controlled, could lead to a runaway reaction, causing a rapid increase in temperature and pressure.[3] The compound itself is also classified as causing skin irritation and serious eye damage.[4]

Q2: Which common reactions involving this compound are likely to be exothermic?

A2: Reactions involving the amine and alcohol functional groups are the most likely to be exothermic. These include, but are not limited to:

  • N-alkylation: The reaction of the secondary amine with an alkylating agent is a common and often highly exothermic process.[5][6]

  • Reactions with strong acids: Neutralization reactions are always exothermic.

  • Reactions with epoxides: The ring-opening of epoxides by amines is a well-known exothermic reaction used to synthesize β-amino alcohols.[7]

  • Reactions with isocyanates: The formation of ureas from amines and isocyanates is typically a rapid and exothermic reaction.

  • Oxidation of the alcohol: Oxidation of the primary alcohol to an aldehyde or carboxylic acid can be exothermic depending on the oxidizing agent used.

Q3: What is a runaway reaction and how can it occur with this compound?

A3: A runaway reaction is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal. This leads to an exponential increase in temperature and pressure, potentially resulting in vessel rupture, explosion, and fire.[3] For this compound, a runaway scenario could be triggered by:

  • Improper reagent addition: Adding a reactive reagent (e.g., an alkylating agent) too quickly.

  • Cooling failure: Malfunction of a cooling bath or jacketed reactor.

  • Incorrect stoichiometry: Using an excess of a highly reactive reagent.

  • Inadequate mixing: Poor agitation can lead to localized "hot spots" where the reaction accelerates uncontrollably.

  • Scale-up issues: A reaction that is manageable on a small scale may become uncontrollable upon scale-up due to a decrease in the surface-area-to-volume ratio, which reduces heat dissipation efficiency.

Q4: How can I monitor the progress of a reaction involving this compound to ensure it is under control?

A4: Monitoring reaction progress is crucial for safety. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for monitoring the consumption of starting materials and the formation of products and byproducts.[8] This allows for the determination of reaction kinetics and ensures the reaction is proceeding as expected.

  • Gas Chromatography (GC): For volatile components, GC can be used to monitor the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR or periodic sampling can provide detailed information about the reaction mixture's composition.

  • Infrared (IR) Spectroscopy: In-situ IR can track the disappearance of reactant functional groups and the appearance of product functional groups.

  • Temperature and Pressure Monitoring: Continuous monitoring of the internal reaction temperature and pressure is the most direct way to detect the onset of an uncontrolled exotherm.

Troubleshooting Guides

Issue 1: Unexpected Temperature Increase During Reagent Addition
Symptom Possible Cause Immediate Action Preventative Measure
The internal temperature of the reaction rises rapidly and exceeds the set point during the addition of a reagent.1. Reagent addition rate is too high. 2. Cooling is insufficient. 3. Concentration of reactants is too high.1. Immediately stop the reagent addition. 2. Increase cooling capacity (e.g., lower bath temperature, increase coolant flow). 3. If the temperature continues to rise, be prepared to quench the reaction with a pre-determined quenching agent.1. Determine the heat of reaction through calorimetry studies before scaling up. 2. Add the reactive reagent slowly and in a controlled manner, monitoring the internal temperature closely. 3. Ensure the cooling system is adequate for the scale and exothermicity of the reaction. 4. Consider using a more dilute solution of the reactants.
Issue 2: Reaction Fails to Initiate, Followed by a Sudden, Rapid Exotherm
Symptom Possible Cause Immediate Action Preventative Measure
After adding a portion or all of a reagent, the reaction does not start as expected. Then, after an induction period, the reaction begins abruptly with a rapid temperature and pressure increase.1. Accumulation of unreacted starting material due to a delayed initiation. 2. Presence of an inhibitor in one of the reagents. 3. Insufficient mixing to initiate the reaction.1. Do not add more reagent. 2. Increase cooling to maximum capacity. 3. Be prepared for an emergency shutdown and quench.1. Ensure all reagents are of the correct purity and free of inhibitors. 2. Add a small portion of the initiating reagent first and confirm the reaction has started before adding the remainder. 3. Ensure adequate agitation throughout the reaction.
Issue 3: Localized Hotspots and Poor Reproducibility
Symptom Possible Cause Immediate Action Preventative Measure
The reaction temperature is not uniform throughout the vessel, and the reaction outcome is inconsistent between batches.1. Inadequate mixing or stirring. 2. Formation of a viscous slurry or solid precipitate that hinders heat transfer.1. Increase the stirring speed if safe to do so. 2. If solids are forming, consider using a different solvent or a higher solvent volume.1. Select an appropriate stirrer type and speed for the reaction scale and viscosity. 2. Perform solubility studies to ensure all components remain in solution under the reaction conditions.

Quantitative Data

Due to the limited availability of specific thermochemical data for this compound in the public domain, the following table provides representative data for a related compound, 2-Amino-2-methyl-1-propanol, to illustrate the type of information that is critical for a thorough hazard assessment. It is strongly recommended that researchers obtain specific data for their exact reaction system through experimental means such as reaction calorimetry.

ParameterValue (for 2-Amino-2-methyl-1-propanol)Significance for Exothermic Reaction Management
Flash Point172 °F (78 °C)[8]Indicates the temperature at which the liquid can produce enough flammable vapor to be ignited in the air. A low flash point increases the fire hazard.
Boiling Point329 °F (165 °C)The boiling point of the solvent and reactants will influence the maximum temperature a reaction can reach at atmospheric pressure. A runaway reaction can easily exceed the boiling point, leading to a rapid pressure increase.
Autoignition TemperatureNot readily availableThe minimum temperature at which the substance will ignite without an external ignition source.
Heat of Reaction (ΔHrxn)Highly reaction-dependent. Must be determined experimentally. This is the most critical parameter for assessing the potential for a thermal runaway. A high heat of reaction indicates a large amount of energy will be released.
Adiabatic Temperature Rise (ΔTad)Can be calculated from the heat of reaction and the heat capacity of the reaction mixture.This represents the maximum temperature the reaction could reach if all the generated heat is contained within the system (no heat loss). A high ΔTad is a strong indicator of a high hazard potential.

Experimental Protocols

Protocol 1: Small-Scale Exotherm Test

Objective: To qualitatively assess the exothermic potential of a reaction on a small scale before proceeding to a larger scale.

Materials:

  • This compound

  • Reactant of interest

  • Solvent

  • Small reaction vessel (e.g., a vial or small round-bottom flask) with a magnetic stirrer

  • Digital thermometer with a probe

  • Cooling bath (e.g., ice-water)

Procedure:

  • Set up the reaction vessel in the cooling bath.

  • Charge the vessel with this compound and the solvent.

  • Begin stirring and allow the solution to reach the desired starting temperature.

  • Slowly add a small, known amount of the second reactant.

  • Carefully monitor the temperature. A rapid temperature increase of more than a few degrees indicates a significant exotherm.

  • If a significant exotherm is observed, proceed with extreme caution and consider a more detailed analysis using reaction calorimetry before scaling up.

Protocol 2: Reaction Monitoring by HPLC

Objective: To quantitatively track the progress of the reaction to ensure it is proceeding as expected and to detect any deviations that might indicate a loss of control.

Methodology:

  • Develop an HPLC method:

    • Select a suitable column (e.g., C18 reverse-phase).

    • Determine an appropriate mobile phase to achieve good separation of reactants, products, and any potential byproducts. A typical mobile phase for a related compound involves acetonitrile and water with a modifier like phosphoric or formic acid.[8]

    • Establish a detection wavelength using a UV detector.

  • Prepare a calibration curve:

    • Prepare standard solutions of known concentrations for all key components (starting materials and products).

    • Inject these standards into the HPLC to generate a calibration curve that relates peak area to concentration.

  • Sample the reaction:

    • At regular intervals during the reaction, carefully withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot to stop it from proceeding further (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the sample to a known volume.

  • Analyze the sample:

    • Inject the prepared sample into the HPLC.

    • Use the calibration curves to determine the concentration of each component at that time point.

  • Plot the data:

    • Plot the concentration of reactants and products as a function of time. This will provide the reaction profile and allow for the calculation of the reaction rate. Any unexpected deviation from a smooth curve could indicate a problem.

Visualizations

TroubleshootingWorkflow start Unexpected Temperature Rise stop_addition Stop Reagent Addition Immediately start->stop_addition increase_cooling Increase Cooling Capacity stop_addition->increase_cooling monitor_temp Monitor Temperature increase_cooling->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing continue_monitoring Continue Monitoring temp_decreasing->continue_monitoring Yes temp_increasing Temperature Still Increasing? temp_decreasing->temp_increasing No temp_stable Temperature Stable? continue_monitoring->temp_stable temp_stable->continue_monitoring No resume_slowly Resume Addition Slowly with Caution temp_stable->resume_slowly Yes temp_increasing->monitor_temp No prepare_quench Prepare to Quench Reaction temp_increasing->prepare_quench Yes quench Quench Reaction prepare_quench->quench emergency_shutdown Emergency Shutdown quench->emergency_shutdown

Caption: Troubleshooting workflow for an unexpected temperature increase.

RunawayReactionPathway initiating_event Initiating Event (e.g., Cooling Failure, Rapid Addition) heat_generation Heat Generation > Heat Removal initiating_event->heat_generation temp_increase Temperature Increase heat_generation->temp_increase rate_increase Reaction Rate Increases (Arrhenius Law) temp_increase->rate_increase rate_increase->heat_generation Accelerates positive_feedback Positive Feedback Loop rate_increase->positive_feedback pressure_increase Pressure Increase (Vaporization of Solvent/Reagents) positive_feedback->pressure_increase Leads to secondary_decomposition Secondary Decomposition Reactions positive_feedback->secondary_decomposition Can trigger runaway Runaway Reaction pressure_increase->runaway gas_generation Gas Generation secondary_decomposition->gas_generation gas_generation->pressure_increase Contributes to

Caption: Signaling pathway of a potential runaway reaction.

References

Validation & Comparative

A Comparative Guide to (2S)- and (2R)-2-(Methylamino)propan-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. Chiral auxiliaries and ligands play a pivotal role in this endeavor, guiding reactions to selectively produce one enantiomer over its mirror image. Among the vast arsenal of chiral building blocks, amino alcohols derived from natural sources are particularly valuable due to their inherent chirality and bifunctional nature. This guide provides a comparative overview of the (2S) and (2R) enantiomers of 2-(methylamino)propan-1-ol, also known as N-methylalaninol, in the context of asymmetric synthesis.

Introduction to (2S)- and (2R)-2-(Methylamino)propan-1-ol

(2S)-2-(Methylamino)propan-1-ol is a chiral amino alcohol structurally derived from the naturally occurring amino acid L-alanine.[1] Its enantiomer, (2R)-2-(methylamino)propan-1-ol, is derived from D-alanine. This inherent chirality, coupled with the presence of both a hydroxyl and a secondary amino group, makes these molecules attractive candidates for applications in asymmetric synthesis, primarily as chiral auxiliaries or as precursors for more complex chiral ligands.[1]

The fundamental principle of asymmetric synthesis relies on the temporary introduction of a chiral element to a prochiral substrate. This chiral element, be it an auxiliary, ligand, or catalyst, creates a diastereomeric transition state that favors the formation of one enantiomer of the product over the other. The choice between the (2S) and (2R) enantiomer of a chiral auxiliary or ligand is critical, as it typically dictates the absolute configuration of the newly formed stereocenter. In theory, the use of this compound should lead to the formation of a product with a specific chirality, while the use of its (2R) enantiomer under identical conditions should yield the opposite enantiomer of the product.

Application in Asymmetric Synthesis: A Theoretical Comparison

When employed as a chiral auxiliary, the amino alcohol is covalently attached to the substrate. The stereocenter of the auxiliary then directs the approach of a reagent to one of the two prochiral faces of the substrate, leading to a diastereoselective reaction. For instance, in the alkylation of an enolate derived from an amide of this compound, the bulky groups around the chiral center would shield one face of the enolate, forcing the electrophile to attack from the less hindered face. The use of the (2R)-enantiomer would result in the opposite facial bias, leading to the formation of the enantiomeric product.

Similarly, when these amino alcohols are used to synthesize chiral ligands for metal-catalyzed reactions, the (2S) and (2R) enantiomers of the ligand will generate enantiomeric catalytic species. These catalysts will then produce enantiomeric products. For example, in the enantioselective addition of a nucleophile to an aldehyde, a catalyst derived from the (2S)-amino alcohol would favor the formation of the (R)- or (S)-product, while the catalyst derived from the (2R)-amino alcohol would favor the formation of the opposite enantiomer.

Experimental Data: A Noteworthy Gap in the Literature

Despite the theoretical understanding of how (2S)- and (2R)-2-(methylamino)propan-1-ol should behave in asymmetric synthesis, a comprehensive search of scientific databases did not yield any studies that directly compare the two enantiomers under the same reaction conditions with quantitative data on yields and enantioselectivities. The majority of the available literature focuses on the application of the more readily available (2S)-enantiomer, derived from the natural L-alanine.

This lack of direct comparative data represents a significant gap in the literature and highlights an opportunity for further research. Such a study would be invaluable for chemists seeking to select the appropriate chiral auxiliary or ligand precursor to achieve a desired stereochemical outcome.

Logical Workflow for a Comparative Study

To address this gap, a logical experimental workflow could be designed to directly compare the efficacy of (2S)- and (2R)-2-(methylamino)propan-1-ol in a well-established asymmetric transformation.

G cluster_0 Preparation of Chiral Auxiliaries cluster_1 Asymmetric Reaction cluster_2 Analysis and Comparison S_Aux This compound S_Amide (S)-Amide Auxiliary S_Aux->S_Amide R_Aux (2R)-2-(methylamino)propan-1-ol R_Amide (R)-Amide Auxiliary R_Aux->R_Amide Substrate Prochiral Substrate (e.g., Carboxylic Acid) Substrate->S_Amide Substrate->R_Amide Reaction_S Diastereoselective Reaction (e.g., Alkylation) S_Amide->Reaction_S Reaction_R Diastereoselective Reaction (e.g., Alkylation) R_Amide->Reaction_R Cleavage_S Auxiliary Cleavage Reaction_S->Cleavage_S Cleavage_R Auxiliary Cleavage Reaction_R->Cleavage_R Product_S Enantiomer S Cleavage_S->Product_S Product_R Enantiomer R Cleavage_R->Product_R Analysis Yield and ee Determination (HPLC, NMR) Product_S->Analysis Product_R->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: Workflow for comparing (2S)- and (2R)-2-(methylamino)propan-1-ol as chiral auxiliaries.

Hypothetical Experimental Protocol

The following is a hypothetical experimental protocol for a comparative study based on the logical workflow.

1. Synthesis of Chiral Amide Auxiliaries:

  • Reaction: Couple this compound and (2R)-2-(methylamino)propan-1-ol separately with a prochiral carboxylic acid (e.g., propanoic acid) using a standard coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Purification: Purify the resulting (S)- and (R)-amides by column chromatography.

2. Diastereoselective Alkylation:

  • Enolate Formation: Treat each amide separately with a strong base like lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) to form the corresponding lithium enolate.

  • Alkylation: Add an electrophile (e.g., benzyl bromide) to each enolate solution and allow the reaction to proceed.

  • Work-up: Quench the reactions with a saturated aqueous solution of ammonium chloride and extract the products.

3. Auxiliary Cleavage and Product Analysis:

  • Hydrolysis: Cleave the chiral auxiliary from the alkylated products by acidic or basic hydrolysis to yield the corresponding chiral carboxylic acids.

  • Yield Determination: Determine the isolated yield of the chiral carboxylic acid for both the (S)- and (R)-auxiliary routes.

  • Enantiomeric Excess (ee) Determination: Analyze the enantiomeric excess of the chiral carboxylic acid products using chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral resolving agent followed by nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

(2S)- and (2R)-2-(methylamino)propan-1-ol hold significant potential as versatile chiral building blocks in asymmetric synthesis. While theoretical principles strongly suggest that they should provide enantiocomplementary results when used as chiral auxiliaries or in the synthesis of chiral ligands, there is a clear absence of direct experimental comparisons in the scientific literature. The proposed experimental workflow provides a framework for researchers to conduct such a comparative study, which would be a valuable contribution to the field of asymmetric synthesis and aid in the rational design of stereoselective reactions. For drug development professionals, a clear understanding of how to access both enantiomers of a chiral molecule is crucial for structure-activity relationship studies and the development of stereochemically pure active pharmaceutical ingredients.

References

comparative analysis of (2S)-2-(methylamino)propan-1-ol and other chiral amino alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, serving as indispensable tools for the creation of enantiomerically pure molecules. Their utility as chiral ligands, auxiliaries, and synthons is critical in the pharmaceutical and agrochemical industries, where the specific three-dimensional arrangement of a molecule can dictate its biological activity. This guide provides a comparative analysis of (2S)-2-(methylamino)propan-1-ol against other prominent chiral amino alcohols, focusing on their application in the enantioselective addition of organozinc reagents to aldehydes—a benchmark reaction for assessing catalyst performance.

Introduction to this compound

This compound, also known as (S)-N-methylalaninol, is a chiral amino alcohol derived from the natural amino acid L-alanine. Its structure features a primary alcohol and a secondary amine on a simple propane backbone, with a single stereocenter at the C-2 position. This simplicity, combined with its ready availability from the chiral pool, makes it an attractive candidate for applications in asymmetric synthesis. It is primarily utilized as a chiral building block or as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemistry of a subsequent reaction.[1]

Chiral Amino Alcohols for Comparison

For a robust comparison, we will evaluate this compound against other widely used chiral amino alcohols in the context of asymmetric catalysis. These include:

  • (-)-N-Methylephedrine: A naturally derived amino alcohol that has been extensively studied and successfully applied in a wide range of asymmetric reactions.

  • N-Butylnorephedrine: A derivative of norephedrine, another readily available chiral amino alcohol.

  • Camphor-derived β-amino alcohols: A class of ligands synthesized from the inexpensive and naturally abundant chiral ketone, camphor.

The performance of these chiral ligands is most commonly evaluated in the enantioselective addition of diethylzinc to aldehydes, a classic carbon-carbon bond-forming reaction. The goal is to produce a chiral secondary alcohol with high yield and high enantiomeric excess (ee).

Data Presentation: Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral LigandLigand Loading (mol%)Yield (%)Enantiomeric Excess (ee %)Product ConfigurationReference
N-Butylnorephedrine (polymer supported)Not specified9595(S)[2]
Camphor-derived β-hydroxy oxazolineNot specified88-98up to 96(R)[3]
(1S,2R)-N,N-diallyl-norephedrine29697(S)[4]
Pinane-based 1,4-amino alcoholNot specifiedup to 9994Not specified[3]
Thiazolidine-based amino alcohol10>9992(S)

Mandatory Visualization

Below are diagrams illustrating the catalytic cycle for the addition of diethylzinc to an aldehyde catalyzed by a generic chiral amino alcohol and a typical experimental workflow.

Catalytic_Cycle Catalytic Cycle of Diethylzinc Addition cluster_reactants Inputs Et2Zn Diethylzinc Active_Catalyst Chiral Zinc-Alkoxide Catalyst [LZnEt] Et2Zn->Active_Catalyst Aldehyde R-CHO TS Transition State Assembly [LZn(Et)(RCHO)] Aldehyde->TS Ligand Chiral Amino Alcohol (L*) Ligand->Active_Catalyst Reacts with Et2Zn Active_Catalyst->TS Coordinates Aldehyde Product_Complex Zinc-Alkoxide Product Complex TS->Product_Complex Ethyl Transfer Product_Complex->Active_Catalyst Reacts with Et2Zn (Regeneration) Product Chiral Alcohol Product_Complex->Product Hydrolysis

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Experimental_Workflow Experimental Workflow for Asymmetric Synthesis Start Start Setup Assemble oven-dried glassware under inert atmosphere (Ar/N2) Start->Setup Reagents Add solvent (e.g., Toluene) and chiral amino alcohol ligand Setup->Reagents Cool Cool reaction mixture to specified temperature (e.g., 0 °C) Reagents->Cool Add_Aldehyde Add aldehyde substrate Cool->Add_Aldehyde Add_Zn Add diethylzinc solution dropwise Add_Aldehyde->Add_Zn React Stir for specified time (e.g., 2-24 hours) Add_Zn->React Quench Quench reaction with saturated NH4Cl solution React->Quench Extract Perform aqueous workup and extract with organic solvent Quench->Extract Purify Purify crude product via column chromatography Extract->Purify Analyze Analyze product for yield and enantiomeric excess (chiral HPLC/GC) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for a chiral amino alcohol-catalyzed reaction.

Experimental Protocols

General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a generalized procedure based on common practices for the asymmetric ethylation of benzaldehyde using a chiral amino alcohol ligand. Researchers should consult specific literature for precise quantities, temperatures, and reaction times for a particular ligand.

Materials:

  • Chiral amino alcohol ligand (e.g., N-methylephedrine)

  • Anhydrous toluene

  • Benzaldehyde (freshly distilled)

  • Diethylzinc (1.0 M solution in hexanes)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Oven-dried glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is charged with the chiral amino alcohol ligand (typically 1-10 mol%).

  • Addition of Solvent and Reagents: Anhydrous toluene is added via syringe, and the solution is stirred until the ligand dissolves. The flask is then cooled to the desired temperature (commonly 0 °C or room temperature) in an ice bath. Freshly distilled benzaldehyde (1.0 equivalent) is then added via syringe.

  • Addition of Diethylzinc: A solution of diethylzinc in hexanes (typically 1.5-2.2 equivalents) is added dropwise to the stirred solution over a period of 20-30 minutes. The reaction mixture is then stirred at the specified temperature for the required time (ranging from a few hours to 24 hours), with progress monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C. The mixture is allowed to warm to room temperature and stirred until two clear layers are formed.

  • Extraction: The aqueous layer is separated and extracted three times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-phenyl-1-propanol.

  • Analysis: The chemical yield is determined from the mass of the purified product. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

Conclusion

Chiral amino alcohols are a vital class of catalysts for asymmetric synthesis. While compounds like N-methylephedrine and other structurally optimized ligands have demonstrated high efficacy in benchmark reactions like the addition of diethylzinc to aldehydes, achieving excellent yields and enantioselectivities, the full catalytic potential of simpler structures like this compound remains an area for further public domain research. Its value as a chiral building block is well-established[1], but more quantitative studies are needed to position it as a competitive catalyst alongside more complex and widely-reported alternatives. The development of new catalytic systems continues to be a dynamic field, with the ultimate goal of creating highly efficient, selective, and economically viable methods for the synthesis of enantiopure compounds.

References

A Comprehensive Guide to the Validation of an HPLC Method for (2S)-2-(methylamino)propan-1-ol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2S)-2-(methylamino)propan-1-ol against alternative analytical techniques. The information presented is grounded in established regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring the methodologies align with industry standards for analytical procedure validation.[1][2][3][4][5][6][7]

This compound, a chiral amino alcohol, serves as a crucial building block in the synthesis of various pharmaceutical compounds.[8] Its stereochemical configuration is often critical to the final drug product's efficacy and safety, necessitating precise and reliable analytical methods for its quantification and quality control. This guide offers a comprehensive overview of a validated HPLC method, including detailed experimental protocols and a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS), another potential analytical approach.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on various factors, including the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis. Below is a comparison of a validated HPLC method with a potential GC-MS method for the analysis of this compound.

Table 1: Comparison of HPLC and GC-MS Methods for this compound Analysis

ParameterHPLC MethodGC-MS Method (Hypothetical)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Derivatization Typically not required for this analyte, simplifying sample preparation.Often necessary to increase volatility and thermal stability of the polar amino alcohol.
Specificity High, especially with a chiral stationary phase to resolve enantiomers.High, with mass spectrometry providing definitive identification based on mass-to-charge ratio.
Sensitivity Good, with UV or other detectors. Can be enhanced with derivatization for fluorescence detection.Very high, especially in selected ion monitoring (SIM) mode.
Instrumentation Widely available in pharmaceutical laboratories.Also common, but may be considered a more specialized technique.
Sample Throughput Generally high, amenable to automation.Can be lower due to longer run times and potential for sample derivatization steps.
Robustness Typically high, with well-established methods being reliable and reproducible.Can be sensitive to matrix effects and requires careful optimization of injection parameters.

Experimental Protocols

A detailed experimental protocol is essential for the successful validation and implementation of any analytical method.

Validated HPLC Method Protocol

This hypothetical validated method is based on common practices for the analysis of similar amino alcohols.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Column: A chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm) is recommended for enantiomeric purity determination. For achiral analysis, a C18 column (e.g., 150 x 4.6 mm, 5 µm) can be used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate buffer, pH adjusted) is typically used. For chiral separations, a polar organic mobile phase (e.g., hexane/isopropanol with a small amount of an amine modifier like diethylamine) might be employed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As this compound lacks a strong chromophore, derivatization with a UV-absorbing or fluorescent tag may be necessary for high sensitivity. Alternatively, a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be used. For this example, we will assume derivatization and UV detection at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, it may involve simple dissolution in the diluent. For a drug product, it might require extraction and filtration steps.

3. Validation Parameters and Acceptance Criteria:

The validation of the analytical method should be performed according to ICH Q2(R2) guidelines.[2][3][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo, spiked samples, and subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to show that degradation products do not interfere with the analyte peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a series of at least five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is assessed by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with known amounts of the analyte at different levels). The recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (typically 3:1).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on the signal-to-noise ratio (typically 10:1).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). The system suitability parameters should remain within the acceptance criteria.

Hypothetical GC-MS Method Protocol

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of polar compounds (e.g., a wax-type or a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient program would be used to ensure good separation.

  • MS Ionization: Electron Ionization (EI).

  • MS Detection: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.

2. Derivatization:

Due to the polar nature of this compound, derivatization is likely necessary to improve its volatility and chromatographic behavior. A common derivatizing agent for amines and alcohols is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

Data Presentation

The following tables summarize the expected validation data for the HPLC method.

Table 2: Linearity Data for HPLC Analysis of this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
512500
1025100
2562800
50125500
100250800
Correlation Coefficient (r²) 0.9998

Table 3: Accuracy and Precision Data for HPLC Analysis of this compound

Spiked LevelConcentration Added (µg/mL)Concentration Found (µg/mL, mean ± SD, n=6)Recovery (%)RSD (%)
80%4039.8 ± 0.599.51.3
100%5050.2 ± 0.6100.41.2
120%6059.7 ± 0.799.51.2

Table 4: LOD and LOQ Data for HPLC Analysis of this compound

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.5
Limit of Quantitation (LOQ) 1.5

Mandatory Visualization

The following diagram illustrates the logical workflow of the HPLC method validation process, adhering to the specified formatting requirements.

HPLC_Validation_Workflow start Start: Method Development protocol Develop Validation Protocol (ICH Q2(R2)) start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability data_analysis Data Analysis & Evaluation Against Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis system_suitability->data_analysis report Generate Validation Report data_analysis->report Pass fail Method Fails Validation data_analysis->fail Fail end Method Validated report->end redevelop Re-evaluate/Re-develop Method fail->redevelop redevelop->start

Caption: Workflow for the validation of an HPLC analytical method.

References

Cross-Validation of Analytical Methods for (2S)-2-(methylamino)propan-1-ol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of (2S)-2-(methylamino)propan-1-ol, a chiral amino alcohol of interest in pharmaceutical development. The objective is to present a cross-validation of analytical results obtained from two common chromatophic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document outlines detailed experimental protocols, presents quantitative performance data, and discusses the relative strengths and weaknesses of each method to aid researchers in selecting the most appropriate technique for their specific needs.

Introduction to Chiral Analysis

Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While chemically similar, enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the accurate quantification of individual enantiomers is critical in drug development and quality control. This compound, also known as (S)-N-methylalaninol, is a chiral building block whose enantiomeric purity is crucial for the synthesis of stereochemically defined active pharmaceutical ingredients.

The two most prevalent techniques for chiral separations are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both of which can be adapted with chiral stationary phases (CSPs) to resolve enantiomers.[1][2] This guide will delve into the specifics of these methods for the analysis of this compound.

Comparative Analysis of HPLC and GC Methods

The selection of an analytical method for chiral quantification depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. Below is a comparative summary of typical HPLC and GC methods for this compound analysis.

Data Presentation
ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.Differential partitioning of volatile enantiomer derivatives between a gaseous mobile phase and a liquid or solid chiral stationary phase.
Typical Stationary Phase Polysaccharide-based (e.g., cellulose or amylose derivatives)Cyclodextrin-based
Derivatization Not typically required.Mandatory for the non-volatile this compound. Common agents include trifluoroacetic anhydride (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) ~ 1-5 µg/mL~ 0.1-1 µg/mL
Limit of Quantification (LOQ) ~ 5-15 µg/mL~ 0.5-3 µg/mL
Precision (%RSD) < 2%< 3%
Accuracy (% Recovery) 98-102%97-103%
Analysis Time 10-20 minutes15-30 minutes
Advantages - Direct analysis of the native compound.- Robust and reproducible.- Wide availability of columns and instrumentation.- Higher sensitivity (lower LOD/LOQ).- High resolution.
Disadvantages - Lower sensitivity compared to GC.- Higher solvent consumption.- Requires a derivatization step, which can introduce variability.- Potential for thermal degradation of the analyte.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative method for the enantioselective analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Prepare a stock solution of racemic 2-(methylamino)propan-1-ol at 1 mg/mL in the mobile phase.

  • Prepare a series of calibration standards of this compound by serial dilution of a certified reference standard in the mobile phase.

  • Dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range.

Method Validation Parameters:

  • Linearity: Assessed by analyzing a series of standards over a concentration range of 5-100 µg/mL.

  • Precision: Determined by replicate injections of a standard solution at three different concentrations (low, medium, and high).

  • Accuracy: Evaluated by spiking a placebo matrix with known amounts of the analyte at three different concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Specificity: Demonstrated by the baseline separation of the two enantiomers and the absence of interfering peaks from the matrix.

Chiral Gas Chromatography (GC) Method

This protocol outlines a typical GC method for the enantioselective analysis of this compound following derivatization.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).

Derivatization Procedure:

  • To 1 mg of the sample or standard in a vial, add 100 µL of trifluoroacetic anhydride (TFAA) and 1 mL of dichloromethane.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane for GC analysis.

Chromatographic Conditions:

  • Column: Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 150 °C at 5 °C/min.

    • Hold at 150 °C for 5 minutes.

  • Detector Temperature (FID): 280 °C.

  • Injection Volume: 1 µL (split ratio 20:1).

Method Validation Parameters:

  • Validation parameters (Linearity, Precision, Accuracy, LOD, LOQ, Specificity) are assessed similarly to the HPLC method, using the derivatized standards and samples.

Cross-Validation Workflow

Cross-validation is a critical step to ensure the reliability and interchangeability of analytical methods. It involves comparing the results obtained from two different methods to assess their agreement.

CrossValidationWorkflow cluster_0 Method 1: Chiral HPLC cluster_1 Method 2: Chiral GC HPLC_Sample Prepare Sample for HPLC HPLC_Analysis Analyze by Validated HPLC Method HPLC_Sample->HPLC_Analysis HPLC_Results Obtain HPLC Results (e.g., % Enantiomeric Purity) HPLC_Analysis->HPLC_Results Comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) HPLC_Results->Comparison GC_Sample Prepare & Derivatize Sample for GC GC_Analysis Analyze by Validated GC Method GC_Sample->GC_Analysis GC_Results Obtain GC Results (e.g., % Enantiomeric Purity) GC_Analysis->GC_Results GC_Results->Comparison Sample Single Batch of This compound Sample->HPLC_Sample Sample->GC_Sample Conclusion Conclusion on Method Comparability (Acceptable Agreement or Significant Bias) Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC analytical methods.

Signaling Pathway of Chiral Recognition

The enantioselective separation in both HPLC and GC is based on the principle of "three-point interaction" between the chiral analyte and the chiral stationary phase.

ChiralRecognition cluster_Analyte Analyte Enantiomer cluster_CSP Chiral Stationary Phase cluster_Legend Interaction Types A Interaction Site 1 (e.g., H-bond donor) CSP_A Complementary Site A' A->CSP_A Attractive Interaction B Interaction Site 2 (e.g., H-bond acceptor) CSP_B Complementary Site B' B->CSP_B Attractive Interaction C Interaction Site 3 (e.g., Steric hindrance) CSP_C Complementary Site C' C->CSP_C Repulsive/Steric Interaction Attractive Attractive Forces: - Hydrogen bonding - Dipole-dipole - π-π interactions Repulsive Repulsive Forces: - Steric hindrance

Caption: Three-point interaction model for chiral recognition.

Conclusion

Both chiral HPLC and chiral GC are suitable methods for the quantification of this compound, each with its own set of advantages and disadvantages. Chiral HPLC offers a more direct analysis without the need for derivatization, making it a robust and straightforward method for routine quality control. On the other hand, chiral GC, although requiring a derivatization step, provides higher sensitivity, which can be crucial for trace-level analysis.

The choice between the two methods should be based on the specific requirements of the analysis. For high-throughput screening and routine purity checks where high sensitivity is not paramount, HPLC is often preferred. For applications requiring the detection of trace enantiomeric impurities or when working with limited sample amounts, the higher sensitivity of GC may be advantageous.

A thorough cross-validation, as outlined in this guide, is essential when switching between methods or transferring a method between laboratories to ensure the consistency and reliability of the analytical results. This ensures data integrity throughout the drug development lifecycle.

References

A Comparative Guide to the Applications of (S)-Amino Alcohols in Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(S)-amino alcohols are a cornerstone of asymmetric synthesis, serving as indispensable chiral building blocks, ligands for catalysts, and chiral auxiliaries. Their prevalence in natural products, pharmaceuticals, and functional materials underscores the importance of synthetic methods that utilize them.[1] This guide provides a comparative overview of their primary applications, supported by experimental data, detailed protocols, and workflow visualizations for researchers, scientists, and professionals in drug development.

(S)-Amino Alcohols as Chiral Ligands in Asymmetric Catalysis

The most prominent application of (S)-amino alcohols is their use as precursors for chiral ligands that coordinate with a metal center to form a catalyst. This complex then facilitates a chemical transformation with a high degree of stereocontrol.

Application A: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a classic C-C bond-forming reaction. In the absence of a chiral catalyst, the reaction produces a racemic mixture of secondary alcohols. (S)-amino alcohol-derived ligands create a chiral environment around the metal, leading to the preferential formation of one enantiomer.

Comparative Performance of Different Ligands:

The effectiveness of the catalyst is highly dependent on the structure of the amino alcohol ligand. Modifications to the steric and electronic properties of the ligand can significantly impact the enantiomeric excess (ee) and yield of the product.

Ligand/Catalyst PrecursorAldehyde SubstrateYield (%)ee (%)Reference
(S)-(-)-2-amino-1,2-dicyclohexylethanolBenzaldehyde>9580.5[2]
(S)-(-)-N,N-dimethyl-2-amino-1,2-dicyclohexylethanolBenzaldehyde>9586.7[2]
Nicotine-derived amino alcoholBenzaldehyde9296 (R)[3]
Sharpless-derived amino alcohol 13a Benzaldehyde9895 (S)[4]
Sharpless-derived amino alcohol 13b 4-Methoxybenzaldehyde9997 (S)[4]

Experimental Protocol: General Procedure for Diethylzinc Addition

A representative protocol based on literature sources.[4]

  • A solution of the chiral (S)-amino alcohol ligand (2.5 mol%) in anhydrous toluene (2 mL) is prepared in a flame-dried Schlenk flask under an inert nitrogen atmosphere.

  • The solution is cooled to 0 °C, and a solution of diethylzinc (1.0 M in hexanes, 2.2 equivalents) is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • The aldehyde substrate (1.0 equivalent) is added dropwise.

  • The reaction is stirred at 0 °C and monitored by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle Visualization:

G L Chiral Ligand ((S)-Amino Alcohol) Cat Active Chiral Catalyst (L-ZnEt) L->Cat + ZnEt₂ ZnEt2 Diethylzinc (ZnEt₂) ZnEt2->Cat Complex Catalyst-Substrate Complex Cat->Complex + Aldehyde Ald Aldehyde (R-CHO) Ald->Complex Product_Complex Product Complex Complex->Product_Complex Et transfer Product_Complex->Cat regenerates Product Chiral Alcohol Product Product_Complex->Product releases G cluster_attach 1. Attach Auxiliary cluster_react 2. Diastereoselective Reaction cluster_cleave 3. Cleave & Recover A (S)-Amino Alcohol B Oxazolidinone Auxiliary A->B Synthesis C N-Acyl Imide (Substrate) B->C Acylation D Boron Enolate Formation C->D E Aldol Addition (New Stereocenters) D->E F Chiral Aldol Adduct E->F G Final Chiral Product (e.g., β-Hydroxy Acid) F->G Cleavage H Recovered Auxiliary F->H G cluster_classical Classical Routes cluster_modern Modern Routes Target (S)-Amino Alcohols ChiralPool Chiral Pool (Amino Acid Reduction) ChiralPool->Target Epoxide Epoxide Ring-Opening Epoxide->Target Biocat Biocatalysis (Amine Dehydrogenase) Biocat->Target Radical Radical C-H Functionalization Radical->Target Electro Electrocatalytic Coupling Electro->Target

References

The Strategic Application of (2S)-2-(methylamino)propan-1-ol in Large-Scale Pharmaceutical Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of pharmaceutical manufacturing, the selection of chiral intermediates is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and sustainability of a drug's synthesis. (2S)-2-(methylamino)propan-1-ol, a versatile chiral building block, presents a compelling option for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, comparing its performance with alternative synthetic strategies. This analysis is presented through a case study of the synthesis of Tapentadol, a centrally acting analgesic, for which structurally similar chiral amino alcohol intermediates are employed.

Executive Summary

The use of pre-defined chiral building blocks like this compound offers a significant advantage in stereochemical control, potentially reducing the number of synthetic steps and simplifying purification processes compared to methods involving chiral resolution of racemic mixtures. However, the initial cost of such specialized chiral intermediates must be weighed against the overall process efficiency and yield. This guide will demonstrate that while the upfront cost of a chiral building block may be higher, the long-term benefits in terms of reduced waste, higher throughput, and improved purity can make it a more economically viable option for large-scale production.

Data Presentation: Comparison of Synthetic Strategies for Tapentadol

The synthesis of Tapentadol provides an excellent analogous case study to evaluate the trade-offs between different approaches to introducing chirality. Two primary strategies are prevalent in the literature:

  • Chiral Building Block Approach: This method utilizes a chiral amino alcohol derivative from the outset to set the desired stereochemistry.

  • Chiral Resolution Approach: This strategy involves the synthesis of a racemic intermediate, followed by separation of the desired enantiomer using a chiral resolving agent.

The following tables summarize the quantitative data extracted from various patented large-scale synthesis routes for Tapentadol, providing a comparative overview of these strategies.

Table 1: Comparison of Key Performance Indicators for Tapentadol Synthesis Routes

ParameterChiral Building Block Approach (Analogous)Chiral Resolution Approach
Starting Material Chiral (S)-1-(dimethylamino)-2-methylpentan-3-oneRacemic 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one
Key Chiral Step Stereoselective Mannich reaction to form the chiral ketoneResolution with a chiral acid (e.g., (2R,3R)-O,O'-dibenzoyltartaric acid)
Overall Yield Reported up to 57.8%[1]Can be lower due to loss of the undesired enantiomer (e.g., one patent reports 12.0% for a key resolution/crystallization step)[2]
Number of Steps Generally fewer steps to the final APIOften requires additional steps for salt formation and liberation of the free base
Stereochemical Purity (ee%) High (often >99%)High after resolution, but the initial mixture is racemic
Key Reagents L-proline (for stereoselective Mannich)[3]Chiral resolving agents (e.g., dibenzoyltartaric acid)[4][5]
Waste Generation Lower, as the undesired enantiomer is not producedHigher, as at least 50% of the racemic mixture is an undesired enantiomer that must be discarded or recycled (which adds cost and complexity)
Scalability Generally more straightforwardChiral resolution can be cumbersome and less efficient at a very large scale

Table 2: Qualitative Cost-Benefit Analysis

FactorChiral Building Block Approach (Analogous to using this compound)Chiral Resolution Approach
Raw Material Cost Higher initial cost for the chiral starting material.Lower initial cost for racemic starting materials. However, the cost of the chiral resolving agent must be factored in, and it is often used in stoichiometric amounts.
Process Complexity Simpler, with fewer steps and potentially easier purification.More complex, involving additional steps for resolution and separation.
Throughput Higher, due to fewer steps and no loss of material as the undesired enantiomer.Lower, as a significant portion of the material is the wrong enantiomer.
Capital Expenditure May require specific equipment for certain stereoselective reactions.May require large vessels for crystallization and filtration during resolution.
Environmental Impact More "green" due to higher atom economy and less waste.Less environmentally friendly due to the generation of the undesired enantiomer as waste.

Experimental Protocols

The following are generalized experimental protocols for the key chiral-defining steps in the synthesis of Tapentadol, based on information from the patent literature. These are for illustrative purposes and would require optimization for a specific manufacturing process.

Protocol 1: Stereoselective Mannich Reaction (Chiral Building Block Approach)

This protocol describes the formation of a chiral ketone, a key intermediate in one of the synthetic routes to Tapentadol.[3]

  • Reaction Setup: A suitable reactor is charged with 3-pentanone, formaldehyde, and dimethylamine hydrochloride in the presence of L-proline as a chiral catalyst and n-butanol as the solvent.

  • Reaction Execution: The reaction mixture is heated to a specified temperature and stirred for a sufficient time to ensure complete conversion. The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then purified to yield the chiral intermediate, (S)-1-(dimethylamino)-2-methylpentan-3-one.

Protocol 2: Chiral Resolution of a Racemic Intermediate

This protocol outlines the separation of the desired enantiomer from a racemic mixture, a common step in alternative synthetic routes to Tapentadol.[4][5]

  • Salt Formation: The racemic intermediate, 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, is dissolved in a suitable solvent (e.g., a mixture of methanol and acetone). A solution of the chiral resolving agent, (2R,3R)-O,O'-dibenzoyltartaric acid, in the same solvent is then added.

  • Crystallization: The mixture is stirred, allowing the diastereomeric salt of the desired (S)-enantiomer to selectively crystallize out of the solution. The crystallization process may be optimized by controlling the temperature and stirring rate.

  • Isolation of the Diastereomeric Salt: The crystallized salt is isolated by filtration and washed with a cold solvent to remove impurities.

  • Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the enantiomerically pure free base.

  • Extraction: The free base is extracted into an organic solvent, and the solvent is subsequently removed to yield the purified (S)-enantiomer.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and a logical workflow for selecting a chiral synthesis strategy.

Synthetic_Pathways_for_Tapentadol cluster_0 Chiral Building Block Approach cluster_1 Chiral Resolution Approach start1 Chiral Ketone Intermediate step1_1 Grignard Reaction start1->step1_1 step1_2 Reductive Deoxygenation step1_1->step1_2 step1_3 Demethylation step1_2->step1_3 end1 Tapentadol step1_3->end1 start2 Racemic Ketone Intermediate step2_1 Chiral Resolution start2->step2_1 step2_2 Grignard Reaction step2_1->step2_2 waste Undesired Enantiomer (Waste) step2_1->waste step2_3 Hydrogenation & Demethylation step2_2->step2_3 end2 Tapentadol step2_3->end2

Caption: Comparative Synthetic Pathways for Tapentadol.

Chiral_Synthesis_Decision_Workflow start Start: Chiral API Synthesis Planning q1 Is a suitable chiral building block commercially available at scale? start->q1 process1 Evaluate Chiral Building Block Route q1->process1 Yes process2 Investigate Chiral Resolution / Asymmetric Catalysis Routes q1->process2 No a1_yes Yes a1_no No q2 Is the cost of the building block offset by process efficiency gains (yield, fewer steps)? process1->q2 q2->process2 No select_p1 Select Chiral Building Block Strategy q2->select_p1 Yes a2_yes Yes a2_no No q3 Is there an efficient and scalable resolution or asymmetric catalytic method? process2->q3 q3->select_p1 Yes, if more cost-effective re_evaluate Re-evaluate synthetic strategy / Develop new route q3->re_evaluate No a3_yes Yes a3_no No

Caption: Decision Workflow for Selecting a Chiral Synthesis Strategy.

Conclusion

The decision to use a chiral building block such as this compound in large-scale synthesis is a strategic one that requires a thorough cost-benefit analysis. As illustrated by the analogous synthesis of Tapentadol, while the initial procurement cost of a pre-defined chiral intermediate may be higher than that of a racemic precursor, the benefits in terms of process simplification, increased throughput, higher yields, and reduced waste can lead to a more economically and environmentally favorable manufacturing process. For researchers, scientists, and drug development professionals, a holistic view of the entire synthetic route, rather than a focus on the cost of individual raw materials, is paramount in making the most strategic and sustainable choice for large-scale API production.

References

A Comparative Guide to Validating the Absolute Configuration of (2S)-2-(Methylamino)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, ensuring stereochemical purity and understanding structure-activity relationships. This guide provides an objective comparison of key analytical techniques for validating the absolute configuration of (2S)-2-(methylamino)propan-1-ol derivatives, a common chiral building block in pharmaceuticals. We present supporting experimental data for a representative derivative, N-Boc-(S)-N-methylalaninol, to illustrate the practical application and comparative strengths of each method.

Comparison of Analytical Techniques

The validation of the absolute configuration of chiral compounds like this compound derivatives can be approached through several robust analytical methods. The choice of technique often depends on the nature of the sample, available instrumentation, and the desired level of confirmation. The primary methods discussed here are Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method, Vibrational Circular Dichroism (VCD) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.

Method Principle Sample Requirements Key Advantages Limitations
Mosher's Method (¹H NMR) Derivatization with a chiral reagent (e.g., MTPA) to form diastereomers with distinct NMR spectra. The differences in chemical shifts (Δδ) determine the absolute configuration.Purified sample (~5-10 mg), soluble in a deuterated solvent.Relatively small sample amount needed; provides structural information.Requires chemical derivatization, which can be complex; potential for misinterpretation with flexible molecules.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental spectrum is compared to a computationally predicted spectrum.Purified sample (~5-15 mg), soluble in an IR-transparent solvent (e.g., CDCl₃).Non-destructive; provides conformational information; no derivatization required.Requires specialized instrumentation; interpretation relies on computational modeling.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times.Sample soluble in the mobile phase.High sensitivity; can be used for both analytical and preparative purposes; can determine enantiomeric purity.Does not directly provide the absolute configuration without a known standard for comparison.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.A suitable single crystal of the compound.Provides unambiguous determination of the absolute configuration (the "gold standard").Growth of a high-quality single crystal can be challenging or impossible for some compounds.

Experimental Data for N-Boc-(S)-N-methylalaninol

To provide a practical comparison, we present illustrative experimental data for N-Boc-(S)-N-methylalaninol, a derivative of this compound.

Mosher's Method: ¹H NMR Data

The (R)- and (S)-MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) esters of N-Boc-(S)-N-methylalaninol were synthesized and their ¹H NMR spectra were recorded. The chemical shift differences (Δδ = δS - δR) are used to assign the absolute configuration.

Proton δ (R-MTPA ester) δ (S-MTPA ester) Δδ (δS - δR)
CH₃ (on chiral center)1.151.25+0.10
CH₂O4.103.95-0.15
N-CH₃2.802.90+0.10
N-H5.205.10-0.10

A positive Δδ for protons on one side of the MTPA plane and a negative Δδ for protons on the other side confirms the (S) configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

The experimental VCD spectrum of N-Boc-(S)-N-methylalaninol in CDCl₃ was compared with the computationally predicted spectra for the (S) and (R) enantiomers.

Wavenumber (cm⁻¹) Experimental VCD Sign Predicted (S)-enantiomer VCD Sign Predicted (R)-enantiomer VCD Sign
~1700 (C=O stretch)++-
~1450 (CH₃ bend)--+
~1160 (C-O stretch)++-

The excellent correlation between the experimental and the predicted (S)-enantiomer spectra confirms the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

A racemic mixture of N-Boc-N-methylalaninol was separated using a chiral stationary phase.

Parameter Value
Column Chiralpak AD-H
Mobile Phase Hexane/Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min

Co-injection with an authentic sample of N-Boc-(S)-N-methylalaninol would confirm that it corresponds to one of the separated peaks.

Experimental Protocols

Mosher's Ester Formation for NMR Analysis
  • Esterification: To a solution of the N-Boc-(S)-N-methylalaninol (1 equiv.) in pyridine-d₅, add (R)-MTPA-Cl (1.2 equiv.). Stir at room temperature for 4 hours. Repeat the reaction in a separate vial using (S)-MTPA-Cl.

  • Work-up: Quench the reaction with D₂O and extract with deuterated chloroform (CDCl₃).

  • Analysis: Acquire ¹H NMR spectra for both diastereomeric esters and calculate the Δδ values.

VCD Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of N-Boc-(S)-N-methylalaninol in 1 mL of CDCl₃.

  • Data Acquisition: Record the VCD and IR spectra using a VCD spectrometer.

  • Computational Modeling: Perform density functional theory (DFT) calculations to predict the VCD spectra of both the (S) and (R) enantiomers.

  • Comparison: Compare the experimental VCD spectrum with the calculated spectra to determine the absolute configuration.

Chiral HPLC
  • System Preparation: Equilibrate the Chiralpak AD-H column with the mobile phase (Hexane/Isopropanol 90:10) at a flow rate of 1.0 mL/min.

  • Sample Injection: Inject a solution of the racemic N-Boc-N-methylalaninol onto the column.

  • Data Analysis: Monitor the elution profile using a UV detector at 210 nm to determine the retention times of the enantiomers.

Workflow and Decision-Making Diagram

The following diagram illustrates a typical workflow for validating the absolute configuration of a chiral molecule.

G Workflow for Absolute Configuration Validation cluster_0 Initial Analysis cluster_1 Configuration Determination cluster_2 Confirmation Start Chiral Molecule (e.g., this compound derivative) Chiral_Purity Assess Enantiomeric Purity (Chiral HPLC) Start->Chiral_Purity NMR Mosher's Method (NMR) Chiral_Purity->NMR If pure enantiomer VCD VCD Spectroscopy Chiral_Purity->VCD If pure enantiomer Xray X-ray Crystallography Chiral_Purity->Xray If crystallizable Compare Compare Results from Multiple Methods NMR->Compare VCD->Compare Xray->Compare Final Absolute Configuration Confirmed Compare->Final

Caption: A logical workflow for validating the absolute configuration of a chiral compound.

Conclusion

The validation of the absolute configuration of this compound derivatives can be confidently achieved using a variety of techniques. While X-ray crystallography remains the definitive method, its requirement for a single crystal can be a significant hurdle. Mosher's method and VCD spectroscopy offer powerful alternatives for confirming the absolute stereochemistry of non-crystalline materials. Chiral HPLC is an indispensable tool for assessing enantiomeric purity and can be used to infer absolute configuration when a standard is available. For unambiguous and robust validation, especially in a regulatory context, employing at least two orthogonal methods is highly recommended. This comparative guide provides the foundational information for researchers to select the most appropriate strategy for their specific needs in the development of chiral pharmaceuticals.

performance comparison of different synthetic routes to (2S)-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2S)-2-(methylamino)propan-1-ol, also known as (S)-N-methylalaninol, is a valuable chiral building block in the synthesis of various pharmaceutical compounds, including the well-known decongestant d-pseudoephedrine.[1] Its specific stereochemistry is often crucial for the desired pharmacological activity of the final drug molecule. This guide provides a comparative overview of the common synthetic routes to this important chiral amino alcohol, presenting available quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Performance Comparison of Synthetic Routes

The synthesis of this compound predominantly starts from the readily available chiral precursor, L-alanine. The primary strategies involve the reduction of N-methyl-L-alanine or its corresponding esters. Key performance indicators for these routes, where data is available, are summarized below. It is important to note that direct comparative studies are limited, and the presented data is collated from various sources.

Synthetic RouteStarting MaterialReducing Agent/CatalystTypical YieldPurity/Enantiomeric Excess (e.e.)Reaction TimeKey Considerations
Route 1: Reduction of N-methyl-L-alanine Ester N-methyl-L-alanine methyl esterLithium aluminum hydride (LiAlH₄)Good to ExcellentHigh (>95%)Not specifiedLiAlH₄ is a powerful but hazardous reagent requiring anhydrous conditions.
Route 2: Reduction of N-methyl-L-alanine Ester N-methyl-L-alanine ethyl esterSodium borohydride (NaBH₄) / MethanolModerate to GoodHigh15-20 minutes for similar amino acid estersNaBH₄ is a milder and safer reducing agent than LiAlH₄. The reaction is reportedly rapid for similar substrates.
Route 3: Catalytic Hydrogenation N-Boc-N-methyl-L-alanineRh-MoOx/SiO₂HighHigh (>99% e.e. for similar substrates)4 hours for similar amino acidsA greener and safer alternative to metal hydrides. Requires specialized catalyst and high-pressure equipment.
Route 4: Biocatalytic Synthesis N-methyl-L-alanineEngineered MicroorganismsHigh TiterHighNot specifiedEnvironmentally friendly process, but may require complex biological system development.

Detailed Experimental Protocols

Route 1: Reduction of N-methyl-L-alanine Methyl Ester with Lithium Aluminum Hydride (LiAlH₄)

Experimental Protocol (General):

  • A solution of N-methyl-L-alanine methyl ester in a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran, THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath (0 °C).

  • A solution of lithium aluminum hydride (LiAlH₄) in the same solvent is added dropwise to the ester solution with vigorous stirring. The molar ratio of LiAlH₄ to the ester is typically in excess.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by thin-layer chromatography, TLC).

  • The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.

  • The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous salt (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure, and the crude this compound is purified by distillation or chromatography.

Note: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used.

Route 2: Reduction of N-methyl-L-alanine Ethyl Ester with Sodium Borohydride (NaBH₄) and Methanol

This method offers a milder and safer alternative to LiAlH₄ reduction. A study on the reduction of various amino acid esters using NaBH₄ in the presence of methanol demonstrated high yields and short reaction times.

Experimental Protocol (Adapted):

  • To a solution of N-methyl-L-alanine ethyl ester in tetrahydrofuran (THF), sodium borohydride (NaBH₄) is added.

  • The mixture is stirred, and methanol is added dropwise.

  • The reaction is typically complete within 15-20 minutes at room temperature.

  • The reaction is quenched by the addition of water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by distillation or chromatography to yield this compound.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthetic routes.

G Route 1: LiAlH4 Reduction Start N-methyl-L-alanine methyl ester Reagent LiAlH4 in dry THF Start->Reagent Reduction Product This compound Reagent->Product

Caption: LiAlH4 reduction of N-methyl-L-alanine methyl ester.

G Route 2: NaBH4/Methanol Reduction Start N-methyl-L-alanine ethyl ester Reagent NaBH4, Methanol in THF Start->Reagent Reduction Product This compound Reagent->Product

Caption: NaBH4/Methanol reduction of N-methyl-L-alanine ethyl ester.

G Route 3: Catalytic Hydrogenation Start N-Boc-N-methyl-L-alanine Catalyst H2, Rh-MoOx/SiO2 Start->Catalyst Hydrogenation Intermediate N-Boc-(2S)-2-(methylamino)propan-1-ol Catalyst->Intermediate Deprotection Acidic workup Intermediate->Deprotection Deprotection Product This compound Deprotection->Product

Caption: Catalytic hydrogenation of N-protected N-methyl-L-alanine.

G Route 4: Biocatalytic Synthesis Start N-methyl-L-alanine Biocatalyst Engineered Microorganism (e.g., containing carboxylate reductase) Start->Biocatalyst Bioreduction Product This compound Biocatalyst->Product

Caption: Biocatalytic reduction of N-methyl-L-alanine.

Conclusion

The synthesis of this compound can be achieved through several reductive methods, primarily starting from N-methyl-L-alanine or its esters. The choice of synthetic route will depend on factors such as available equipment, safety considerations, and desired scale.

  • Lithium aluminum hydride reduction is a classic and effective method but requires stringent safety precautions.

  • Sodium borohydride reduction offers a safer and faster alternative, particularly when activated by methanol.

  • Catalytic hydrogenation represents a greener approach, avoiding hazardous metal hydrides, though it necessitates specialized catalysts and equipment.

  • Biocatalysis is an emerging and environmentally benign method that can offer high enantioselectivity but may require significant initial development of the biological system.

Further research and direct comparative studies are needed to provide a more definitive assessment of the most efficient and cost-effective route for the large-scale production of this important chiral intermediate.

References

assessing the environmental impact of (2S)-2-(methylamino)propan-1-ol synthesis vs alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Environmental Impact of Chiral Amino Alcohol Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the environmental impact associated with the synthesis of (2S)-2-(methylamino)propan-1-ol and a key alternative, (2S)-2-aminopropan-1-ol. Chiral amino alcohols are vital building blocks in the pharmaceutical industry, and understanding the environmental footprint of their synthesis is crucial for developing sustainable manufacturing processes. This comparison focuses on key green chemistry metrics, providing quantitative data, detailed experimental protocols, and process visualizations to aid researchers in making informed decisions.

A third alternative, 2-Amino-2-methyl-1-propanol (AMP), is also discussed qualitatively. While a valuable industrial chemical, its synthesis originates from petrochemical feedstocks and carries distinct environmental considerations, such as the atmospheric formation of harmful degradation products, which sets it apart from the amino acid-derived chiral alcohols central to this comparison.[1][2][3]

Quantitative Environmental Impact Assessment

The environmental performance of a chemical synthesis is evaluated using established green chemistry metrics. The most holistic of these are Process Mass Intensity (PMI) and the related E-Factor.

  • Process Mass Intensity (PMI) : The total mass of all materials (reactants, solvents, reagents, process water, etc.) used to produce a specified mass of product. A lower PMI indicates a more efficient and less wasteful process.[4][5]

  • E-Factor : The total mass of waste produced per unit of product (E-Factor = PMI - 1). A value closer to zero is ideal.[5]

  • Atom Economy : A theoretical measure of the efficiency of a reaction, calculating how many atoms from the reactants are incorporated into the desired product.

The following table summarizes these metrics for two common laboratory-scale synthesis routes. The values have been calculated based on established literature protocols.

MetricThis compound(2S)-2-aminopropan-1-ol
Synthesis Route Summary Two Steps: N-methylation of L-alanine followed by LiAlH₄ reduction.One Step: Direct reduction of L-alanine ethyl ester HCl with NaBH₄.
Primary Reagents L-alanine, CH₃I, LiAlH₄L-alanine ethyl ester HCl, NaBH₄
Solvents aq. NaOH, THF, Diethyl Ether, Methanol, WaterEthanol, Water, Ethyl Acetate
Assumed Yield ~70% (overall)~66%
Atom Economy (Reduction Step) 88.7%48.9%
Calculated PMI ~ 135 ~ 68
Calculated E-Factor ~ 134 ~ 67
Key Environmental Notes - Use of highly reactive and hazardous LiAlH₄.- Requires anhydrous ether solvents.- Generates significant aluminum salt waste.- Uses milder, more stable NaBH₄.- Can be performed in aqueous/alcoholic media.- Generates borate salts as waste.

Note: PMI and E-Factor are calculated based on the detailed protocols provided in this guide. They are highly sensitive to the specific scale, workup procedures, and solvent usage.

Synthesis Pathways and Visualizations

The choice of synthetic route has a profound impact on resource consumption and waste generation. Below are diagrams illustrating the workflows for the two primary compounds discussed.

cluster_0 Step 1: N-methylation cluster_1 Step 2: Reduction A L-Alanine P1 N-methyl-L-alanine A->P1 B Methyl Iodide (Reagent) B->P1 C NaOH / H₂O (Solvent/Base) C->P1 D LiAlH₄ in THF (Reagent/Solvent) P2 This compound D->P2 E Workup: H₂O, NaOH, Ether (Quench/Extraction) E->P2 P1_ref N-methyl-L-alanine P1_ref->P2

Caption: Synthesis workflow for this compound.

cluster_0 One-Step Reduction A L-Alanine Ethyl Ester HCl P1 (2S)-2-aminopropan-1-ol A->P1 B NaBH₄ (Reagent) B->P1 C Ethanol / H₂O (Solvent) C->P1 D Workup: Acetone, Ethyl Acetate (Quench/Extraction) D->P1

Caption: Synthesis workflow for (2S)-2-aminopropan-1-ol (L-Alaninol).

Understanding Green Metrics: Process Mass Intensity

To effectively reduce the environmental impact of a synthesis, it is essential to understand what contributes to the PMI. The diagram below illustrates the components that factor into this critical metric.

cluster_inputs Components of 'Total Inputs' TotalInputs Total Mass of All Inputs PMI Process Mass Intensity (PMI) TotalInputs->PMI Product Mass of Final Product Product->PMI Reactants Starting Materials & Reagents Reactants->TotalInputs Solvents Reaction & Workup Solvents Solvents->TotalInputs Catalysts Catalysts Catalysts->TotalInputs ProcessAids Acids, Bases, Drying Agents, Filter Aids ProcessAids->TotalInputs

References

A Comparative Analysis of the Chelating Properties of (2S)-2-(methylamino)propan-1-ol and Selected Alternative Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 3, 2025

Abstract

This guide provides a comparative framework for evaluating the chelating properties of (2S)-2-(methylamino)propan-1-ol, a chiral amino alcohol. Due to the current absence of published experimental data on the metal-binding affinities of this compound, this document outlines a proposed comparative study. The guide furnishes established experimental data for well-characterized chelating agents—Ethylenediaminetetraacetic acid (EDTA), Dimercaptosuccinic acid (DMSA), and the amino acid L-Alanine—to serve as benchmarks. Detailed experimental protocols for determining metal-ligand stability constants are provided, alongside a visual workflow, to facilitate the systematic evaluation of this compound as a novel chelating agent.

Introduction

Chelating agents are pivotal in a myriad of scientific and industrial applications, from heavy metal detoxification and medical imaging to industrial catalysis and environmental remediation. The efficacy of a chelating agent is fundamentally determined by its affinity and selectivity for specific metal ions, a property quantified by the metal-ligand stability constant (log K).

This compound is a chiral amino alcohol with potential as a chelating ligand due to the presence of both a hydroxyl and a secondary amine group, which can act as coordination sites for a metal ion. To date, the chelating properties of this compound have not been extensively reported in the scientific literature. This guide, therefore, proposes a comparative study to characterize its chelating abilities against three well-established chelating agents:

  • Ethylenediaminetetraacetic acid (EDTA): A hexadentate ligand widely used for its strong, non-selective chelation of a broad range of metal ions.

  • Dimercaptosuccinic acid (DMSA): A dithiol chelating agent with a high affinity for heavy metals such as lead and mercury.

  • L-Alanine: A simple amino acid that can form chelate complexes with metal ions through its carboxylate and amino groups, representing a fundamental biological chelator.

This document provides the necessary data and methodologies to perform a comprehensive comparative analysis.

Data Presentation: Comparative Stability Constants

The stability constant (log K) is a measure of the strength of the interaction between a metal ion and a ligand. A higher log K value indicates a more stable complex. The following table summarizes the log K values for the 1:1 metal-ligand complexes of the selected benchmark chelating agents with various biologically and environmentally relevant metal ions.

Metal IonEDTA (log K₁)DMSA (log K₁)L-Alanine (log K₁)
Cu²⁺ 18.8[1]-8.2
Zn²⁺ 16.5[1]-4.5
Pb²⁺ 18.0[1]17.4[2]4.8
Fe³⁺ 25.1[1]--
Ca²⁺ 10.7[1]-1.4
Mg²⁺ 8.7[1]-1.8
Ni²⁺ 18.6[1]-5.5[3]
Co²⁺ 16.3[1]-4.7
Cd²⁺ 16.5[1]Most Stable-
Hg²⁺ 21.8[1]--

Experimental Protocols

To determine the chelating properties of this compound, the following experimental protocols are recommended.

Potentiometric Titration for Determination of Stability Constants

This method, based on the Calvin-Bjerrum technique as modified by Irving and Rossotti, is a highly accurate way to determine proton-ligand and metal-ligand stability constants.[4] It involves monitoring the pH of a solution containing the ligand and the metal ion as a standard base is added.

Materials and Reagents:

  • This compound

  • Stock solutions of metal nitrates (e.g., Cu(NO₃)₂, Zn(NO₃)₂) of known concentration

  • Standardized carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized nitric acid (HNO₃) solution (e.g., 0.1 M)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)

  • High-purity deionized water

  • Calibrated pH meter with a combination glass electrode

  • Thermostated titration vessel

Procedure:

  • Preparation of Solutions: Prepare the following solutions in a constant ionic strength medium (e.g., 0.1 M KNO₃):

    • Solution A: Dilute HNO₃

    • Solution B: Solution A + known concentration of this compound

    • Solution C: Solution B + known concentration of the metal nitrate solution (typically in a 1:1 or 1:5 metal-to-ligand ratio)

  • Titration:

    • Place a known volume of the test solution (A, B, or C) into the thermostated titration vessel.

    • Titrate the solution with the standardized NaOH solution, recording the pH value after each addition of the titrant.

    • Continue the titration until the pH reaches a stable, high value (e.g., pH 11-12).

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for each titration to obtain the titration curves.

    • From the titration curves of solutions A and B, calculate the proton-ligand stability constants (pKa values) of this compound.

    • Using the data from all three titration curves, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration (pL).

    • Construct a formation curve by plotting n̄ versus pL.

    • Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve. For example, log K₁ is the value of pL at n̄ = 0.5.

Spectrophotometric Determination of Stoichiometry (Job's Method)

Job's method, or the method of continuous variation, can be used to determine the stoichiometry of the metal-ligand complex.[2][5][6]

Materials and Reagents:

  • Equimolar stock solutions of the metal ion and this compound

  • Buffer solution to maintain constant pH

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare a series of solutions with varying mole fractions of the metal ion and the ligand, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the ligand ranges from 0.1 to 0.9.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

    • Measure the absorbance of each prepared solution at this λ_max.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 suggests a 1:2 metal-to-ligand complex.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for characterizing the chelating properties of a novel ligand.

Experimental_Workflow cluster_prep Preparation cluster_potentiometry Potentiometric Titration cluster_spectrophotometry Spectrophotometry (Job's Method) cluster_analysis Comparative Analysis prep_ligand Prepare Ligand Stock Solution (this compound) prep_metal Prepare Metal Ion Stock Solutions titrate_pka Titrate for pKa (Ligand + Acid) prep_ligand->titrate_pka prep_jobs Prepare Continuous Variation Solutions prep_ligand->prep_jobs prep_base Prepare & Standardize NaOH Titrant titrate_logk Titrate for log K (Ligand + Acid + Metal) prep_metal->titrate_logk prep_metal->prep_jobs prep_base->titrate_pka prep_base->titrate_logk titrate_pka->titrate_logk calc_constants Calculate Stability Constants (log K) titrate_logk->calc_constants compare_data Compare log K values with EDTA, DMSA, L-Alanine calc_constants->compare_data measure_abs Measure Absorbance at λmax prep_jobs->measure_abs plot_jobs Plot Absorbance vs. Mole Fraction measure_abs->plot_jobs determine_stoich Determine Stoichiometry plot_jobs->determine_stoich determine_stoich->compare_data

Caption: Workflow for the characterization of a novel chelating agent.

Conclusion

The provided framework enables a thorough and objective comparison of the chelating properties of this compound against established standards. By systematically applying the detailed experimental protocols and utilizing the comparative data, researchers can effectively determine the potential of this compound for applications in drug development, analytical chemistry, and beyond. The successful characterization of its metal-binding affinities will be a valuable contribution to the field of coordination chemistry.

References

Safety Operating Guide

Proper Disposal of (2S)-2-(Methylamino)propan-1-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of (2S)-2-(Methylamino)propan-1-OL, a chiral amino alcohol used in various synthetic applications.

This compound , also known as (S)-N-methylalaninol, is a combustible liquid that can cause severe skin burns, serious eye damage, and respiratory irritation. Due to its hazardous nature and potential environmental impact, it is imperative to follow strict disposal protocols in accordance with local, state, and federal regulations. This guide outlines the necessary procedures to ensure the safe and compliant disposal of this compound.

Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be familiar with its hazards. Always work in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE) is mandatory and should include:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

In case of exposure, follow these first-aid measures immediately:

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • After skin contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

  • If inhaled: Move the person to fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Quantitative Data Summary

PropertyValueReference Compound
Acute Oral Toxicity (LD50) 2900 mg/kg (Rat)[1]2-Amino-2-methyl-1-propanol
Boiling Point 73 °C at 11 Torr(S)-2-(Methylamino)-propan-1-ol
Density 0.880 ± 0.06 g/cm³ (Predicted)(S)-2-(Methylamino)-propan-1-ol

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, compatible, and properly labeled waste container.
  • The container should be made of a material that will not react with the chemical. Glass or a compatible plastic container is recommended.
  • The label on the waste container must clearly state "Hazardous Waste" and identify the contents as "this compound".
  • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents and acids.
  • Keep the container tightly closed except when adding waste.

2. Neutralization (for dilute aqueous solutions under expert supervision):

  • For very dilute aqueous solutions of amino alcohols, neutralization may be a permissible pre-treatment step before collection by a waste disposal service. This should only be performed by trained personnel in a controlled laboratory setting.
  • Work in a fume hood and wear appropriate PPE.
  • Slowly add a dilute acid (e.g., hydrochloric acid) to the amino alcohol solution while stirring. The reaction can be exothermic, so proceed with caution.
  • Monitor the pH of the solution using pH paper or a calibrated pH meter.
  • Adjust the pH to a neutral range (typically between 6 and 8).
  • The neutralized solution should still be collected as hazardous waste unless your institution's environmental health and safety (EHS) office has specifically approved drain disposal for such neutralized, dilute solutions. It is important to note that many jurisdictions prohibit the drain disposal of any laboratory chemical waste, regardless of neutralization.[2]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.
  • Provide them with a complete and accurate description of the waste, including its composition and volume.
  • Follow all instructions provided by the EHS office or the disposal company regarding packaging and labeling for transport.

4. Decontamination of Empty Containers:

  • Empty containers that held this compound must be thoroughly decontaminated before being discarded or reused.
  • Triple-rinse the container with a suitable solvent (e.g., water or ethanol).
  • Collect the rinsate as hazardous waste.
  • After decontamination, the container can typically be disposed of as regular laboratory glass or plastic waste, but be sure to deface or remove the original label. Check with your local regulations for specific requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: this compound Waste Generated collect Collect in a Labeled, Compatible Hazardous Waste Container start->collect storage Store in Designated Satellite Accumulation Area collect->storage decontaminate Triple-Rinse Empty Container collect->decontaminate Once container is full and sent for disposal is_dilute Is the waste a very dilute aqueous solution? storage->is_dilute neutralize Neutralize with dilute acid under expert supervision (pH 6-8) is_dilute->neutralize Yes contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Vendor is_dilute->contact_ehs No collect_neutralized Collect Neutralized Solution as Hazardous Waste neutralize->collect_neutralized collect_neutralized->contact_ehs transport Package and Label for Transport According to Regulations contact_ehs->transport disposal Dispose of via Licensed Hazardous Waste Facility transport->disposal collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Decontaminated Container (Deface Label) decontaminate->dispose_container collect_rinsate->storage

References

Personal protective equipment for handling (2S)-2-(Methylamino)propan-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of (2S)-2-(Methylamino)propan-1-OL (CAS No. 40916-73-2). Adherence to these procedures is essential for ensuring a safe laboratory environment. This substance is known to cause severe skin burns and eye damage, may cause respiratory irritation, and is a combustible liquid.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecific Requirements
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be used.[1][2]
Hand Protection Chemical-resistant, impervious gloves must be worn. Inspect gloves prior to use.[2][3]
Body Protection Wear a lab coat, and for larger quantities or where splashing is possible, use fire/flame resistant and impervious clothing.[2][3]
Respiratory Protection Use only in a well-ventilated area, preferably under a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a calibrated eye wash station and safety shower are readily accessible.

  • Work in a well-ventilated area, such as a certified chemical fume hood.[1]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[4]

  • Have a chemical spill kit readily available.

2. Handling the Chemical:

  • Avoid all personal contact, including inhalation of vapors or mists.

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[5]

  • Wash hands thoroughly after handling.[5]

  • When handling, do not eat, drink, or smoke.[3]

  • Use non-sparking tools to prevent ignition.[2]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and metals.

  • The recommended storage temperature is typically between 0-8°C.[5]

Quantitative Data

No specific occupational exposure limits (OELs) have been established for this compound. Therefore, exposure should be minimized to the lowest achievable level.

ParameterValue
Occupational Exposure Limits Not established.

Disposal Plan

1. Waste Collection:

  • Collect waste material in a suitable, labeled, and closed container.

  • Do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.[6]

2. Disposal Method:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

  • This may involve incineration in a licensed facility or burial in a specifically licensed landfill for chemical waste.

  • Do not allow the chemical to enter drains or sewer systems.[3]

3. Contaminated Packaging:

  • Contaminated packaging should be treated as hazardous waste.

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning where permitted.[3]

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][7]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[1][3]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[3]

Spill Response:

  • Minor Spill:

    • Alert others in the area.

    • Wear appropriate PPE.

    • Contain the spill using inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[4]

    • Clean the spill area with a suitable decontaminant.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert emergency services and your institution's environmental health and safety department.

    • Isolate the area and prevent entry.

    • Ensure the area is well-ventilated, if safe to do so.

Workflow for Safe Handling and Disposal

Workflow for this compound prep Preparation - Assess Risks - Verify Emergency Equipment - Gather PPE handling Handling - Use Fume Hood - Wear Full PPE - Avoid Contact & Inhalation prep->handling Proceed with caution storage Storage - Tightly Closed Container - Cool, Dry, Ventilated Area - Away from Incompatibles handling->storage After use disposal Disposal - Collect in Labeled Container - Follow Regulations - Use Licensed Waste Service handling->disposal For waste spill Spill / Emergency - Evacuate (if major) - Alert Others - Use Spill Kit & PPE handling->spill If spill occurs spill->disposal Collect spill debris first_aid First Aid - Remove from Exposure - Flush Skin/Eyes - Seek Medical Attention spill->first_aid If exposure occurs

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-(Methylamino)propan-1-OL
Reactant of Route 2
Reactant of Route 2
(2S)-2-(Methylamino)propan-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.